molecular formula C35H46F3N3O10 B12410416 DBCO-PEG6-amine TFA

DBCO-PEG6-amine TFA

Cat. No.: B12410416
M. Wt: 725.7 g/mol
InChI Key: VYHJMBBYMQFESP-UHFFFAOYSA-N
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Description

DBCO-PEG6-amine TFA is a useful research compound. Its molecular formula is C35H46F3N3O10 and its molecular weight is 725.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C35H46F3N3O10

Molecular Weight

725.7 g/mol

IUPAC Name

N-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C33H45N3O8.C2HF3O2/c34-13-15-39-17-19-41-21-23-43-25-26-44-24-22-42-20-18-40-16-14-35-32(37)11-12-33(38)36-27-30-7-2-1-5-28(30)9-10-29-6-3-4-8-31(29)36;3-2(4,5)1(6)7/h1-8H,11-27,34H2,(H,35,37);(H,6,7)

InChI Key

VYHJMBBYMQFESP-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCN.C(=O)(C(F)(F)F)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to DBCO-PEG6-amine TFA: Structure, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DBCO-PEG6-amine TFA, a heterobifunctional linker widely utilized in the field of bioconjugation. This document details its chemical structure, physicochemical properties, and core applications, with a focus on its role in the synthesis of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Detailed experimental protocols and a workflow diagram are provided to facilitate its practical implementation in a laboratory setting.

Core Concepts: Structure and Reactivity

This compound is a chemical tool that incorporates three key functional components:

  • Dibenzocyclooctyne (DBCO): A strained alkyne that is highly reactive towards azide-functionalized molecules. This reactivity is the cornerstone of copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC). This bioorthogonal reaction allows for the rapid and specific formation of a stable triazole linkage under mild, aqueous conditions, without the need for a cytotoxic copper catalyst.

  • Hexaethylene Glycol (PEG6) Spacer: A hydrophilic polyethylene glycol chain that enhances the aqueous solubility of the molecule and its conjugates. The PEG spacer also reduces steric hindrance, providing flexibility and optimal spatial orientation between the molecules being linked.

  • Primary Amine (-NH2): A versatile functional group that readily reacts with activated carboxylic acids (e.g., NHS esters) and other carbonyl compounds to form stable amide bonds.

  • Trifluoroacetic Acid (TFA) Salt: The amine group is supplied as a TFA salt, which is typically removed by a mild base during the coupling reaction.

This trifunctional design provides a versatile platform for the precise and efficient assembly of complex biomolecular conjugates.

Physicochemical and Reactivity Data

The following tables summarize the key quantitative data for this compound and its reactive moieties. It is important to note that while some data is specific to this molecule, other values are representative of DBCO-PEG linkers in general, as precise experimental data for this specific compound is not always available in published literature.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C35H46F3N3O10[1]
Molecular Weight 725.75 g/mol [1]
Purity Typically ≥95%[2]
Physical Form Solid or oil-
Solubility
Organic Solvents (DMSO, DMF)Soluble[3]
Aqueous BuffersThe PEG spacer enhances water solubility. Related DBCO-PEG-NHS esters are soluble up to 1.5 mM.[3]

Table 2: Reactivity and Stability Profile

ParameterDescriptionSource(s)
DBCO Reactivity Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with azides.[4]
Second-Order Rate Constant (k₂)Typically in the range of 0.1 - 2.0 M⁻¹s⁻¹ for DBCO derivatives with azides. Specific rates can be influenced by solvent, pH, temperature, and the azide's electronic properties. For example, some studies report rates for DBCO derivatives in the range of 0.18-1.22 M⁻¹s⁻¹ in various buffers.[5][6]
Amine Reactivity Nucleophilic acyl substitution with activated esters (e.g., NHS esters) to form amide bonds.[7]
Reaction Conditions (SPAAC) Mild, aqueous conditions. Typically performed at room temperature (20-25°C) or 37°C. The reaction is efficient in a pH range of 5-10.[1]
Reaction Conditions (Amine Coupling) Favored at near-neutral to slightly alkaline pH (7-9) in non-amine containing buffers.[8]
Stability
pHThe DBCO group is sensitive to acidic conditions (pH < 5), which can cause rearrangement. The amide bond formed after amine coupling is stable between pH 7 and 9.[3]
TemperatureGenerally stable at room temperature for short periods. Long-term storage at -20°C is recommended. Increased temperature can accelerate the degradation of the DBCO group in aqueous solutions.[3][7]
Aqueous SolutionStock solutions in anhydrous organic solvents (DMSO, DMF) are stable for days to months at -20°C. Aqueous working solutions should be prepared fresh. A DBCO-modified antibody was reported to lose 3-5% of its reactivity over 4 weeks at 4°C.[7][9]

Experimental Protocols

The following are detailed methodologies for the key reactions involving this compound.

Protocol 1: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes a general procedure for conjugating a DBCO-functionalized molecule (e.g., a protein previously modified with a DBCO-PEG linker) to an azide-containing molecule.

Materials:

  • DBCO-functionalized biomolecule

  • Azide-containing molecule

  • Reaction Buffer: Phosphate Buffered Saline (PBS) or HEPES, pH 7.0-7.5 (must be azide-free)

  • Anhydrous DMSO or DMF (if needed for dissolving reactants)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Reagent Preparation:

    • Prepare the DBCO-functionalized biomolecule in the reaction buffer. A starting concentration of 1-5 mg/mL for proteins is recommended.

    • Dissolve the azide-containing molecule in the reaction buffer. If solubility is an issue, a concentrated stock solution can be prepared in DMSO or DMF. The final concentration of the organic solvent in the reaction mixture should typically be kept below 10-15% to avoid denaturation of proteins.

  • Conjugation Reaction:

    • Combine the DBCO-functionalized biomolecule and the azide-containing molecule in a reaction tube.

    • A molar excess of 1.5 to 10-fold of one reactant over the other can be used to drive the reaction to completion. For antibody-small molecule conjugations, a 7.5-fold excess of the small molecule is often recommended.[8]

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight (at least 12 hours).[8] For some reactions, incubation at 37°C can increase efficiency.

  • Purification:

    • Upon completion, the reaction mixture can be purified to remove unreacted molecules.

    • Size-exclusion chromatography (e.g., desalting columns) or dialysis are common methods for purifying conjugated proteins.

Protocol 2: Amine Coupling to an Activated Carboxylic Acid

This protocol describes the reaction of the amine group of this compound with an N-hydroxysuccinimide (NHS)-activated carboxylic acid on another molecule (e.g., a protein or a small molecule).

Materials:

  • This compound

  • NHS-activated molecule

  • Coupling Buffer: Amine-free buffer such as PBS, HEPES, or borate buffer, pH 7-9.[8]

  • Anhydrous DMSO or DMF

  • Quenching solution: 1 M Tris-HCl, pH 8.0, or glycine solution

  • Purification system

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the NHS-activated molecule in anhydrous DMSO or DMF.

    • Prepare a stock solution of DBCO-PEG6-amine in anhydrous DMSO or DMF.

    • Prepare the molecule to be conjugated in the coupling buffer. For proteins, a concentration of 1-10 mg/mL is typical.

  • Conjugation Reaction:

    • Add the desired molar excess (typically 5- to 20-fold) of the DBCO-PEG6-amine solution to the solution of the NHS-activated molecule. If one of the molecules is a protein, the small molecule is usually added in excess.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the quenching solution to a final concentration of 20-50 mM to consume any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the resulting DBCO-functionalized molecule using an appropriate method such as dialysis, desalting columns, or HPLC to remove excess DBCO-PEG6-amine and quenching reagents.

Mandatory Visualizations

Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis

The following diagram illustrates a typical workflow for the synthesis of an antibody-drug conjugate (ADC) using this compound. This process involves the functionalization of a cytotoxic drug with the linker, followed by its conjugation to an azide-modified antibody.

ADC_Synthesis_Workflow cluster_0 Step 1: Linker Functionalization of Drug cluster_1 Step 2: Antibody Modification cluster_2 Step 3: Copper-Free Click Chemistry cluster_3 Step 4: Purification & Characterization Drug Cytotoxic Drug (with -COOH group) EDC_NHS EDC / NHS Activation Drug->EDC_NHS Activated_Drug Activated Drug (NHS Ester) EDC_NHS->Activated_Drug DBCO_Drug DBCO-PEG6-Drug Conjugate Activated_Drug->DBCO_Drug DBCO_PEG_Amine DBCO-PEG6-amine DBCO_PEG_Amine->DBCO_Drug Azide_Antibody Azide-Modified Antibody SPAAC SPAAC Reaction DBCO_Drug->SPAAC Antibody Monoclonal Antibody Azide_Modification Azide Introduction (e.g., Azide-NHS ester) Antibody->Azide_Modification Azide_Modification->Azide_Antibody Azide_Antibody->SPAAC ADC Antibody-Drug Conjugate (ADC) SPAAC->ADC Purification Purification (e.g., SEC) ADC->Purification Final_ADC Purified ADC Purification->Final_ADC Characterization Characterization (HPLC, MS, DAR) Final_ADC->Characterization

Caption: Workflow for ADC synthesis using DBCO-PEG6-amine.

Logical Relationship of this compound Functionality

The following diagram illustrates the logical relationship between the functional groups of this compound and their respective reaction partners.

Functional_Relationships DBCO_Linker This compound DBCO Group PEG6 Spacer Amine Group Triazole_Linkage Stable Triazole Linkage DBCO_Linker:dbco->Triazole_Linkage SPAAC (Copper-Free Click) Amide_Linkage Stable Amide Bond DBCO_Linker:amine->Amide_Linkage Amine Coupling Azide_Partner Azide-containing Molecule (e.g., Protein, Small Molecule) Azide_Partner->Triazole_Linkage NHS_Partner Activated Carboxylic Acid (e.g., NHS Ester) NHS_Partner->Amide_Linkage

Caption: Functional groups and reactions of DBCO-PEG6-amine.

Conclusion

This compound is a powerful and versatile heterobifunctional linker that is instrumental in modern bioconjugation chemistry. Its unique combination of a bioorthogonal DBCO group for copper-free click chemistry and a primary amine for standard amide bond formation, along with a hydrophilic PEG spacer, makes it an ideal tool for the construction of complex biomolecules such as ADCs and PROTACs. A thorough understanding of its properties, reactivity, and the appropriate experimental protocols is crucial for its successful application in research and drug development.

References

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Strain-promoted alkyne-azide cycloaddition (SPAAC) has rapidly emerged as a cornerstone of bioorthogonal chemistry, providing a powerful tool for selectively and efficiently forming covalent bonds in complex biological environments.[1][2] This copper-free click chemistry reaction has revolutionized the study of biomolecules, enabling advancements in drug development, molecular imaging, and our fundamental understanding of cellular processes.[3][4] The key to SPAAC's utility lies in its bioorthogonality; the azide and strained alkyne functional groups are largely inert to biological molecules, ensuring that the reaction proceeds with high specificity without the need for cytotoxic copper catalysts.[1][3][4] The driving force for this reaction is the significant ring strain of cyclooctyne derivatives, which dramatically lowers the activation energy of the [3+2] cycloaddition with azides, allowing for rapid ligation at physiological temperatures.[1][2]

This technical guide provides an in-depth overview of the core principles of SPAAC, quantitative kinetic data for commonly used reagents, detailed experimental protocols for key applications, and visualizations of the underlying mechanisms and workflows.

Core Principles of SPAAC

The fundamental mechanism of SPAAC is a concerted [3+2] Huisgen cycloaddition between a 1,3-dipole (the azide) and a dipolarophile (the strained alkyne).[1] The high ring strain of the cyclooctyne, the smallest stable cyclic alkyne, is the primary contributor to the reaction's rapid kinetics.[1] This inherent strain is released upon the formation of the stable triazole linkage, providing a thermodynamic driving force for the reaction.[3]

The reaction is highly selective, as both the strained alkyne and the azide functional groups are bioorthogonal, meaning they do not readily react with naturally occurring functional groups found in biological systems.[1] This specificity allows for the precise labeling and modification of biomolecules in living cells and even whole organisms with minimal off-target effects.[5]

Quantitative Analysis of SPAAC Kinetics

The efficiency of a SPAAC reaction is paramount for its application in biological systems, where low concentrations of reactants and the need for rapid labeling are common. The kinetics of SPAAC reactions are typically second-order, and the rate is highly dependent on the structure of the cyclooctyne. The table below summarizes the second-order rate constants for several commonly used cyclooctynes with benzyl azide, a standard reference azide.

Cyclooctyne DerivativeAbbreviationSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]
DibenzocyclooctyneDBCO~0.6 - 1.0
Dibenzoannulated cyclooctyneDIBO~0.3 - 0.7
Bicyclo[6.1.0]nonyneBCN~0.06 - 0.1
DibenzoazacyclooctyneDIBACVaries significantly with azide electronics
Fluorinated Cyclooctynes (e.g., DIFO)-Can be significantly higher than non-fluorinated analogs

Note: Reaction rates can be influenced by factors such as the specific azide used, solvent, and temperature.

Experimental Protocols

Synthesis of Dibenzocyclooctyne (DBCO)

This protocol is adapted from a high-yield, multi-gram synthesis and avoids the need for chromatography.

Materials:

  • (1Z,11E)-3,4,7,8,9,10-hexahydrodibenzo[a,e]cyclooctene-5,6-dione

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Pyridine

  • Dichloromethane (DCM)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Enol Triflate Formation: Dissolve the starting diketone in DCM and cool to 0 °C. Add pyridine, followed by the dropwise addition of Tf₂O. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work-up: Quench the reaction with water and extract the aqueous layer with DCM. Combine the organic layers, wash with 1M HCl, saturated sodium bicarbonate, and brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Reduction: Dissolve the crude enol triflate in a mixture of DCM and MeOH. Cool to 0 °C and add NaBH₄ portion-wise. Stir until the reaction is complete (monitor by TLC).

  • Work-up and Purification: Quench the reaction by the slow addition of 1M HCl. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate and brine, then dry over MgSO₄. Filter and concentrate to yield the crude DBCO product. The product can be further purified by recrystallization from a suitable solvent system like diethyl ether/hexanes.

Protein Labeling using SPAAC

This protocol describes a general method for labeling an azide-modified protein with a DBCO-functionalized fluorescent dye.

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS), 1-10 mg/mL

  • DBCO-functionalized fluorescent dye (e.g., DBCO-PEG4-5/6-TAMRA) dissolved in DMSO to a stock concentration of 10 mM

  • Phosphate-buffered saline (PBS), pH 7.4

  • Spin desalting columns or dialysis cassettes for purification

Procedure:

  • Protein Preparation: Ensure the azide-modified protein is in an amine-free buffer at a suitable concentration.[1]

  • Reagent Preparation: Prepare a 10 mM stock solution of the DBCO-dye in anhydrous DMSO.

  • Labeling Reaction: Add a 10-20 fold molar excess of the DBCO-dye stock solution to the protein solution. The optimal ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or 4 °C. The reaction time can be optimized based on the reactivity of the specific DBCO derivative and the protein.

  • Purification: Remove the unreacted DBCO-dye using a spin desalting column or by dialysis against PBS to obtain the purified, labeled protein.

  • Analysis: The labeling efficiency can be determined by methods such as SDS-PAGE with in-gel fluorescence scanning or by UV-Vis spectroscopy to measure the absorbance of the dye and the protein.

Visualizations

SPAAC Reaction Mechanism

SPAAC_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Azide R1-N-N≡N TS [3+2] Cycloaddition Transition State Azide->TS 1,3-Dipole Cyclooctyne Strained Cyclooctyne (e.g., DBCO) Cyclooctyne->TS Dipolarophile Triazole Stable Triazole Adduct TS->Triazole Ring Strain Release

Caption: The concerted [3+2] cycloaddition mechanism of SPAAC.

Experimental Workflow for Protein Labeling

Protein_Labeling_Workflow Start Start: Azide-Modified Protein Add_DBCO Add DBCO-Functionalized Probe (e.g., Fluorescent Dye) Start->Add_DBCO Incubate Incubate at Room Temperature (1-4 hours) Add_DBCO->Incubate Purify Purify via Desalting Column or Dialysis Incubate->Purify Analyze Analyze Labeled Protein (SDS-PAGE, Spectroscopy) Purify->Analyze End End: Covalently Labeled Protein Analyze->End

Caption: A typical experimental workflow for labeling an azide-modified protein using SPAAC.

Investigating GPCR Signaling with SPAAC

SPAAC can be employed to study G-protein coupled receptor (GPCR) signaling by site-specifically labeling the receptor with a fluorescent probe. This allows for the investigation of ligand binding, conformational changes, and interactions with downstream signaling partners.

GPCR_Signaling_SPAAC cluster_labeling Receptor Labeling cluster_signaling Signal Transduction GPCR_azide GPCR with Genetically Encoded Azide Labeled_GPCR Fluorescently Labeled GPCR GPCR_azide->Labeled_GPCR SPAAC DBCO_dye DBCO-Fluorophore DBCO_dye->Labeled_GPCR Ligand Ligand Binding Conformation_Change Conformational Change (Detected by FRET/smFRET) Ligand->Conformation_Change G_Protein G-Protein Activation Conformation_Change->G_Protein Downstream Downstream Signaling G_Protein->Downstream

Caption: Using SPAAC to fluorescently label a GPCR for studying its signaling dynamics.

References

The Linchpin of Bioorthogonality: An In-depth Technical Guide to the Role of DBCO in Copper-Free Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern bioconjugation, the demand for highly efficient, specific, and biocompatible reactions is paramount. Copper-free click chemistry, a cornerstone of bioorthogonal chemistry, has emerged as a powerful tool to meet these demands, enabling the precise covalent ligation of molecules in complex biological environments. At the heart of this technology lies dibenzocyclooctyne (DBCO), a strained cyclooctyne that has revolutionized the field by eliminating the need for cytotoxic copper catalysts. This technical guide provides a comprehensive overview of the pivotal role of DBCO in copper-free click chemistry, offering detailed insights into its mechanism, quantitative performance, and practical applications for professionals in research and drug development.

The Mechanism of Action: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The functionality of DBCO is rooted in a reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][2] Unlike the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC is driven by the significant ring strain within the DBCO molecule.[1][2] This intrinsic molecular tension dramatically lowers the activation energy for the [3+2] cycloaddition reaction with an azide-containing molecule, allowing the reaction to proceed rapidly and spontaneously under physiological conditions (neutral pH, aqueous environment, and ambient temperature) without the need for a toxic metal catalyst.[1][3][4] The reaction results in the formation of a stable triazole linkage.[3][5]

The reaction is highly specific and bioorthogonal, meaning that DBCO and its azide partner do not interact with or interfere with native biological functional groups such as amines, thiols, or carboxyls, ensuring minimal off-target reactions within a living system.[3][6][7]

Quantitative Data for DBCO-Mediated Reactions

The efficiency of SPAAC reactions is a critical factor in experimental design. The performance of DBCO is often evaluated by its second-order rate constant, which quantifies the speed of the reaction. The following tables summarize key quantitative data for DBCO and other cyclooctynes, as well as typical reaction conditions to guide optimization.

Table 1: Comparative Second-Order Rate Constants of Common Cyclooctynes with Benzyl Azide [5][8]

CyclooctyneSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Key Features
DBCO ~0.6 - 1.0 High reactivity, good stability, widely used.
DIBO~0.3 - 0.7Robust reactivity.
BCN~0.06 - 0.1Smaller size, lower lipophilicity, slower kinetics.
MOFOSlower than DBCOMonofluorinated, moderate reactivity.
DIFOFaster than MOFODifluorinated, enhanced reactivity.
BARACFaster than DBCOBiarylazacyclooctynone, very high reactivity.

Note: Reaction rates can vary depending on the specific derivatives, solvent, and temperature used.

Table 2: Typical Reaction Conditions for DBCO-Azide Conjugation [2][3][9]

ParameterRecommended RangeNotes
Molar Ratio (DBCO:Azide) 1.5:1 to 3:1 (or inverted)The more abundant or less critical component should be in excess to drive the reaction to completion.
Temperature 4°C to 37°CHigher temperatures increase the reaction rate but may affect the stability of sensitive biomolecules.
Reaction Time 2 to 48 hoursLonger incubation times can improve yield, especially at lower temperatures or concentrations.
pH 7.0 - 8.5Optimal for most bioconjugation reactions.
Solvent Aqueous buffers (e.g., PBS), DMSO, DMFFor biomolecule conjugations, aqueous buffers are preferred. The final concentration of organic solvents should typically be below 20%.

Experimental Protocols

This section provides detailed methodologies for common applications of DBCO in bioconjugation.

Protocol 1: Labeling of an Antibody with DBCO-NHS Ester

This protocol describes the activation of an antibody with a DBCO-N-hydroxysuccinimidyl (NHS) ester, which reacts with primary amines (lysine residues and the N-terminus) on the antibody.

Materials:

  • Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • DBCO-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment

Procedure:

  • Prepare Protein Sample: Ensure the antibody is in an amine-free buffer like PBS. Buffers containing primary amines such as Tris or glycine must be avoided.[10]

  • Prepare DBCO-NHS Ester Stock Solution: Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[10]

  • Labeling Reaction: Add a 10- to 30-fold molar excess of the DBCO-NHS ester stock solution to the antibody solution.[2][9] The final DMSO/DMF concentration should be kept below 20%.[2]

  • Incubation: Incubate the reaction mixture at room temperature for 60 minutes or at 4°C for 2 hours with gentle stirring.[9][10]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[10]

  • Purification: Remove the excess, unreacted DBCO-NHS ester and byproducts using a desalting column or dialysis against a suitable buffer.[10]

  • Quantification (Optional): The degree of labeling can be determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~310 nm (for DBCO).[2]

Protocol 2: Antibody-Oligonucleotide Conjugation via DBCO-Azide Click Chemistry

This protocol outlines the conjugation of a DBCO-activated antibody to an azide-modified oligonucleotide.

Materials:

  • DBCO-activated antibody (from Protocol 3.1)

  • Azide-modified oligonucleotide

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup: Mix the DBCO-activated antibody with a 2- to 4-fold molar excess of the azide-modified oligonucleotide in the reaction buffer.[2][11]

  • Incubation: Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C to ensure complete reaction.[2][3]

  • Validation: The formation of the antibody-oligonucleotide conjugate can be validated by SDS-PAGE, which will show a band shift corresponding to the increased molecular weight.[2]

  • Purification: Remove the excess, unreacted oligonucleotide using an appropriate method such as size-exclusion chromatography (SEC) or ion-exchange chromatography.[2][9]

Protocol 3: Monitoring Reaction Progress using UV-Vis Spectroscopy

The consumption of DBCO during the click reaction can be monitored by observing the decrease in its characteristic absorbance peak at approximately 310 nm.[2][7]

Procedure:

  • Establish a baseline UV-Vis spectrum of the DBCO-containing molecule in the reaction buffer.

  • Initiate the click reaction by adding the azide-containing molecule.

  • Acquire UV-Vis spectra at regular time intervals.

  • Monitor the decrease in the absorbance at ~310 nm over time. A significant reduction in this peak indicates the consumption of DBCO and the progress of the reaction.[2]

Visualizing DBCO-Mediated Workflows

Graphviz diagrams are provided below to illustrate key experimental workflows involving DBCO.

experimental_workflow cluster_activation Step 1: Antibody Activation cluster_conjugation Step 2: Click Conjugation Ab Antibody Mix1 Mix and Incubate Ab->Mix1 DBCO_NHS DBCO-NHS Ester DBCO_NHS->Mix1 Quench Quench Reaction Mix1->Quench Purify1 Purify Quench->Purify1 DBCO_Ab DBCO-Antibody Purify1->DBCO_Ab Mix2 Mix and Incubate DBCO_Ab->Mix2 Azide_Oligo Azide-Oligonucleotide Azide_Oligo->Mix2 Purify2 Purify Mix2->Purify2 Final_Conj Antibody-Oligonucleotide Conjugate Purify2->Final_Conj

Caption: Experimental workflow for antibody-oligonucleotide conjugation.

pretargeting_workflow cluster_phase1 Phase 1: Pre-targeting cluster_phase2 Phase 2: Effector Molecule Delivery DBCO_Ab DBCO-Antibody (e.g., anti-tumor antigen) Inject1 Systemic Injection DBCO_Ab->Inject1 Tumor_Accum Antibody Accumulates at Tumor Site Inject1->Tumor_Accum Clearance Unbound Antibody Clears from Circulation Tumor_Accum->Clearance Time Delay Inject2 Systemic Injection Clearance->Inject2 Azide_Drug Azide-Drug Conjugate (e.g., nanoparticle, radiolabel) Azide_Drug->Inject2 Tumor_Target SPAAC Reaction at Tumor Site Inject2->Tumor_Target Therapeutic_Effect Targeted Therapeutic Effect Tumor_Target->Therapeutic_Effect

Caption: In vivo pre-targeting strategy using DBCO-mediated click chemistry.

Applications in Drug Development and Proteomics

The robustness and biocompatibility of DBCO-mediated copper-free click chemistry have led to its widespread adoption in various stages of drug discovery and development, as well as in advanced proteomics research.

  • Antibody-Drug Conjugates (ADCs): DBCO chemistry allows for the precise and stable attachment of cytotoxic drugs to antibodies, leading to the creation of more homogenous and effective ADCs with reduced off-target toxicity.[11]

  • Targeted Drug Delivery: DBCO-functionalized nanoparticles or other drug carriers can be used to deliver therapeutic agents specifically to cells or tissues that have been metabolically labeled with azides.[12][13] This pre-targeting strategy enhances drug accumulation at the desired site, improving efficacy and minimizing systemic side effects.[14][15]

  • Proteomics and Protein Profiling: DBCO-functionalized probes are instrumental in activity-based protein profiling (ABPP) and other proteomic workflows. They enable the specific labeling and subsequent identification of target proteins in complex biological samples, aiding in drug target identification and validation.[16][17]

  • In Vivo Imaging: The bioorthogonality of the DBCO-azide reaction makes it ideal for in vivo imaging applications. Fluorescent dyes or imaging agents functionalized with DBCO can be used to track azide-labeled biomolecules in living organisms, providing valuable insights into biological processes and disease progression.[13][14]

Conclusion

DBCO has firmly established itself as a cornerstone of copper-free click chemistry, offering researchers a powerful and versatile tool for bioconjugation. Its high reactivity, specificity, and biocompatibility have paved the way for advancements in a wide range of applications, from fundamental biological research to the development of next-generation therapeutics and diagnostics. As the field of bioorthogonal chemistry continues to evolve, the principles embodied by DBCO will undoubtedly continue to inspire the development of new and innovative chemical tools for understanding and manipulating biological systems.

References

The Function of PEG6 Spacers in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the landscape of advanced biologics, including Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the linker connecting the functional components of the molecule is a critical determinant of its success. Among the most versatile and effective linkers are those based on polyethylene glycol (PEG). This guide focuses specifically on the function of the discrete PEG6 spacer—a hydrophilic linker of precisely six ethylene glycol units. The defined structure of a PEG6 spacer provides a unique combination of hydrophilicity, flexibility, and spatial separation that addresses key challenges in bioconjugate development. By enhancing solubility, improving pharmacokinetic profiles, reducing immunogenicity, and minimizing steric hindrance, the PEG6 spacer has become an invaluable tool for creating homogenous, stable, and highly effective therapeutic and diagnostic agents. This document provides a technical overview of its core functions, supported by quantitative data, experimental protocols, and visualizations of its role in key bioconjugation workflows.

Introduction to Bioconjugation and the Role of Spacers

Bioconjugation is the chemical strategy of covalently linking two or more molecules, at least one of which is a biomolecule, to create a new construct with combined or enhanced properties. This technology is the foundation of many modern therapeutics and diagnostics, such as ADCs, which link a potent cytotoxic drug to a tumor-targeting antibody, and PROTACs, which join a target-binding ligand to an E3 ligase ligand to induce protein degradation.[1][2]

The success of a bioconjugate is not solely dependent on its active components but is profoundly influenced by the chemical linker or spacer that connects them. Spacers are more than inert connectors; they critically impact the conjugate's overall solubility, stability, pharmacokinetics (PK), and biological activity.[][4] An ideal spacer should:

  • Improve Solubility: Many potent therapeutic payloads are hydrophobic and prone to aggregation, which can reduce efficacy and increase immunogenicity.[5]

  • Provide Optimal Distance: The spacer must physically separate the conjugated molecules to prevent steric hindrance, ensuring, for example, that an antibody's binding domain remains unobstructed by its payload.

  • Enhance Stability: It should protect the bioconjugate from premature degradation in vivo.[6]

  • Modulate Pharmacokinetics: The linker can influence the circulation half-life and biodistribution of the conjugate.[7]

Polyethylene Glycol (PEG) Spacers: A Cornerstone Technology

Polyethylene glycol (PEG) has become a gold standard for use in bioconjugation due to its unique combination of physicochemical properties. It is a hydrophilic, flexible, and biocompatible polymer recognized as safe by regulatory agencies.[5][8]

A crucial distinction in PEG linkers is between polydisperse and monodisperse (or discrete) forms. Polydisperse PEGs are a mixture of chains with varying lengths and molecular weights. This heterogeneity leads to the production of a mixture of bioconjugates, complicating characterization and resulting in inconsistent pharmacological profiles.[9]

In contrast, discrete PEG (dPEG®) linkers, such as PEG6, have a precisely defined structure with a single molecular weight. This uniformity is critical for producing homogenous bioconjugates, where every molecule is identical, leading to predictable and reproducible behavior in vitro and in vivo.[9]

Core Functions and Advantages of the PEG6 Spacer

A PEG6 spacer consists of six repeating ethylene glycol units. This specific length offers a powerful balance of properties that address the core challenges in bioconjugate design.

  • Enhanced Hydrophilicity and Solubility: The ether oxygens in the PEG backbone form hydrogen bonds with water, creating a hydration shell around the conjugate. This dramatically increases the water solubility of hydrophobic payloads, preventing aggregation and improving the formulation and stability of the final product.[5][10]

  • Optimal Spacing and Minimized Steric Hindrance: The PEG6 spacer provides a defined and flexible separation between the conjugated molecules. This distance is often sufficient to ensure that the biological activity of a large protein, like an antibody, is not compromised by the presence of a smaller payload molecule.

  • Improved Pharmacokinetics and Biodistribution: PEGylation, the attachment of PEG chains, is a well-established strategy to improve the PK profile of therapeutics.[7][11] By increasing the hydrodynamic size of the bioconjugate, a PEG6 spacer can reduce renal clearance, leading to a longer circulation half-life. This can result in greater exposure at the target site and an improved therapeutic index.[11][12]

  • Reduced Immunogenicity and Enhanced Stability: The hydration shell created by the PEG6 spacer can mask the bioconjugate from the host immune system, reducing the risk of an immune response.[6] This "stealth" effect also provides a physical barrier against enzymatic degradation, enhancing the conjugate's stability in biological fluids.[6]

cluster_outcomes Bioconjugate Outcomes cluster_functions Core Functions Outcome1 Prevents Aggregation Outcome2 Maintains Biological Activity Outcome3 Longer Half-Life Outcome4 Reduced Immune Response Function1 Increases Hydrophilicity Function1->Outcome1 Function2 Provides Optimal Spacing Function2->Outcome2 Function3 Improves Pharmacokinetics Function3->Outcome3 Function4 Reduces Immunogenicity Function4->Outcome4 PEG6 PEG6 Spacer in Bioconjugation PEG6->Function1 PEG6->Function2 PEG6->Function3 PEG6->Function4

Caption: Core functions of a PEG6 spacer and their impact on bioconjugate properties.

Quantitative Impact of PEG Spacer Length: A Comparative Analysis

The length of the PEG spacer is a critical parameter that must be optimized for each specific bioconjugate. While a longer spacer may enhance solubility, it can also introduce excessive flexibility or, in some cases, negatively impact binding affinity.[11] Comparative studies are therefore essential. Research on bombesin (BN) analogs, which target the gastrin-releasing peptide receptor (GRPR), provides valuable quantitative data on the impact of different mini-PEG spacer lengths, including PEG6.

Table 1: Comparative Physicochemical and In Vitro Properties of PEGylated Bombesin Analogs

PropertyPEG2 AnalogPEG3 AnalogPEG4 AnalogPEG6 AnalogReference
LogD (Hydrophilicity) -2.27 ± 0.07---2.50 ± 0.09[11][13]
IC₅₀ (Binding Affinity, nM) 3.1 ± 0.23.9 ± 0.35.4 ± 0.45.8 ± 0.3[11]
Serum Stability (T₁/₂, min) 246 ± 4--584 ± 20[14]

Data from studies on ⁶⁸Ga-NOTA-PEGn-RM26 and ¹⁷⁷Lu-DOTA-PEGx-BN antagonists. LogD is a measure of lipophilicity; a more negative value indicates higher hydrophilicity. IC₅₀ measures the concentration of a substance needed to inhibit a biological process by half.

The data shows that increasing the PEG spacer length from 2 to 6 units significantly enhances hydrophilicity (lower LogD) and more than doubles the stability in serum.[11][13][14] While there is a slight decrease in binding affinity (higher IC₅₀) with increasing length, the overall profile of the PEG6 analog remains highly potent.[11]

Table 2: Comparative In Vivo Biodistribution of ¹⁷⁷Lu-labeled Bombesin Antagonists in PC-3 Tumor-Bearing Mice (4h post-injection)

Parameter (%ID/g)PEG4 AnalogPEG6 AnalogReference
Tumor Uptake HighHigh[14]
Tumor-to-Kidney Ratio 7.89.7[14]

Data shows the percentage of injected dose per gram of tissue. A higher tumor-to-kidney ratio is desirable as it indicates more specific tumor targeting and lower potential for renal toxicity.

In vivo, both the PEG4 and PEG6 analogs demonstrated excellent tumor uptake. Notably, the PEG6 conjugate showed a superior tumor-to-kidney ratio, highlighting its potential to improve the safety profile of radionuclide-based therapies.[14]

Applications of PEG6 Spacers in Drug Development

The balanced properties of the PEG6 spacer make it suitable for a wide range of bioconjugation applications.

Antibody-Drug Conjugates (ADCs)

In ADCs, a PEG6 spacer is often incorporated into the linker that connects the cytotoxic payload to the monoclonal antibody.[] Its primary roles are to counteract the hydrophobicity of the drug, which allows for higher drug-to-antibody ratios (DAR) without causing aggregation, and to ensure the payload does not interfere with the antibody's ability to bind to its target antigen on cancer cells.[5][15]

cluster_circulation 1. Circulation cluster_binding 2. Target Binding cluster_internalization 3. Internalization cluster_release 4. Payload Release cluster_apoptosis 5. Cell Death ADC ADC with PEG6 Linker TumorCell Tumor Cell (Antigen Expression) ADC->TumorCell Binding Endosome Endosome TumorCell->Endosome Endocytosis Lysosome Lysosome (Linker Cleavage) Endosome->Lysosome Fusion Payload Released Payload Lysosome->Payload Release Apoptosis Apoptosis Payload->Apoptosis Induction

Caption: Simplified mechanism of action for an Antibody-Drug Conjugate (ADC) using a PEG6 spacer.
PROTACs (Proteolysis-Targeting Chimeras)

PROTACs are heterobifunctional molecules that require a linker to connect a warhead (binds to the target protein) and an anchor (recruits an E3 ubiquitin ligase).[16] The linker's length and flexibility are critical for enabling the formation of a stable and productive ternary complex (Target-PROTAC-Ligase). PEG linkers, including PEG6, are frequently used to enhance the solubility of these often large, "beyond Rule of 5" molecules and to provide the optimal spatial orientation for ubiquitination and subsequent degradation of the target protein.[2][4][17]

Experimental Protocols for Bioconjugation with PEG6 Spacers

The choice of protocol depends on the available functional groups on the biomolecule and the reactive ends of the PEG6 linker. Heterobifunctional PEG6 linkers (e.g., NHS-PEG6-Maleimide) are particularly versatile.[18][19]

Protocol 1: Site-Specific Cysteine Modification using Br-PEG6-CH₂COOH

This protocol is designed for the site-specific PEGylation of a protein with a single, accessible cysteine residue using a bromoacetyl-functionalized PEG6 reagent.[20] The bromoacetyl group reacts specifically with the thiol group of cysteine to form a stable thioether bond.

Materials:

  • Protein with a target cysteine residue in a suitable buffer (e.g., 100 mM phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.0).

  • Br-PEG6-CH₂COOH reagent.

  • Reaction Buffer: Degassed phosphate buffer, pH 7.0-7.5.

  • Reducing agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfide bonds.

  • Quenching Reagent: 1 M β-mercaptoethanol or L-cysteine.

  • Purification System: Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX).

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL. If the target cysteine is in a disulfide bond, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature. Remove the excess TCEP using a desalting column.

  • Reagent Preparation: Dissolve Br-PEG6-CH₂COOH in an appropriate solvent (e.g., DMSO or DMF) to create a 10-20 mM stock solution immediately before use.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the Br-PEG6-CH₂COOH stock solution to the protein solution. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching: Add the quenching reagent to a final concentration of 50 mM to react with any excess bromoacetyl groups. Incubate for 1 hour at room temperature.

  • Purification: Purify the PEGylated protein from unreacted reagents and byproducts using SEC.

  • Characterization: Confirm successful conjugation and purity via SDS-PAGE (which will show a shift in molecular weight) and Mass Spectrometry (e.g., MALDI-TOF or ESI-MS).

Protocol 2: General Workflow for ADC Synthesis using a Heterobifunctional PEG6 Linker

This workflow outlines the synthesis of an ADC using a linker like NHS-PEG6-Maleimide, which connects a payload to an antibody via lysine and cysteine residues, respectively.

cluster_step1 Step 1: Linker-Payload Synthesis cluster_step2 Step 2: Antibody Conjugation cluster_step3 Step 3: Purification & Analysis Payload Cytotoxic Payload (+ Thiol Group) LP_Conjugate Payload-Maleimide-PEG6-NHS Payload->LP_Conjugate React Maleimide Linker NHS-PEG6-Maleimide Linker->LP_Conjugate Reaction Conjugation Reaction (pH 7.5-8.5) LP_Conjugate->Reaction React NHS Ester Antibody Antibody (Lysine Residues) Antibody->Reaction ADC_Raw Crude ADC Mixture Reaction->ADC_Raw Purification Purification (e.g., SEC / HIC) ADC_Raw->Purification ADC_Final Purified ADC Purification->ADC_Final Analysis Characterization (MS, HPLC, DAR) ADC_Final->Analysis

Caption: Experimental workflow for synthesizing an ADC with a heterobifunctional PEG6 linker.

Conclusion

The PEG6 spacer is a powerful and versatile tool in the field of bioconjugation. Its discrete, hydrophilic, and flexible nature allows it to perform several critical functions simultaneously: enhancing solubility, providing optimal spatial separation, improving pharmacokinetic properties, and reducing immunogenicity. As demonstrated by quantitative data, the specific length of six ethylene glycol units often provides an excellent balance between these beneficial properties, leading to bioconjugates with improved stability, safety, and efficacy. For researchers and drug developers, the rational incorporation of a PEG6 spacer into ADCs, PROTACs, and other complex biologics is a key strategy for overcoming common development hurdles and creating more effective and well-characterized therapeutic agents.

References

A Technical Guide to DBCO-PEG6-amine TFA: Solubility, Stability, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility, stability, and handling of DBCO-PEG6-amine TFA, a key reagent in copper-free click chemistry. The information compiled herein is intended to support researchers and scientists in the effective use of this versatile linker for bioconjugation and drug development applications.

Introduction to this compound

This compound is a heterobifunctional linker molecule that plays a crucial role in the field of bioconjugation. It features a dibenzocyclooctyne (DBCO) group, a polyethylene glycol (PEG) spacer, and a primary amine with a trifluoroacetate (TFA) counterion.

  • DBCO Group: The strained alkyne of the DBCO moiety enables highly efficient and specific covalent bond formation with azide-containing molecules through a mechanism known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "click chemistry" reaction is bioorthogonal, meaning it proceeds readily in complex biological media without interfering with native biochemical processes. A key advantage of SPAAC is that it does not require a cytotoxic copper catalyst, making it ideal for applications involving live cells or in vivo systems.[1][2]

  • PEG6 Spacer: The hexaethylene glycol spacer enhances the hydrophilic nature of the molecule.[3][4] This increased water solubility is beneficial for bioconjugation reactions typically performed in aqueous buffers. The PEG linker also provides spatial separation between the conjugated molecules, which can help to preserve their biological activity by minimizing steric hindrance.

  • Amine Group (with TFA salt): The primary amine serves as a versatile reactive handle for conjugation to various functional groups, most commonly activated carboxylic acids (e.g., NHS esters) to form stable amide bonds.[3] The amine is supplied as a trifluoroacetate salt to improve its stability and handling as a solid.

Solubility of this compound

This compound exhibits good solubility in a range of common laboratory solvents, a critical factor for its utility in diverse experimental settings. The presence of the hydrophilic PEG6 spacer significantly contributes to its solubility in aqueous solutions.[3][4]

SolventQualitative SolubilityRecommended Use
Water SolublePreparation of aqueous reaction buffers.
Dimethyl Sulfoxide (DMSO) SolublePreparation of high-concentration stock solutions.[3]
Dimethylformamide (DMF) SolubleAlternative solvent for preparing stock solutions.[3]
Dichloromethane (DCM) SolubleUse in organic synthesis and purification steps.[3]

Stability and Storage

Proper storage and handling are paramount to maintaining the reactivity and integrity of this compound.

Solid-State Stability and Storage

For long-term storage, this compound should be handled as follows:

ParameterRecommendationRationale
Temperature -20°CMinimizes degradation over time.[3]
Atmosphere Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).The DBCO group can be susceptible to oxidation.
Light Protect from light.To prevent potential photo-degradation.
Moisture Store in a desiccated environment.The TFA salt is hygroscopic.
Solution Stability and Storage

The stability of this compound in solution is dependent on the solvent and storage conditions:

SolventStorage TemperatureDurationRecommendations
Anhydrous DMSO or DMF-20°CUp to 1 month[6]Prepare fresh stock solutions and aliquot to avoid repeated freeze-thaw cycles. DMSO is hygroscopic; use anhydrous grade and minimize exposure to air.
Anhydrous DMSO or DMF-80°CUp to 6 months[6]For longer-term storage of stock solutions.
Aqueous Buffers4°CUse immediatelyAqueous solutions should be prepared fresh for each experiment to avoid hydrolysis and degradation of the DBCO group.
Chemical Stability Considerations
  • pH: The DBCO group is most stable at a neutral to slightly basic pH (pH 7-8.5). Strongly acidic conditions can lead to the degradation of the DBCO ring. The amide bond that will be formed by the amine group is stable at a pH range of 7-9.

  • Degradation Pathways: The strained alkyne of the DBCO group is susceptible to degradation by oxidizing agents and certain radicals. Studies have shown that DBCO can be degraded by sodium hypochlorite at neutral pH. Prolonged exposure to aqueous environments can also lead to a gradual loss of reactivity. A DBCO-modified antibody was reported to lose 3-5% of its reactivity over four weeks when stored at 4°C.[1]

Experimental Protocols

The primary application of this compound is in bioconjugation via a two-step process: 1) conjugation of the amine group to a molecule of interest, and 2) reaction of the DBCO group with an azide-functionalized partner.

Preparation of a DBCO-PEG6-amine Stock Solution
  • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

  • Add anhydrous DMSO or DMF to the vial to achieve the desired concentration (e.g., 10 mM).

  • Vortex briefly to ensure complete dissolution.

  • If not for immediate use, aliquot the stock solution into small volumes and store at -20°C or -80°C.

General Protocol for Conjugating DBCO-PEG6-amine to a Carboxyl-Containing Molecule (e.g., a protein)

This protocol describes the formation of an amide bond between the amine of the linker and a carboxylic acid on a biomolecule, activated as an NHS ester.

Materials:

  • Carboxyl-containing molecule (e.g., protein, small molecule)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Coupling Buffer (e.g., PBS, pH 7.4)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Activate the Carboxyl Groups:

    • Dissolve the carboxyl-containing molecule in Activation Buffer.

    • Add a 5-10 fold molar excess of EDC and NHS (or Sulfo-NHS) to the solution.

    • Incubate for 15-30 minutes at room temperature to form the active NHS ester.

  • Conjugate with DBCO-PEG6-amine:

    • Dissolve this compound in DMSO to prepare a stock solution.

    • Add the DBCO-PEG6-amine stock solution to the activated molecule. A 10-20 fold molar excess of the amine linker over the molecule is a common starting point. The final DMSO concentration in the reaction should ideally be kept below 20%.[2]

    • Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.

  • Purification:

    • Remove excess, unreacted DBCO-PEG6-amine and quenching reagents using a desalting column or by dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

General Protocol for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the reaction between the newly formed DBCO-functionalized molecule and an azide-containing partner.

Materials:

  • DBCO-functionalized molecule (from the previous protocol)

  • Azide-containing molecule (e.g., fluorescent probe, drug, biomolecule)

  • Reaction Buffer (e.g., PBS, pH 7.4; must be free of sodium azide )

Procedure:

  • Reaction Setup:

    • Dissolve the azide-containing molecule in the Reaction Buffer.

    • Add the azide-containing molecule to the solution of the DBCO-functionalized molecule. A 1.5 to 5-fold molar excess of the azide-containing molecule is typically used to ensure efficient conjugation.

  • Incubation:

    • Incubate the reaction mixture for 1-4 hours at room temperature or for 4-12 hours at 4°C. Reaction times may require optimization depending on the specific reactants. The reaction can be monitored by the decrease in DBCO absorbance at approximately 309 nm.

  • Purification:

    • If necessary, purify the final conjugate to remove any excess azide-containing molecule using an appropriate method such as size exclusion chromatography, dialysis, or affinity chromatography.

Visualizing the Workflow and Logic

Logical Relationship of this compound Components

A This compound B DBCO Group (Dibenzocyclooctyne) A->B for C PEG6 Spacer (Hexaethylene Glycol) A->C with D Amine Group (Primary Amine) A->D and E TFA Salt (Trifluoroacetate) D->E stabilized by

Caption: Components of the this compound molecule.

Experimental Workflow for Bioconjugation

cluster_0 Step 1: Amine Conjugation cluster_1 Step 2: SPAAC Reaction A Carboxyl-containing Molecule B Activate with EDC/NHS A->B C Activated Molecule (NHS Ester) B->C E DBCO-functionalized Molecule C->E + D DBCO-PEG6-amine TFA D->E F Purification E->F G Azide-containing Molecule F->G React with H Final Bioconjugate G->H I Purification (Optional) H->I

Caption: Two-step bioconjugation workflow using this compound.

References

The Dual-Functionality of DBCO-PEG6-Amine TFA Salt: A Technical Guide for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The trifluoroacetate (TFA) salt of Dibenzocyclooctyne-Polyethylene Glycol-Amine (DBCO-PEG6-amine) is a heterobifunctional linker that has become an invaluable tool in the field of bioconjugation. Its unique architecture, featuring a strain-promoted alkyne (DBCO) at one terminus and a primary amine at the other, bridged by a hydrophilic hexaethylene glycol (PEG6) spacer, offers researchers a versatile platform for the covalent linkage of biomolecules. This guide provides an in-depth technical overview of its properties, detailed experimental protocols for its use, and visualizations to clarify its application in complex biological research and drug development.

Core Properties and Specifications

DBCO-PEG6-amine TFA salt is a stable, water-soluble reagent that facilitates covalent bond formation under mild conditions, a critical consideration when working with sensitive biological molecules. The TFA salt form enhances its stability and solubility in aqueous buffers.

Quantitative Data Summary

For ease of reference and experimental planning, the key quantitative data for a typical batch of this compound salt are summarized in the table below.

PropertyValueSource(s)
Molecular Weight ~725.75 g/mol (as TFA salt)[1]
Purity ≥95%[2][3]
Solubility Water, DMSO, DMF[4][5]
Storage Conditions -20°C, sealed, away from moisture[1][2][4]
Appearance White to off-white solid
Reactive Groups DBCO (Dibenzocyclooctyne), Amine[4]
Spacer Arm PEG6 (Hexaethylene glycol)[6]

Mechanism of Action: A Two-Pronged Approach

The utility of DBCO-PEG6-amine lies in its two distinct reactive functionalities, which can be addressed sequentially to achieve precise bioconjugation.

  • Amine Reactivity : The primary amine (-NH2) group serves as a versatile nucleophile. It readily reacts with electrophilic functional groups such as N-hydroxysuccinimide (NHS) esters, isothiocyanates, and aldehydes to form stable amide, thiourea, or secondary amine bonds, respectively. This allows for the initial conjugation of the linker to a molecule of interest bearing an appropriate electrophile.

  • DBCO Reactivity (Copper-Free Click Chemistry) : The DBCO group is the cornerstone of its bioorthogonal reactivity. It participates in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a highly efficient and specific "click" reaction with azide-containing molecules.[2] This reaction proceeds rapidly at physiological temperatures and in aqueous buffers without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.[2][7] The reaction forms a stable triazole linkage.[5]

The hydrophilic PEG6 spacer enhances the aqueous solubility of the entire conjugate and minimizes steric hindrance, often improving the biological activity of the labeled molecule.[5]

Visualizing the Structure and Workflow

To better understand the molecular architecture and its application, the following diagrams are provided.

cluster_DBCO DBCO (Dibenzocyclooctyne) Group cluster_PEG PEG6 Spacer cluster_Amine Amine Group (as TFA Salt) dbco_label Strained Alkyne (Reacts with Azides) peg_label -(CH2CH2O)6- (Hydrophilic Linker) dbco_label->peg_label -Link- amine_label -NH3+ • CF3COO- (Reacts with Activated Esters, etc.) peg_label->amine_label -Link- G cluster_step1 Step 1: Amine Coupling cluster_step2 Step 2: Copper-Free Click Chemistry (SPAAC) A Molecule 1 (e.g., Protein, Drug) with Activated Ester (NHS) D DBCO-PEG6-Molecule 1 Conjugate A->D Amine Reaction (pH 7-9) B This compound Salt B->D C Molecule 2 (e.g., Antibody, Fluorophore) with Azide Group E Final Bioconjugate: Molecule 1-PEG6-Molecule 2 C->E D->E SPAAC Reaction F Purification (e.g., SEC, Dialysis) E->F

References

An In-Depth Technical Guide to DBCO-PEG6-amine TFA: Applications in Biotechnology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of biotechnology and drug development, the precise and stable conjugation of molecules is paramount. DBCO-PEG6-amine TFA has emerged as a critical tool in bioconjugation, offering a powerful combination of bioorthogonal reactivity, enhanced solubility, and a flexible spacer arm. This technical guide provides a comprehensive overview of this compound, its core applications, detailed experimental protocols, and quantitative data to empower researchers in their scientific endeavors.

This compound is a heterobifunctional linker featuring a dibenzocyclooctyne (DBCO) group, a hexaethylene glycol (PEG6) spacer, and a primary amine, with a trifluoroacetic acid (TFA) salt. The DBCO group is the cornerstone of its utility, enabling copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction allows for the highly specific and efficient covalent bonding of the DBCO group to an azide-functionalized molecule under mild, aqueous conditions, making it ideal for use with sensitive biological molecules.[1][2] The primary amine provides a versatile handle for conjugation to a wide array of molecules, including proteins, peptides, and surfaces, through reactions with carboxylic acids, activated esters (like NHS esters), and other carbonyl compounds.[3][4] The hydrophilic PEG6 spacer enhances the water solubility of the entire construct, reduces steric hindrance, and can minimize non-specific binding.[5][6]

Core Properties and Quantitative Data

The performance of this compound in bioconjugation is underpinned by its chemical and physical properties. Below is a summary of key quantitative data gathered from various sources.

PropertyValue/RangeConditionsSource(s)
Molecular Weight 611.7 g/mol -[3]
Purity Typically >95-98%-[3]
Solubility Soluble in water, DMSO, DMF, DCM-[3]
Storage Conditions -20°C, protected from moisture and lightRecommended for long-term storage[3]
DBCO Absorbance (λmax) ~309-310 nmIn aqueous buffer[7][8]
Second-Order Rate Constant (k₂) of DBCO with Benzyl Azide ~0.6 - 1.0 M⁻¹s⁻¹Varies with solvent and temperature[2]
Second-Order Rate Constant (k₂) of DBCO with Phenyl Azide ~0.033 M⁻¹s⁻¹CH₃CN:H₂O (3:1)[8]
Effect of PEG linker on SPAAC reaction rates 31 ± 16% rate enhancementCompared to non-PEGylated DBCO[9]
Stability of DBCO-modified antibody ~3-5% loss of reactivity over 4 weeksStored at 4°C or -20°C in azide- and thiol-free buffer[10]
Aqueous Stability of DBCO-NHCO-PEG4-acid (as a proxy) >95% intact after 48 hours4°C in PBS (pH 7.4)[11]
Aqueous Stability of DBCO-NHCO-PEG4-acid (as a proxy) 90-95% intact after 24 hours25°C in PBS (pH 7.4)[11]

Key Applications in Biotechnology

The unique properties of this compound make it a versatile reagent for a multitude of applications in biotechnology.

Antibody-Drug Conjugates (ADCs)

This compound is instrumental in the synthesis of ADCs, a class of targeted therapeutics that deliver potent cytotoxic agents to cancer cells. The amine group of the linker can be used to attach it to a payload, and the DBCO group allows for the subsequent conjugation to an azide-modified antibody. This copper-free click chemistry approach is advantageous as it avoids the use of a cytotoxic copper catalyst, which can damage the antibody.[12]

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[2] this compound serves as a flexible linker to connect a ligand that binds to the target protein with a ligand for an E3 ubiquitin ligase.[2][13] The modular nature of this synthesis allows for the rapid generation of PROTAC libraries with varying linker lengths to optimize degradation efficiency.[14][15]

Proteomics and Identification of Protein-Protein Interactions

In proteomics, DBCO-PEGylated probes can be used to label and identify proteins or to study protein-protein interactions. For instance, a protein of interest can be functionalized with an azide, and a DBCO-PEG-amine linker can be attached to a binding partner or a reporter molecule. The subsequent click reaction allows for the formation of a stable complex that can be analyzed by mass spectrometry.[16]

Genomics and Aptamer Selection (SELEX)

In the field of genomics, DBCO-modified oligonucleotides are valuable tools. They can be used in the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process to select for aptamers—single-stranded DNA or RNA molecules that bind to specific targets. A DBCO-modified oligonucleotide can be used as a handle for immobilization or for conjugation to a reporter molecule.[17]

Cell Surface Labeling and Imaging

The bioorthogonal nature of the DBCO-azide reaction makes it ideal for labeling the surface of living cells. Cells can be metabolically engineered to express azide groups on their surface glycoproteins, which can then be specifically labeled with a DBCO-functionalized probe, such as a fluorescent dye attached via a DBCO-PEG6-amine linker. This allows for in vivo imaging and tracking of cells.[18][19]

Experimental Protocols and Workflows

This section provides detailed methodologies for key experiments utilizing this compound.

Protocol 1: General Protein Conjugation via Amide Bond Formation and SPAAC

This two-step protocol first involves the activation of a carboxyl group on a molecule of interest (e.g., a small molecule drug) and its conjugation to the amine of this compound. The resulting DBCO-functionalized molecule is then reacted with an azide-modified protein.

Materials:

  • Molecule with a carboxylic acid group

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Azide-modified protein

  • Desalting spin column or other purification system (e.g., HPLC)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve the carboxylic acid-containing molecule, EDC, and NHS in a 1:1.2:1.2 molar ratio in anhydrous DMF or DMSO.

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation to this compound:

    • Add this compound (1.0 equivalent) to the activated NHS ester solution.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C.

  • Purification of DBCO-functionalized Molecule (Optional but Recommended):

    • Purify the product from unreacted reagents using reverse-phase HPLC.

  • SPAAC Reaction with Azide-Modified Protein:

    • Dissolve the purified DBCO-functionalized molecule in an appropriate solvent (e.g., DMSO).

    • Add the DBCO-functionalized molecule to the azide-modified protein in an amine-free buffer. A 2-4 fold molar excess of the DBCO-functionalized molecule is typically used.[8]

    • Incubate for 4-12 hours at room temperature or overnight at 4°C.[16] The reaction progress can be monitored by the decrease in DBCO absorbance at ~309 nm.[7]

  • Purification of the Final Conjugate:

    • Remove excess unreacted DBCO-functionalized molecule using a desalting spin column, dialysis, or size-exclusion chromatography (SEC).[20]

G cluster_0 Amine Conjugation cluster_1 SPAAC Reaction Molecule-COOH Molecule with Carboxylic Acid Activated_Molecule Activated Molecule (NHS Ester) Molecule-COOH->Activated_Molecule Activation EDC_NHS EDC, NHS in DMF/DMSO EDC_NHS->Activated_Molecule DBCO_Molecule DBCO-functionalized Molecule Activated_Molecule->DBCO_Molecule Amide Bond Formation DBCO_Linker DBCO-PEG6-amine DBCO_Linker->DBCO_Molecule Final_Conjugate Final Protein Conjugate DBCO_Molecule->Final_Conjugate Copper-Free Click Chemistry Purification Purification (e.g., HPLC, SEC) DBCO_Molecule->Purification Azide_Protein Azide-modified Protein Azide_Protein->Final_Conjugate Final_Purification Final Purification (e.g., SEC, Dialysis) Final_Conjugate->Final_Purification Purification->Azide_Protein Purified DBCO Molecule

Caption: Workflow for a two-step protein conjugation using this compound.

Protocol 2: PROTAC Synthesis Workflow

This protocol outlines a general workflow for synthesizing a PROTAC using this compound to link a target protein ligand and an E3 ligase ligand.

Materials:

  • Target protein ligand with a suitable functional group (e.g., carboxylic acid)

  • E3 ligase ligand with an azide handle (e.g., azide-modified pomalidomide)

  • This compound

  • Reagents for amide bond formation (EDC, NHS) or other appropriate coupling chemistry

  • Solvents (e.g., DMF, DMSO)

  • Purification system (e.g., HPLC)

Procedure:

  • Synthesis of DBCO-Linker-Target Ligand:

    • Conjugate the target protein ligand to this compound using appropriate chemistry. For a carboxylic acid on the target ligand, follow steps 1 and 2 of Protocol 1.

    • Purify the resulting DBCO-Linker-Target Ligand conjugate by HPLC.

  • SPAAC Reaction to form the PROTAC:

    • Dissolve the purified DBCO-Linker-Target Ligand and the azide-functionalized E3 ligase ligand in a suitable solvent like DMF or DMSO.

    • Incubate the reaction mixture, typically at room temperature, for 4-24 hours. The reaction progress can be monitored by LC-MS.

  • Purification of the PROTAC:

    • Purify the final PROTAC molecule using reverse-phase HPLC to remove any unreacted starting materials and byproducts.

    • Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.

G Target_Ligand Target Protein Ligand (e.g., with -COOH) Coupling Amide Coupling (EDC, NHS) Target_Ligand->Coupling DBCO_Amine DBCO-PEG6-amine DBCO_Amine->Coupling Intermediate DBCO-Linker-Target Ligand Coupling->Intermediate Purification1 HPLC Purification Intermediate->Purification1 E3_Ligand E3 Ligase Ligand (with Azide) SPAAC SPAAC (Click Chemistry) E3_Ligand->SPAAC PROTAC Final PROTAC SPAAC->PROTAC Purification2 HPLC Purification PROTAC->Purification2 Purification1->SPAAC Purified Intermediate

Caption: General workflow for the synthesis of a PROTAC using this compound.

Signaling Pathways and Logical Relationships

Signaling Pathway Modulation by a BRD4-Targeting PROTAC

PROTACs synthesized with PEG linkers are widely used to target proteins involved in critical cellular signaling pathways. A prominent example is the degradation of BRD4, a member of the BET family of proteins, which is a key regulator of oncogene transcription. BRD4-targeting PROTACs, often constructed with flexible PEG linkers, induce the degradation of BRD4, thereby downregulating the expression of oncogenes like c-MYC and leading to cell cycle arrest and apoptosis in cancer cells. The degradation process is modulated by various intrinsic cellular signaling pathways, including the unfolded protein response and protein stabilization pathways.[20][21]

G cluster_0 PROTAC Action cluster_1 Downstream Effects cluster_2 Modulatory Pathways PROTAC BRD4-PROTAC (with PEG Linker) Ternary_Complex Ternary Complex (PROTAC-BRD4-E3) PROTAC->Ternary_Complex BRD4 BRD4 BRD4->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Ubiquitination BRD4 Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation BRD4 Degradation Proteasome->Degradation cMYC c-MYC Transcription Downregulation Degradation->cMYC Cell_Cycle_Arrest Cell Cycle Arrest cMYC->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis UPR Unfolded Protein Response (UPR) UPR->Degradation modulates HSP90 HSP90 Pathway HSP90->Degradation modulates

Caption: Signaling pathway modulation by a BRD4-targeting PROTAC.

Troubleshooting and Best Practices

  • Low Conjugation Yield: Ensure the freshness of EDC/NHS solutions. Optimize the molar excess of the DBCO-functionalized molecule. Ensure the absence of amine-containing buffers (e.g., Tris) during NHS ester reactions.[1]

  • Non-specific Binding: The PEG6 linker helps to mitigate non-specific binding. However, if issues persist, consider including a non-ionic detergent (e.g., Tween-20) in wash buffers and using a blocking agent (e.g., BSA).[1]

  • Instability of DBCO: While generally stable, the DBCO group can degrade over time in aqueous solutions, especially at non-neutral pH and elevated temperatures. It is recommended to use freshly prepared solutions and store DBCO-functionalized molecules at -20°C.[11] Avoid buffers containing azides for storage.[10]

  • Purification: Efficient purification is crucial to remove unreacted reagents that can interfere with downstream applications. HPLC is recommended for purifying small molecule conjugates, while SEC or dialysis is suitable for protein conjugates.[7][20]

Conclusion

This compound is a powerful and versatile tool for modern biotechnology. Its combination of a bioorthogonal DBCO group, a flexible and hydrophilic PEG spacer, and a reactive amine handle enables a wide range of applications, from the development of targeted therapeutics like ADCs and PROTACs to advanced proteomics and genomics research. By understanding its core properties and following optimized protocols, researchers can effectively leverage this reagent to advance their scientific discoveries.

References

An In-Depth Technical Guide to DBCO-PEG6-amine TFA for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

DBCO-PEG6-amine TFA is a heterobifunctional linker that has become an invaluable tool in the field of bioconjugation, particularly for the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2] This guide provides a comprehensive overview of its properties, applications, and the experimental protocols necessary for its effective use.

At its core, this compound consists of three key components:

  • Dibenzocyclooctyne (DBCO): A strained alkyne that enables rapid and highly specific copper-free "click" reactions with azide-containing molecules. This bioorthogonal reaction is ideal for use in complex biological systems as it avoids the cytotoxicity associated with copper catalysts.[3][4]

  • Hexaethylene Glycol (PEG6) Spacer: A hydrophilic polyethylene glycol chain that enhances the solubility of the molecule and its conjugates in aqueous buffers. The PEG spacer also provides flexibility and reduces steric hindrance between the conjugated molecules.[2][5]

  • Amine Group: A primary amine that allows for covalent attachment to molecules containing carboxylic acids, activated esters (like NHS esters), or other carbonyl groups.[2][6]

  • Trifluoroacetate (TFA) Salt: The amine is supplied as a TFA salt, which improves its stability and handling. The TFA is typically removed during the conjugation reaction in the presence of a non-nucleophilic base.

This unique combination of features makes this compound a versatile linker for the precise construction of complex biomolecules.

Core Properties and Specifications

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueReference
Molecular Formula C33H45N3O8 (as free base)[2]
Molecular Weight 611.7 g/mol (as free base)[2]
Purity Typically >95%
Solubility Soluble in DCM, DMSO, DMF[2]
Storage Conditions -20°C, desiccated[2]
DBCO Absorbance (λmax) ~310 nm[7]
Second-Order Rate Constant (DBCO + Benzyl Azide) ~0.11 - 1 M⁻¹s⁻¹[8][9][10]

Experimental Protocols

Conjugation of this compound to a Carboxylic Acid-Containing Molecule (e.g., Protein or Small Molecule) via EDC/NHS Chemistry

This protocol describes the activation of a carboxyl group using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester, which then reacts with the primary amine of this compound.[11][12]

Materials:

  • Carboxylic acid-containing molecule (Protein #1 or Small Molecule)

  • This compound

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting column or dialysis cassette for purification

  • Anhydrous DMSO or DMF

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL).

    • Dissolve the carboxylic acid-containing molecule in Activation Buffer. For proteins, a concentration of 1-5 mg/mL is recommended.

  • Activation of Carboxylic Acid:

    • Add EDC and NHS to the solution of the carboxylic acid-containing molecule. A 2- to 5-fold molar excess of EDC and a 1.2- to 2-fold molar excess of NHS relative to the carboxylic acid is a good starting point.[11]

    • Incubate the reaction for 15-30 minutes at room temperature.

  • Conjugation with this compound:

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.

    • Immediately add the this compound solution to the activated molecule. A 1.5- to 10-fold molar excess of the linker to the molecule is a common starting point, but this should be optimized for your specific application.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 20-50 mM to consume any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).

  • Characterization:

    • Confirm the successful conjugation and determine the degree of labeling using techniques such as HPLC, mass spectrometry (MS), and UV-Vis spectroscopy (measuring the absorbance at 280 nm for the protein and ~310 nm for the DBCO group).[7][13]

Copper-Free Click Reaction of DBCO-Conjugated Molecule with an Azide-Containing Molecule

This protocol describes the strain-promoted alkyne-azide cycloaddition (SPAAC) between the newly synthesized DBCO-functionalized molecule and a molecule containing an azide group.

Materials:

  • Purified DBCO-conjugated molecule

  • Azide-containing molecule

  • Reaction Buffer: PBS, pH 7.4 (or other suitable azide-free buffer)

Procedure:

  • Reaction Setup:

    • Dissolve the purified DBCO-conjugated molecule and the azide-containing molecule in the Reaction Buffer.

    • Mix the two components. A 1.5- to 3-fold molar excess of one component over the other is often used to drive the reaction to completion.[3]

  • Incubation:

    • Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C overnight. The reaction time can be optimized based on the specific reactants and their concentrations.[3]

  • Purification:

    • If necessary, purify the final conjugate from any unreacted starting materials using an appropriate method such as size-exclusion chromatography, affinity chromatography, or HPLC.

  • Characterization:

    • Analyze the final conjugate by SDS-PAGE (for proteins), HPLC, and mass spectrometry to confirm the formation of the desired product and assess its purity.

Applications in Drug Development

Antibody-Drug Conjugates (ADCs)

This compound is instrumental in the synthesis of ADCs. A typical workflow involves:

  • Payload-Linker Synthesis: The amine group of this compound is conjugated to a carboxylic acid on a cytotoxic drug (payload) using EDC/NHS chemistry.

  • Antibody Modification: A separate reaction introduces an azide group onto the antibody.

  • Click Conjugation: The DBCO-functionalized payload-linker is then "clicked" onto the azide-modified antibody in a highly specific and efficient copper-free reaction.

This approach allows for the creation of more homogeneous ADCs with a defined drug-to-antibody ratio (DAR).[14]

ADC_Synthesis_Workflow cluster_linker_prep Linker-Payload Synthesis cluster_ab_prep Antibody Modification cluster_conjugation Final Conjugation and Purification DBCO_PEG6_amine DBCO-PEG6-amine TFA EDC_NHS EDC/NHS Activation DBCO_PEG6_amine->EDC_NHS Payload Cytotoxic Payload (with -COOH) Payload->EDC_NHS DBCO_Linker_Payload DBCO-Linker-Payload EDC_NHS->DBCO_Linker_Payload Click_Reaction Copper-Free Click Reaction DBCO_Linker_Payload->Click_Reaction Antibody Monoclonal Antibody Azide_Mod Azide Modification Antibody->Azide_Mod Azide_Ab Azide-Modified Antibody Azide_Mod->Azide_Ab Azide_Ab->Click_Reaction Purification Purification (e.g., SEC) Click_Reaction->Purification Final_ADC Final ADC Purification->Final_ADC

Workflow for ADC synthesis using a DBCO-PEG6-amine linker.
Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[15] this compound can serve as the flexible linker connecting the target-binding ligand and the E3 ligase-binding ligand. The modular nature of "click" chemistry facilitates the rapid synthesis of PROTAC libraries with varying linker lengths and attachment points to optimize degradation efficiency.[16]

Mechanism of action for a PROTAC utilizing a DBCO-PEG6-amine linker.

Conclusion

This compound is a powerful and versatile chemical tool for researchers in drug development and chemical biology. Its combination of a bioorthogonal DBCO group, a hydrophilic PEG spacer, and a reactive amine handle enables the efficient and specific construction of complex bioconjugates. The detailed protocols and conceptual workflows provided in this guide offer a solid foundation for the successful application of this linker in the synthesis of next-generation therapeutics and research probes. As with any chemical reaction, optimization of the reaction conditions for each specific application is crucial to achieving the desired outcome.

References

Methodological & Application

Application Notes: Synthesis of PROTACs using DBCO-PEG6-amine TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive protocol for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the heterobifunctional linker, DBCO-PEG6-amine TFA. PROTACs are an emergent therapeutic modality that induces targeted protein degradation by hijacking the cell's native ubiquitin-proteasome system.[1][2] The linker component is critical to a PROTAC's efficacy, influencing its physicochemical properties and the stability of the ternary complex it forms.[3] DBCO-PEG6-amine offers a versatile platform for PROTAC synthesis, integrating a Dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a flexible and hydrophilic hexaethylene glycol (PEG6) spacer, and a terminal amine for conjugation.[4][5] This protocol will detail a modular, two-step synthetic strategy involving an initial amide coupling followed by a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a form of click chemistry.[]

Background: The PROTAC Pathway and the Role of the Linker

PROTACs are bifunctional molecules designed to bring a target Protein of Interest (POI) into close proximity with an E3 ubiquitin ligase.[7] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[8] A typical PROTAC consists of three parts: a ligand for the target protein, a ligand for an E3 ligase (such as Cereblon or VHL), and a linker connecting them.[9][10]

The DBCO-PEG6-amine linker provides several advantages in PROTAC design:

  • DBCO Group : Enables highly efficient and bioorthogonal conjugation to azide-functionalized molecules via SPAAC, also known as copper-free click chemistry. This reaction is rapid and can be performed under mild, biologically compatible conditions.[11][12]

  • PEG6 Spacer : The hexaethylene glycol chain enhances the aqueous solubility and stability of the final PROTAC molecule.[5] It also provides flexibility and optimal length to correctly orient the two ligands for efficient ternary complex formation.

  • Amine Group : The primary amine serves as a versatile handle for conjugation, typically with a carboxylic acid on a ligand to form a stable amide bond.[5] The linker is supplied as a trifluoroacetate (TFA) salt, which requires neutralization prior to the coupling reaction.

The overall mechanism of action for a PROTAC synthesized with this linker is depicted below.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (e.g., BRD4) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binding PROTAC PROTAC Molecule PROTAC->Ternary E3 E3 Ubiquitin Ligase (e.g., Cereblon) E3->Ternary Binding Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Recruitment Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocol: Synthesis of a BRD4-Targeting PROTAC

This protocol describes the synthesis of a PROTAC targeting the bromodomain-containing protein 4 (BRD4), a well-established target in oncology. The synthesis involves two main steps:

  • Amide Coupling : The amine group of the DBCO-PEG6-amine linker is coupled with the carboxylic acid of the Cereblon E3 ligase ligand, pomalidomide.

  • SPAAC Reaction : The DBCO group of the newly formed conjugate is reacted with an azide-functionalized version of the BRD4 ligand, JQ1.

Materials and Reagents
ReagentSupplierCat. No.
This compoundMedChemExpressHY-130678
Pomalidomide-C2-COOHExample SupplierXXX-123
(+)-JQ1-PEG4-AzideExample SupplierYYY-456
HATUSigma-Aldrich440438
DIPEASigma-Aldrich387649
Anhydrous DMFSigma-Aldrich227056
Anhydrous DMSOSigma-AldrichD8418
Dichloromethane (DCM)Fisher ScientificD37-4
Ethyl Acetate (EtOAc)Fisher ScientificE145-4
HexanesFisher ScientificH302-4
Saturated Sodium BicarbonateFisher ScientificS233-500
BrineFisher ScientificS271-1
Anhydrous Sodium SulfateSigma-Aldrich239313
HPLC Grade AcetonitrileFisher ScientificA998-4
HPLC Grade WaterFisher ScientificW6-4
Trifluoroacetic Acid (TFA)Sigma-AldrichT6508
Step 1: Amide Coupling of Linker and E3 Ligase Ligand

This step conjugates the DBCO-PEG6-amine linker to the pomalidomide derivative. The TFA salt must be neutralized in situ by a non-nucleophilic base like DIPEA.

Amide_Coupling_Workflow cluster_step1 Step 1: Amide Coupling A 1. Dissolve Reagents This compound (1.0 eq) Pomalidomide-C2-COOH (1.05 eq) in Anhydrous DMF B 2. Add Coupling Agents HATU (1.2 eq) DIPEA (3.0 eq) A->B C 3. Reaction Stir at RT under N2 Monitor by LC-MS (4-6 h) B->C D 4. Work-up Quench with H2O Extract with EtOAc C->D E 5. Purification Flash Column Chromatography D->E F Product 1 DBCO-PEG6-Pomalidomide E->F

Caption: Workflow for the amide coupling of the linker and E3 ligand.

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and Pomalidomide-C2-COOH (1.05 eq).

  • Dissolve the solids in anhydrous DMF.

  • Add HATU (1.2 eq) to the solution, followed by the dropwise addition of DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction with water and extract three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of 0-10% methanol in dichloromethane) to yield the DBCO-PEG6-Pomalidomide conjugate.

Table 1: Reagent Quantities and Expected Outcome for Step 1

ReagentM.W.Amount (mg)Mmol (eq)
This compound703.7850.00.071 (1.0)
Pomalidomide-C2-COOH315.2923.50.075 (1.05)
HATU380.2332.40.085 (1.2)
DIPEA129.2427.50.213 (3.0)
Product 886.02 ~45-55 Yield: 70-85%
Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This copper-free click chemistry reaction conjugates the DBCO-functionalized intermediate with the azide-bearing JQ1 ligand.[13]

SPAAC_Workflow cluster_step2 Step 2: SPAAC Reaction G 1. Dissolve Reagents DBCO-PEG6-Pomalidomide (1.0 eq) (+)-JQ1-PEG4-Azide (1.1 eq) in Anhydrous DMSO H 2. Reaction Stir at RT (12-24 h) Monitor by LC-MS G->H I 3. Purification Preparative RP-HPLC H->I J Final PROTAC Lyophilize to obtain pure product I->J

Caption: Workflow for the SPAAC "click chemistry" reaction.

Procedure:

  • Dissolve the DBCO-PEG6-Pomalidomide conjugate (1.0 eq) and (+)-JQ1-PEG4-Azide (1.1 eq) in anhydrous DMSO.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction is typically performed in the dark to prevent potential degradation of the DBCO group.

  • Monitor the reaction by LC-MS for the formation of the desired product mass and disappearance of reactants.

  • Upon completion, dilute the reaction mixture with a small amount of DMSO/water and purify directly by preparative reverse-phase HPLC (RP-HPLC).

  • Lyophilize the product-containing fractions to yield the final PROTAC as a white solid.

Table 2: Reagent Quantities and Expected Outcome for Step 2

ReagentM.W.Amount (mg)Mmol (eq)
DBCO-PEG6-Pomalidomide886.0240.00.045 (1.0)
(+)-JQ1-PEG4-Azide643.7631.90.050 (1.1)
Final PROTAC 1529.78 ~40-55 Yield: 60-80%

Characterization and Data Analysis

The successful synthesis of the final PROTAC should be confirmed using standard analytical techniques.

Table 3: Recommended Analytical Characterization

TechniquePurposeExpected Result
LC-MS Confirm product mass and assess purityA major peak corresponding to the calculated exact mass of the final PROTAC ([M+H]⁺ = 1530.79). Purity >95%.
¹H NMR Confirm chemical structurePeaks corresponding to all three components (JQ1, Pomalidomide, and Linker) should be present and integrated correctly.
RP-HPLC Determine final purityA single major peak with a retention time distinct from starting materials and intermediates. Purity >95% by UV absorption.

Conclusion

The this compound linker is a powerful tool for the modular synthesis of PROTACs. The combination of robust amide coupling and highly efficient, copper-free SPAAC click chemistry allows for the rapid assembly of diverse PROTAC libraries.[][9] This protocol provides a reliable framework for synthesizing a BRD4-targeting PROTAC, which can be adapted for other proteins of interest and E3 ligase ligands by substituting the corresponding components. Proper purification and rigorous analytical characterization are essential to ensure the quality and activity of the final compound.

References

Application Notes and Protocols for Cell Labeling Using DBCO-PEG6-amine TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing DBCO-PEG6-amine TFA in cell labeling experiments. The methodology is centered on a two-step bioorthogonal approach: the metabolic incorporation of azide-functionalized molecules into cellular structures, followed by a highly specific copper-free "click chemistry" reaction with a DBCO-conjugated probe for visualization and analysis.

Principle of the Technology

The core of this cell labeling strategy is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a highly specific and biocompatible click chemistry reaction.[1][] This method avoids the cellular toxicity associated with copper-catalyzed click chemistry, making it ideal for live-cell imaging.[3][4]

The process involves two key stages:

  • Metabolic Labeling: Cells are cultured in the presence of an unnatural monosaccharide containing an azide group, such as N-azidoacetylmannosamine (Ac4ManNAz).[1][5] The cellular metabolic machinery processes this sugar and incorporates it into glycans, resulting in the presentation of azide groups on cell surface glycoproteins.[1][6]

  • Copper-Free Click Chemistry: The azide-modified cells are then treated with a molecule containing a dibenzocyclooctyne (DBCO) group. The strained alkyne of the DBCO group selectively and efficiently reacts with the azide to form a stable triazole linkage without the need for a copper catalyst.[][3]

This compound is a versatile reagent in this process. The DBCO moiety participates in the SPAAC reaction, while the terminal amine group allows for the conjugation of various reporter molecules, such as fluorophores, biotin, or drug molecules, prior to cell labeling.[7][8] The polyethylene glycol (PEG6) spacer enhances water solubility and minimizes steric hindrance.[7][9]

Core Applications in Cellular Research

This labeling strategy offers a powerful tool for a variety of applications:

  • Live Cell Imaging: Track the dynamics of labeled biomolecules in real-time within living cells.[3][10]

  • Flow Cytometry: Quantify and sort labeled cell populations based on the intensity of the fluorescent signal.[1]

  • Glycan Profiling: Visualize and analyze the expression and localization of glycans on the cell surface.[5][11]

  • Targeted Drug Delivery: Conjugate therapeutic agents to the DBCO reagent to specifically target cells that have been metabolically labeled.[]

  • Cell Tracking: Monitor the movement and fate of labeled cells in vitro and in vivo.[6]

Experimental Protocols

Protocol 1: Conjugation of a Fluorophore to this compound

This protocol describes the conjugation of an amine-reactive fluorophore (e.g., an NHS ester-functionalized dye) to this compound.

Materials:

  • This compound

  • Amine-reactive fluorophore (e.g., NHS ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

Procedure:

  • Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mM.

  • Add 2-3 equivalents of TEA or DIPEA to neutralize the TFA salt and deprotonate the amine.

  • Dissolve the amine-reactive fluorophore in anhydrous DMF or DMSO according to the manufacturer's instructions.

  • Add the fluorophore solution to the DBCO-PEG6-amine solution at a 1:1 to 1.2:1 molar ratio of fluorophore to amine.

  • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Monitor the reaction progress using an appropriate analytical method (e.g., TLC or LC-MS).

  • Purify the DBCO-PEG6-fluorophore conjugate using column chromatography or HPLC.

  • Characterize the final product and determine its concentration.

Protocol 2: Metabolic Labeling of Cells with Azide Sugars

This protocol details the metabolic incorporation of azide groups onto the cell surface using an azide-modified sugar.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • Azide-modified sugar (e.g., Ac4ManNAz)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Plate the cells in a suitable culture vessel and allow them to adhere and grow overnight.[1]

  • Prepare a stock solution of the azide-modified sugar in complete culture medium.

  • Remove the existing medium from the cells and replace it with the medium containing the azide-modified sugar. A typical starting concentration for Ac4ManNAz is 25-50 µM.[1]

  • Incubate the cells for 24-48 hours to allow for the metabolic incorporation of the azide sugar into the cell surface glycans.[3]

  • Gently wash the cells two to three times with pre-warmed PBS to remove any unincorporated azide sugar.[12] The cells are now ready for labeling with the DBCO-PEG6-fluorophore conjugate.

Protocol 3: Labeling of Azide-Modified Cells via SPAAC

This protocol describes the labeling of azide-modified live cells with the DBCO-PEG6-fluorophore conjugate for fluorescence microscopy.

Materials:

  • Azide-labeled live cells (from Protocol 2)

  • DBCO-PEG6-fluorophore conjugate (from Protocol 1)

  • Live cell imaging buffer (e.g., phenol red-free medium supplemented with HEPES)

  • Fluorescence microscope with a live-cell imaging chamber

Procedure:

  • Cell Preparation: Gently wash the azide-labeled cells twice with pre-warmed live cell imaging buffer.[3]

  • Labeling: Dilute the DBCO-PEG6-fluorophore conjugate in the live cell imaging buffer to the desired final concentration (typically 5-30 µM).[13]

  • Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator, protected from light.[13][14]

  • Washing: Gently wash the cells three to four times with the live cell imaging buffer to remove any unbound DBCO-PEG6-fluorophore.[13]

  • Imaging: Image the labeled cells immediately using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.[12]

Data Presentation

The efficiency of cell labeling can be influenced by several factors, including the concentration of the azide sugar and the DBCO-conjugated probe, as well as incubation times. The following tables summarize representative quantitative data from various studies.

Cell Line Azide Sugar Concentration Incubation Time DBCO-Fluorophore Concentration Incubation Time Signal-to-Background Ratio (SBR) Reference
COLO205Ac4ManNAz125 µM24 hTMDIBO-Lys-AlexaFluor64730 µM1 h~3[15]
JurkatAc4ManNAz25 µM48 hDBCO-Alexa Fluor 48810 µM1 hNot specified[16]
HeLaAc4ManNAz50 µM72 hDBCO-FITC20 µM1 hNot specified[1]
Troubleshooting Possible Cause Suggested Solution Reference
Low or no fluorescence signal Inefficient metabolic labelingOptimize Ac4ManNAz concentration and incubation time for your specific cell line. Ensure the Ac4ManNAz reagent is not degraded.[1]
Insufficient DBCO-fluorophore concentration or incubation timeIncrease the concentration of the DBCO-fluorophore or the incubation time.[1]
Cell surface azides are not accessibleEnsure cells are healthy and not overly confluent.[1]
High background fluorescence Incomplete removal of unbound DBCO-fluorophoreIncrease the number and duration of washing steps after the SPAAC reaction.[13]
Non-specific binding of the DBCO-fluorophoreInclude a blocking step with a protein-containing buffer (e.g., 1% FBS in PBS) before and during the labeling step.[13]

Visualizations

Chemical Principle of Cell Labeling

G cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: SPAAC Reaction azide_sugar Azide-Modified Sugar (e.g., Ac4ManNAz) cell Live Cell azide_sugar->cell Incubation (24-48h) azide_cell Cell with Azide Groups on Surface Glycans cell->azide_cell Metabolic Incorporation labeled_cell Fluorescently Labeled Cell azide_cell->labeled_cell dbco_probe DBCO-PEG6-Fluorophore dbco_probe->labeled_cell Copper-Free Click Chemistry (30-60 min)

Caption: Chemical labeling pathway for cell surface modification.

Experimental Workflow for Flow Cytometry Analysis

G cluster_workflow Experimental Workflow start Seed Cells metabolic_labeling Metabolic Labeling with Azide-Modified Sugar start->metabolic_labeling 24h spaac_reaction SPAAC Reaction with DBCO-PEG6-Fluorophore metabolic_labeling->spaac_reaction 24-48h wash Wash to Remove Unbound Probe spaac_reaction->wash 30-60 min analysis Analyze by Flow Cytometry wash->analysis

Caption: Experimental workflow for flow cytometry analysis.

References

Application Notes and Protocols for DBCO-PEG6-amine TFA in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a revolutionary class of biopharmaceuticals that combine the antigen-targeting specificity of monoclonal antibodies with the high potency of cytotoxic small-molecule drugs. The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability, pharmacokinetics, and efficacy. This document provides detailed application notes and protocols for the use of DBCO-PEG6-amine TFA, a heterobifunctional linker, in the development of ADCs.

The this compound linker features a Dibenzocyclooctyne (DBCO) group for copper-free click chemistry and a primary amine for conjugation to a payload. The polyethylene glycol (PEG) spacer enhances solubility and can improve the pharmacokinetic properties of the resulting ADC.[1][2] This two-step conjugation strategy allows for the pre-functionalization of a payload before its attachment to an azide-modified antibody, offering a controlled and versatile approach to ADC synthesis.[3]

Principle of the Method

The synthesis of an ADC using the this compound linker involves two main stages:

  • Payload-Linker Conjugation: The primary amine of the DBCO-PEG6-amine linker is conjugated to a payload molecule that contains a reactive group, typically a carboxylic acid activated as an N-hydroxysuccinimide (NHS) ester. This reaction forms a stable amide bond, resulting in a DBCO-functionalized payload.

  • Antibody-Payload Conjugation (Click Chemistry): The DBCO-modified payload is then reacted with an antibody that has been functionalized with azide groups. The DBCO group undergoes a strain-promoted alkyne-azide cycloaddition (SPAAC) with the azide, forming a stable triazole linkage. This "click chemistry" reaction is bioorthogonal, proceeding efficiently under mild, aqueous conditions without the need for a cytotoxic copper catalyst.[4]

Experimental Protocols

Protocol 1: Preparation of Azide-Modified Antibody

Objective: To introduce azide functional groups onto the antibody surface for subsequent conjugation with the DBCO-functionalized payload. This is typically achieved by reacting the antibody with an azide-containing NHS ester.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Azide-PEG4-NHS ester or similar azide-functionalized NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0

Procedure:

  • Antibody Preparation:

    • Ensure the antibody solution is free of amine-containing buffers and stabilizers like sodium azide. If necessary, perform a buffer exchange into the Reaction Buffer using a desalting column or dialysis.

    • Adjust the antibody concentration to 1-10 mg/mL.[5]

  • Azide-NHS Ester Preparation:

    • Immediately before use, prepare a 10 mM stock solution of the Azide-NHS ester in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the Azide-NHS ester solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain antibody integrity.[5]

    • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.

  • Purification:

    • Remove the excess, unreacted Azide-NHS ester using a desalting column equilibrated with PBS (pH 7.4).

    • Determine the concentration of the purified azide-modified antibody using a protein concentration assay (e.g., BCA assay or measuring absorbance at 280 nm).

Protocol 2: Conjugation of Payload to DBCO-PEG6-amine

Objective: To conjugate the cytotoxic payload to the DBCO-PEG6-amine linker. This protocol assumes the payload has a carboxylic acid group that can be activated to an NHS ester.

Materials:

  • Payload with a carboxylic acid group

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous DMF or DMSO

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Procedure:

  • Payload Activation:

    • Dissolve the payload, NHS, and DCC in anhydrous DMF or DMSO. A typical molar ratio is 1:1.2:1.1 (Payload:NHS:DCC).

    • Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester of the payload.

  • Conjugation to DBCO-PEG6-amine:

    • In a separate vial, dissolve this compound in anhydrous DMF or DMSO. Add a slight molar excess of a non-nucleophilic base like TEA or DIPEA to neutralize the TFA salt.

    • Add the activated payload solution to the DBCO-PEG6-amine solution. A 1:1 to 1:1.5 molar ratio of activated payload to linker is recommended.[5]

    • Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.

  • Purification:

    • The resulting DBCO-functionalized payload can be purified by reverse-phase HPLC.

    • Characterize the purified product by mass spectrometry to confirm the identity and purity.

Protocol 3: ADC Synthesis via Copper-Free Click Chemistry

Objective: To conjugate the DBCO-functionalized payload to the azide-modified antibody.

Materials:

  • Azide-modified antibody (from Protocol 1)

  • DBCO-functionalized payload (from Protocol 2)

  • PBS, pH 7.4

Procedure:

  • Reaction Setup:

    • Combine the azide-modified antibody with the DBCO-functionalized payload in PBS. A 1.5- to 10-fold molar excess of the DBCO-payload conjugate relative to the antibody is recommended to drive the reaction to completion.[5]

  • Incubation:

    • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.[6] The reaction progress can be monitored by hydrophobic interaction chromatography (HIC) to observe the formation of species with higher drug-to-antibody ratios (DAR).

  • Purification of the ADC:

    • Purify the final ADC using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unreacted DBCO-payload and other small molecule impurities.[7]

Characterization of the ADC

Objective: To determine the purity, drug-to-antibody ratio (DAR), and integrity of the final ADC product.

ParameterMethodTypical Results
Purity and Aggregation Size-Exclusion Chromatography (SEC-HPLC)Monomeric ADC peak should be >95%.[7]
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC-HPLC)A distribution of DAR species (e.g., DAR0, DAR2, DAR4, etc.) is observed. The average DAR is calculated from the peak areas. Optimal DARs are typically between 2 and 4.[8]
UV-Vis SpectroscopyThe ratio of absorbance at 280 nm (protein) and a wavelength specific to the payload can be used to estimate the average DAR.
Mass Spectrometry (MS)Intact mass analysis of the ADC can confirm the DAR distribution.
Integrity SDS-PAGE (reduced and non-reduced)Confirms the integrity of the antibody heavy and light chains and the covalent attachment of the payload.
Binding Affinity ELISA or Surface Plasmon Resonance (SPR)The binding affinity of the ADC to its target antigen should be comparable to the unconjugated antibody.
In vitro Cytotoxicity Cell-based assaysThe ADC should demonstrate potent and specific killing of antigen-positive cancer cells.

Visualizing the Workflow and Chemistry

Experimental Workflow

ADC_Synthesis_Workflow cluster_0 Antibody Modification cluster_1 Payload-Linker Conjugation cluster_2 ADC Synthesis & Purification cluster_3 Characterization Antibody Antibody Azide-Modified Antibody Azide-Modified Antibody Antibody->Azide-Modified Antibody Azide-NHS Ester Payload (COOH) Payload (COOH) Activated Payload (NHS) Activated Payload (NHS) Payload (COOH)->Activated Payload (NHS) DCC, NHS DBCO-Payload DBCO-Payload Activated Payload (NHS)->DBCO-Payload DBCO-PEG6-amine Azide-Modified AntibodyDBCO-Payload Azide-Modified AntibodyDBCO-Payload Crude ADC Crude ADC Azide-Modified AntibodyDBCO-Payload->Crude ADC SPAAC Click Chemistry Purified ADC Purified ADC Crude ADC->Purified ADC SEC/TFF DAR, Purity, Potency DAR, Purity, Potency Purified ADC->DAR, Purity, Potency HIC, SEC, MS, Bioassays

Caption: General workflow for ADC synthesis using this compound.

Signaling Pathway: ADC Mechanism of Action

ADC_Mechanism ADC ADC Antigen Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Cancer Cell Cancer Cell Lysosome Lysosome Endosome->Lysosome Trafficking Payload Payload Lysosome->Payload Payload Release Apoptosis Apoptosis Payload->Apoptosis Induces

Caption: Simplified mechanism of action for an antibody-drug conjugate.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low DAR Inefficient azide or DBCO labeling.Optimize the molar excess of the NHS ester or DBCO-payload. Ensure the antibody buffer is free of interfering substances.
ADC Aggregation High DAR, hydrophobic payload.Use a more hydrophilic PEG linker. Optimize for a lower average DAR (2-4).[8]
Loss of Antibody Affinity Modification of lysine residues in the antigen-binding site.Consider site-specific conjugation methods to avoid random labeling of lysines.
Premature Drug Release Linker instability.DBCO-azide triazole linkage is generally very stable. If a cleavable linker is used in conjunction, ensure its stability in plasma is adequate.

Conclusion

The this compound linker provides a versatile and efficient platform for the development of antibody-drug conjugates. The copper-free click chemistry approach offers a bioorthogonal and biocompatible method for conjugating a pre-functionalized payload to an antibody. By carefully controlling the reaction conditions and purification steps, researchers can generate well-defined ADCs with optimized drug-to-antibody ratios. The inclusion of a PEG spacer can further enhance the physicochemical properties of the ADC, potentially leading to improved therapeutic outcomes. The protocols and data presented here serve as a guide for the successful implementation of this compound in ADC research and development.

References

Application Notes: Protein PEGylation via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Protein PEGylation

PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a protein or peptide.[1] This bioconjugation technique is widely employed in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic proteins.[2][3] Key advantages of PEGylation include:

  • Increased Serum Half-Life: The larger hydrodynamic size of the PEGylated protein reduces its clearance rate by the kidneys, prolonging its circulation time in the bloodstream.[1][4]

  • Reduced Immunogenicity: The flexible PEG chains can mask epitopes on the protein surface, decreasing its recognition by the immune system.[1]

  • Enhanced Stability: PEGylation can protect the protein from proteolytic degradation.[1][5]

  • Improved Solubility: The hydrophilic nature of PEG can increase the solubility of the protein.[3]

The Role of DBCO in "Click Chemistry"

The PEGylation method described here utilizes a powerful and highly specific "click chemistry" reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[6] This reaction occurs between a dibenzocyclooctyne (DBCO) group and an azide (-N3) group.[7] A significant advantage of SPAAC is that it is bioorthogonal, meaning it proceeds efficiently under mild, aqueous conditions without interfering with native biological processes and does not require a cytotoxic copper catalyst.[7][8][9]

This application note details a method for attaching a DBCO-functionalized PEG linker (DBCO-PEG6-amine) to a protein. The primary amine on the PEG linker is used to form a stable amide bond with carboxyl groups (from aspartic or glutamic acid residues) on the protein's surface. Once the protein is "PEGylated" with the DBCO group, it is ready for highly specific conjugation to any molecule bearing an azide functional group.

Experimental Overview and Workflow

The overall process involves three main stages: activating the protein, conjugating the DBCO-PEG6-amine linker, and purifying the final conjugate. The DBCO-labeled protein can then be used in downstream SPAAC reactions.

G cluster_prep Stage 1: Preparation & Activation cluster_peg Stage 2: PEGylation cluster_purify Stage 3: Purification & Analysis cluster_downstream Downstream Application Protein Target Protein in Amine-Free Buffer Activation Activate Carboxyl Groups (EDC / Sulfo-NHS) Protein->Activation Add activation reagents PEGylation Conjugation Reaction with DBCO-PEG6-amine Activation->PEGylation Add DBCO-PEG linker Quench Quench Reaction PEGylation->Quench Purification Purify Conjugate (Desalting Column / Dialysis) Quench->Purification Characterization Characterize Product (SDS-PAGE, MS, Absorbance) Purification->Characterization FinalProduct DBCO-PEG-Protein Conjugate Characterization->FinalProduct SPAAC SPAAC Reaction with Azide-Molecule FinalProduct->SPAAC

Caption: General workflow for protein PEGylation using DBCO-PEG6-amine.

Chemical Reaction Pathway

The core of this method is a two-step chemical process. First, carboxyl groups on the protein are activated with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide) to create a semi-stable amine-reactive Sulfo-NHS ester. Second, the primary amine of the DBCO-PEG6-amine linker attacks this ester, forming a stable amide bond and releasing Sulfo-NHS.

reaction_pathway ProteinCOOH Protein-COOH (Aspartic/Glutamic Acid) ActivatedProtein Protein-CO-Sulfo-NHS (Amine-Reactive Ester) ProteinCOOH->ActivatedProtein + EDC + Sulfo-NHS DBCO_PEG_NH2 H₂N-PEG6-DBCO FinalConjugate Protein-CO-NH-PEG6-DBCO (Final PEGylated Protein) DBCO_PEG_NH2->FinalConjugate Amide Bond Formation ActivatedProtein->FinalConjugate Amide Bond Formation Byproduct Sulfo-NHS ActivatedProtein->Byproduct Displaced

References

Application Notes and Protocols for Surface Modification using DBCO-PEG6-amine TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed procedure for the covalent immobilization of biomolecules onto a surface using the heterobifunctional linker, DBCO-PEG6-amine TFA. This protocol outlines a two-step process involving the attachment of the linker to a carboxylated surface followed by the bioorthogonal conjugation of an azide-modified biomolecule via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Introduction

DBCO-PEG6-amine is a versatile crosslinker featuring a Dibenzocyclooctyne (DBCO) group and a primary amine, connected by a hydrophilic hexaethylene glycol (PEG6) spacer. The DBCO moiety allows for highly efficient and specific "click chemistry" reactions with azide-functionalized molecules in the absence of a cytotoxic copper catalyst. The terminal amine group enables covalent attachment to surfaces functionalized with carboxylic acids through the formation of a stable amide bond. The PEG6 spacer enhances water solubility, reduces non-specific binding, and minimizes steric hindrance, thereby improving the accessibility of the immobilized biomolecule.

This trifluoroacetic acid (TFA) salt form of the linker is typically soluble in aqueous buffers and organic solvents, facilitating its use in a variety of surface modification workflows. Applications for surfaces modified using this technique are extensive and include the development of biosensors, microarrays, targeted drug delivery systems, and platforms for studying cell-surface interactions.

Experimental Workflow Overview

The overall workflow for surface modification with this compound and subsequent biomolecule conjugation consists of three main stages:

  • Surface Preparation & Activation: A surface with carboxylic acid moieties is activated using carbodiimide chemistry to form reactive N-hydroxysuccinimide (NHS) esters.

  • Linker Immobilization: The primary amine of the DBCO-PEG6-amine linker reacts with the NHS-activated surface to form a stable amide bond, resulting in a DBCO-functionalized surface.

  • Biomolecule Conjugation: An azide-modified biomolecule of interest (e.g., protein, peptide, oligonucleotide) is covalently attached to the DBCO-functionalized surface via a copper-free click reaction.

G cluster_0 Stage 1: Surface Preparation & Activation cluster_1 Stage 2: Linker Immobilization cluster_2 Stage 3: Biomolecule Conjugation A Carboxylated Surface B Activate with EDC/NHS A->B C NHS-activated Surface B->C D Add this compound C->D E DBCO-functionalized Surface D->E F Add Azide-modified Biomolecule E->F G Biomolecule-conjugated Surface F->G

Figure 1: Experimental workflow for surface modification.

Detailed Experimental Protocols

Protocol: Surface Carboxyl Activation

This protocol describes the activation of a carboxyl-functionalized surface using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Materials:

  • Carboxylated surface (e.g., carboxyl-coated glass slide, nanoparticles, or sensor chip)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Wash Buffer A: Deionized water

Procedure:

  • Prepare EDC and NHS Solutions: Immediately before use, prepare fresh solutions of EDC and NHS in cold Activation Buffer. A common starting concentration is 100 mM EDC and 25 mM NHS.

  • Surface Washing: Wash the carboxylated surface with deionized water to remove any preservatives or contaminants.

  • Activation: Immerse the surface in the freshly prepared EDC/NHS solution. Ensure the entire surface is covered.

  • Incubation: Incubate for 15-30 minutes at room temperature with gentle agitation.

  • Washing: Remove the activation solution and immediately wash the surface 2-3 times with cold Activation Buffer to remove excess EDC and NHS. The surface is now activated and ready for linker conjugation.

Protocol: DBCO-PEG6-amine Immobilization

This protocol details the covalent attachment of the DBCO-PEG6-amine linker to the NHS-activated surface.

Materials:

  • NHS-activated surface (from Protocol 3.1)

  • This compound

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-8.0

  • Wash Buffer B: 1X PBS with 0.05% Tween-20 (PBST)

  • Quenching Buffer (optional): 1 M Ethanolamine or 100 mM Glycine in PBS, pH 8.0

  • Anhydrous DMSO or DMF

Procedure:

  • Prepare Linker Solution: Dissolve this compound in a minimal amount of anhydrous DMSO or DMF and then dilute to the desired final concentration (e.g., 1-10 mM) in Coupling Buffer.

  • Linker Conjugation: Immediately apply the DBCO-linker solution to the activated surface, ensuring complete coverage.

  • Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Washing: Remove the linker solution and wash the surface thoroughly three times with PBST to remove any unreacted linker.

  • Quenching (Optional): To block any unreacted NHS-ester sites, incubate the surface with Quenching Buffer for 30 minutes at room temperature.

  • Final Washing: Wash the surface three times with PBST and then with deionized water. The surface is now DBCO-functionalized.

Protocol: Azide-Biomolecule Conjugation (SPAAC)

This protocol describes the attachment of an azide-modified biomolecule to the DBCO-functionalized surface.

Materials:

  • DBCO-functionalized surface (from Protocol 3.2)

  • Azide-modified biomolecule (e.g., protein, antibody, oligonucleotide)

  • Reaction Buffer: 1X PBS, pH 7.4 (or other amine-free and azide-free buffer)

  • Wash Buffer B: PBST

  • Blocking Buffer (optional): e.g., 1% BSA in PBS

Procedure:

  • Prepare Biomolecule Solution: Dissolve the azide-modified biomolecule in the Reaction Buffer to the desired concentration (optimization may be required, typically in the µg/mL to mg/mL range).

  • Immobilization Reaction: Apply the biomolecule solution to the DBCO-functionalized surface.

  • Incubation: Incubate for 2-4 hours at room temperature or overnight at 4°C. For some applications, incubation at 37°C can accelerate the reaction.

  • Washing: Remove the biomolecule solution and wash the surface extensively with PBST to remove any non-covalently bound molecules.

  • Blocking (Optional): To prevent non-specific binding in subsequent assays, the surface can be incubated with a blocking buffer for 1 hour at room temperature.

  • Final Washing: Wash the surface three times with PBS. The surface is now ready for its intended application.

Characterization and Quality Control

Successful surface modification should be verified at key stages of the process. The following table summarizes common analytical techniques for characterization.

Stage of Modification Parameter to be Analyzed Suggested Analytical Technique(s) Expected Outcome
Post-Linker Immobilization Presence and density of DBCO groupsX-ray Photoelectron Spectroscopy (XPS)Detection of nitrogen signal from the DBCO moiety.[1]
Contact Angle MeasurementChange in surface hydrophobicity.[1]
Fluorescence SpectroscopyReaction with a fluorescent azide probe (e.g., Azide-Fluorophore) followed by fluorescence measurement.
UV-Vis SpectroscopyDecrease in the characteristic absorbance of DBCO at ~309 nm after reaction with an azide.[2]
Post-Biomolecule Conjugation Presence of immobilized biomoleculeXPSIncrease in nitrogen and carbon signals.
Fluorescence Microscopy/SpectroscopyIf the biomolecule is fluorescently labeled.
Immunoassay (e.g., ELISA)If the biomolecule is an antibody or antigen.
Surface Plasmon Resonance (SPR)To measure binding of a target analyte to the immobilized biomolecule.

Data Presentation

The following table provides a template for recording and presenting quantitative data from the surface modification experiments.

Parameter Method Value Unit
Initial Carboxyl Group Density Titration / Spectroscopic Assaye.g., 1.5 x 1014groups/cm²
DBCO-PEG6-amine Concentration -e.g., 5mM
DBCO Surface Density XPS / Fluorescence Assaye.g., 8 x 1013groups/cm²
Linker Immobilization Efficiency Calculatede.g., 53%
Azide-Biomolecule Concentration -e.g., 1mg/mL
Immobilized Biomolecule Density SPR / ELISA / Fluorescencee.g., 200pg/mm²
Conjugation Efficiency Calculatede.g., 35%

Signaling Pathways and Logical Relationships

The chemical transformations underlying this surface modification protocol can be visualized as a series of reaction steps.

G cluster_activation Activation Step cluster_linker Linker Attachment cluster_conjugation Biomolecule Conjugation Carboxyl Surface-COOH Activated_Ester Surface-CO-NHS Carboxyl->Activated_Ester EDC/NHS EDC_NHS EDC + NHS DBCO_Surface Surface-CO-NH-PEG6-DBCO Activated_Ester->DBCO_Surface Amide Bond Formation DBCO_Amine H2N-PEG6-DBCO Final_Surface Surface-Biomolecule Conjugate DBCO_Surface->Final_Surface SPAAC Reaction Azide_Bio N3-Biomolecule

Figure 2: Reaction pathway for surface functionalization.

Troubleshooting

Problem Possible Cause(s) Suggested Solution(s)
Low Linker Immobilization Inefficient activation of carboxyl groups.Ensure EDC/NHS solutions are freshly prepared. Optimize activation buffer pH (4.5-6.0). Increase EDC/NHS concentration.
Hydrolysis of NHS-ester.Use the activated surface immediately. Work in a low-humidity environment.
Low concentration of DBCO-PEG6-amine.Increase the concentration of the linker solution.
Low Biomolecule Conjugation Low density of DBCO groups on the surface.Verify linker immobilization using a characterization technique.
Steric hindrance of the azide group on the biomolecule.Consider using a longer PEG spacer on the biomolecule's azide linker.
Inactive biomolecule.Confirm the activity and purity of the azide-modified biomolecule.
High Non-Specific Binding Incomplete quenching of active sites.Ensure the quenching step is performed thoroughly.
Hydrophobic or charge interactions.Include a blocking step with BSA or another suitable blocking agent. Increase the Tween-20 concentration in wash buffers.

For further assistance, please refer to the manufacturer's documentation for this compound and other reagents.

References

Application Notes and Protocols: DBCO-PEG6-amine TFA Reaction with Azides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the reaction of DBCO-PEG6-amine TFA with azide-functionalized molecules. This reaction, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is a cornerstone of "click chemistry." It enables the efficient and specific formation of a stable triazole linkage without the need for a cytotoxic copper catalyst, making it ideal for bioconjugation and various applications in biological systems.[1][2][3][4]

DBCO-PEG6-amine is a heterobifunctional linker featuring a dibenzocyclooctyne (DBCO) group for copper-free click chemistry and an amine group for further functionalization.[][6] The polyethylene glycol (PEG) spacer enhances hydrophilicity, improves solubility in aqueous environments, and reduces steric hindrance during conjugation.[7][8][9] This reagent is particularly valuable in the development of antibody-drug conjugates (ADCs), PROTACs, and fluorescently labeled biomolecules.[10][11]

Key Features of the DBCO-Azide Reaction:

  • Biocompatible: The reaction proceeds without a cytotoxic copper catalyst, making it suitable for in vivo applications.[1][7]

  • Bioorthogonal: The DBCO and azide groups are highly selective for each other and do not react with other functional groups found in biological systems.[1][12]

  • Mild Conditions: The conjugation can be performed efficiently in aqueous buffers at room or low temperatures.[1][7]

  • High Efficiency: The reaction typically proceeds to a high yield, forming a stable triazole product.[1]

  • Stability: Both DBCO and azide-functionalized molecules exhibit long-term stability.[1][7]

Reaction Mechanism and Workflow

The SPAAC reaction involves a [3+2] cycloaddition between the strained alkyne (DBCO) and the azide. The inherent ring strain of the DBCO group significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed readily without a catalyst.[12]

Reaction Schematic

G cluster_reactants Reactants cluster_product Product cluster_conditions Reaction Conditions DBCO DBCO-PEG6-amine Triazole Stable Triazole Conjugate DBCO->Triazole + Azide Azide-containing Molecule Azide->Triazole Conditions Aqueous Buffer (e.g., PBS) Room Temperature or 4°C Copper-Free

Caption: Schematic of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

Experimental Workflow

The general workflow for a bioconjugation experiment using DBCO-PEG6-amine involves the preparation of the reactants, the click reaction itself, and subsequent purification and analysis of the conjugate.

G prep_dbco Prepare DBCO-PEG6-amine Solution react Mix Reactants & Incubate prep_dbco->react prep_azide Prepare Azide-Molecule Solution prep_azide->react monitor Monitor Reaction (Optional) (e.g., UV-Vis, LC-MS) react->monitor purify Purify Conjugate (e.g., SEC, Dialysis, HPLC) monitor->purify analyze Analyze Final Product (e.g., SDS-PAGE, MS) purify->analyze

Caption: General experimental workflow for DBCO-azide conjugation.

Experimental Protocols

This section provides a general protocol for the conjugation of an azide-functionalized protein with this compound. The protocol should be optimized for specific applications.

Materials and Reagents
  • This compound

  • Azide-functionalized molecule (e.g., protein, peptide, oligonucleotide)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4. Note: Avoid buffers containing sodium azide (NaN3) as it will react with the DBCO reagent.[1]

  • Organic Solvent: Anhydrous Dimethyl sulfoxide (DMSO) for dissolving the DBCO reagent.

  • Quenching solution (optional): e.g., 100 mM Glycine or Tris solution.[1]

  • Purification system: Size-Exclusion Chromatography (SEC) column, dialysis cassette, or HPLC system.

Protocol
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 10-50 mM.[2]

    • Dissolve the azide-functionalized molecule in the reaction buffer to a known concentration (e.g., 1-10 mg/mL for proteins).[1]

  • Reaction Setup:

    • In a microcentrifuge tube, add the desired amount of the azide-functionalized molecule.

    • Add the DBCO-PEG6-amine stock solution to the reaction mixture. A 1.5 to 5-fold molar excess of the DBCO reagent over the azide-molecule is often recommended to drive the reaction to completion.[2][12]

    • Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with the stability of your biomolecule, typically below 20% (v/v).[1][7]

  • Incubation:

    • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.[1] Reaction times may vary depending on the reactants and their concentrations, with typical times ranging from less than 12 to 24 hours.[12]

  • Reaction Monitoring (Optional):

    • The reaction progress can be monitored by UV-Vis spectroscopy by observing the decrease in absorbance of the DBCO group at approximately 310 nm.[1][7] A significant reduction in this peak indicates the consumption of the DBCO reagent.[1]

  • Purification:

    • Remove excess, unreacted DBCO-PEG6-amine and other small molecules by size-exclusion chromatography (e.g., spin desalting column), dialysis, or HPLC.[1][7][12]

  • Validation:

    • Analyze the purified conjugate to confirm successful ligation. For protein conjugates, SDS-PAGE can be used to observe a molecular weight shift compared to the unconjugated protein.[1] Mass spectrometry can be used for more precise characterization.

Quantitative Data Summary

The following tables summarize typical reaction parameters and conditions for DBCO-azide cycloaddition reactions. These values are intended as a guide and may require optimization for specific molecular partners.

Table 1: Recommended Reaction Conditions

ParameterRecommended RangeNotes
Molar Ratio 1.5 - 5 fold molar excess of DBCO reagentA higher excess can drive the reaction to completion, but may require more extensive purification.[2][12]
Solvent Aqueous buffer (e.g., PBS, pH 7.2-7.4)Up to 20% DMSO can be included to aid solubility of the DBCO reagent.[1][7]
Temperature 4°C - 37°CRoom temperature (20-25°C) or 4°C are most common.[1][12]
Reaction Time 1 - 24 hoursTypically 2-4 hours at room temperature or overnight at 4°C is sufficient.[1][12]
Protein Concentration 1 - 10 mg/mLHigher concentrations can increase reaction efficiency.[1]

Table 2: Analytical Techniques for Monitoring and Validation

TechniquePurposeKey Observation
UV-Vis Spectroscopy Reaction MonitoringDecrease in absorbance at ~310 nm, corresponding to DBCO consumption.[1][7]
SDS-PAGE Product Validation (Proteins)Increase in molecular weight of the conjugated protein.[1]
HPLC Purification & ValidationSeparation of the conjugate from unreacted starting materials.[13]
Mass Spectrometry Product ValidationConfirmation of the exact mass of the final conjugate.

Applications

The DBCO-PEG6-amine linker is a versatile tool for a wide range of applications in research and drug development:

  • PROTAC Development: The amine group can be functionalized with a ligand for a target protein, while the DBCO group reacts with an azide-modified E3 ligase ligand, forming a Proteolysis Targeting Chimera (PROTAC).[10][11]

  • Antibody-Drug Conjugation (ADC): Site-specific conjugation of cytotoxic drugs to antibodies.

  • Fluorescent Labeling: Attachment of fluorescent probes to biomolecules for imaging and tracking studies.[14]

  • Surface Immobilization: Covalent attachment of biomolecules to surfaces for diagnostic and screening assays.

  • Peptide and Oligonucleotide Labeling: Modification of peptides and nucleic acids for various applications.[13][15]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency Suboptimal molar ratio of reactants.Optimize the molar ratio of DBCO-PEG6-amine to the azide-molecule.
Inactive DBCO or azide reagent.Use fresh reagents. Store DBCO reagents protected from light and moisture.
Incompatible reaction buffer.Ensure the buffer is at the optimal pH and does not contain azides.
Precipitation of Reactants Poor solubility of the DBCO reagent.Ensure the final DMSO concentration is sufficient to maintain solubility but does not denature the biomolecule.
Non-specific Binding Insufficient purification.Use a high-resolution purification method like HPLC to separate the conjugate from unreacted materials.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Conjugation of DBCO-PEG6-Amine to Carboxylic Acids via N-Hydroxysuccinimide (NHS) Ester Chemistry

Introduction

Bioconjugation techniques are fundamental to modern biotechnology and pharmaceutical development, enabling the creation of complex molecular tools such as antibody-drug conjugates (ADCs), targeted imaging agents, and novel biosensors.[1] A widely used strategy involves the formation of stable amide bonds between a primary amine and a carboxylic acid. This is commonly achieved through a two-step, one-pot reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[1]

This application note provides a detailed protocol for conjugating DBCO-PEG6-amine to a molecule containing a carboxylic acid. The dibenzocyclooctyne (DBCO) group is a cornerstone of copper-free click chemistry, a bioorthogonal reaction that allows for specific and efficient ligation to azide-tagged molecules in complex biological environments without the need for a cytotoxic copper catalyst.[1][2] The inclusion of a hydrophilic hexaethylene glycol (PEG6) spacer enhances water solubility, reduces aggregation, and minimizes steric hindrance between the conjugated molecules.[2][3]

The process involves the activation of a carboxylic acid with EDC and NHS to form a semi-stable NHS ester intermediate. This amine-reactive intermediate then readily couples with the primary amine of DBCO-PEG6-amine to form a stable amide linkage, effectively tagging the target molecule with a DBCO moiety for subsequent strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.[1][4]

Reaction Principle and Workflow

The EDC/NHS coupling reaction proceeds in two main steps:

  • Activation of the Carboxylic Acid : EDC reacts with a carboxyl group to form a highly reactive O-acylisourea intermediate.[1]

  • Formation of the NHS Ester and Amide Bond : To improve stability and efficiency in aqueous solutions, NHS is added to convert the unstable O-acylisourea intermediate into a more stable, amine-reactive NHS ester. This activated ester then reacts with the primary amine of DBCO-PEG6-amine to form a stable amide bond.[1]

Reaction_Mechanism R_COOH Molecule-COOH (Carboxylic Acid) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) R_COOH->O_Acylisourea + EDC EDC EDC->O_Acylisourea NHS_Ester Molecule-NHS Ester (Amine-Reactive) O_Acylisourea->NHS_Ester + Byproduct1 Isourea Byproduct O_Acylisourea->Byproduct1 - NHS NHS / Sulfo-NHS NHS->NHS_Ester Final_Product Molecule-CO-NH-PEG6-DBCO (Final Conjugate) NHS_Ester->Final_Product + Byproduct2 NHS NHS_Ester->Byproduct2 - DBCO_Amine DBCO-PEG6-Amine DBCO_Amine->Final_Product

Caption: Chemical reaction scheme for EDC/NHS-mediated conjugation.

The overall experimental process involves preparing the reagents, performing the conjugation reaction, quenching any unreacted NHS esters, and finally, purifying and characterizing the DBCO-tagged product.

Experimental_Workflow Prep 1. Reagent Preparation - Dissolve Carboxyl Molecule - Dissolve DBCO-Amine - Prepare Buffers - Equilibrate EDC/NHS Activation 2. Carboxyl Activation - Add EDC and NHS - Incubate 15-30 min @ RT Prep->Activation Activation Buffer (pH 5.5-6.0) Conjugation 3. Amine Coupling - Add DBCO-PEG6-Amine - Incubate 1-2h @ RT or overnight @ 4°C Activation->Conjugation Coupling Buffer (pH 7.2-8.0) Quench 4. Quenching - Add Tris or Glycine - Incubate 15-30 min @ RT Conjugation->Quench Purify 5. Purification - Desalting Column - Dialysis - HPLC Quench->Purify Analyze 6. Analysis - Mass Spectrometry - HPLC - SDS-PAGE Purify->Analyze

Caption: Experimental workflow for DBCO-amine conjugation.

Quantitative Experimental Parameters

Successful conjugation depends on carefully controlling reaction conditions. The following table summarizes key quantitative parameters for the EDC/NHS coupling of DBCO-PEG6-amine to a carboxylic acid-containing molecule (e.g., a protein).

ParameterActivation Step (Carboxyl to NHS Ester)Coupling Step (NHS Ester to Amine)Notes & References
pH 5.0 - 6.07.2 - 8.5Activation is most efficient at a slightly acidic pH. Amine coupling is favored at neutral to slightly basic pH.[1][5][6]
Buffer MESPBS, HEPES, BicarbonateUse amine-free and azide-free buffers. MES is common for activation; PBS for coupling.[1][5][7]
Molar Excess (Reagent:Molecule) EDC: 2-10 foldNHS: 5-20 foldDBCO-Amine: 1.5-20 foldOptimal ratios should be determined empirically for each specific molecule.[1][5][8][9]
Temperature Room Temperature4°C or Room TemperatureRoom temperature reactions are faster, while 4°C can be used to minimize degradation of sensitive molecules.[1][5]
Incubation Time 15 - 30 minutes30 minutes - 2 hours (RT)Overnight (4°C)Longer incubation times can improve efficiency, especially at lower temperatures.[1][5][10]
Quenching Agent N/A20 - 100 mM Tris or GlycineAdded to consume and deactivate any unreacted NHS esters, preventing non-specific reactions.[1][5][9]

Experimental Protocol

This protocol describes a general method for conjugating DBCO-PEG6-amine TFA to a protein with available carboxyl groups (e.g., aspartic acid, glutamic acid).

Materials and Equipment
  • This compound salt

  • Molecule with a carboxylic acid (e.g., protein, peptide)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 5.5-6.0[1]

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4[5]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0[9]

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[5]

  • Desalting spin columns or dialysis cassettes (e.g., 7K MWCO)[10]

  • Microcentrifuge, vortex mixer, spectrophotometer

  • Optional: HPLC system, mass spectrometer for characterization[1][2]

Procedure

Step 1: Reagent Preparation

  • Carboxyl-Molecule: Prepare a solution of your target molecule (e.g., protein) in ice-cold Activation Buffer at a suitable concentration (e.g., 1-5 mg/mL).[1]

  • DBCO-PEG6-amine: Prepare a 10-20 mM stock solution of DBCO-PEG6-amine in anhydrous DMSO or DMF. The TFA salt is acidic and will be neutralized by the coupling buffer.

  • EDC/NHS: Allow EDC and NHS vials to equilibrate to room temperature before opening to prevent moisture condensation.[2][5] Prepare 10 mg/mL stock solutions of each in anhydrous DMSO or ultrapure water immediately before use. NHS ester solutions are susceptible to hydrolysis.[5]

Step 2: Activation of Carboxylic Acids

  • Add the EDC stock solution to the carboxyl-molecule solution to achieve a 5- to 10-fold molar excess.

  • Immediately add the NHS stock solution to the same mixture to achieve a 10- to 20-fold molar excess.

  • Incubate the reaction for 15-30 minutes at room temperature with gentle stirring or rotation.[1]

Step 3: Conjugation with DBCO-PEG6-Amine

  • Adjust the pH of the reaction mixture to 7.2-7.4 by adding Coupling Buffer. For sensitive proteins, this step can be performed using a buffer exchange column equilibrated with Coupling Buffer.

  • Add the DBCO-PEG6-amine stock solution to the activated molecule solution to achieve a 5- to 20-fold molar excess over the starting amount of the target molecule. The final DMSO/DMF concentration should ideally be below 20%.[9][11]

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[1][10]

Step 4: Quenching the Reaction

  • Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM.[5][9]

  • Incubate for 15-30 minutes at room temperature to hydrolyze any remaining unreacted NHS esters.[1]

Step 5: Purification of the DBCO-Conjugate

  • Remove unreacted DBCO-PEG6-amine, EDC/NHS byproducts, and quenching agent using a desalting spin column or by dialysis against an appropriate buffer (e.g., PBS).[1][10]

  • For higher purity, the conjugate can be purified using High-Performance Liquid Chromatography (HPLC). The choice of column (e.g., size-exclusion, ion-exchange, or reverse-phase) will depend on the properties of the conjugate.[2][9]

Step 6: Characterization and Storage

  • Confirm successful conjugation by mass spectrometry, which should show an increase in mass corresponding to the addition of the DBCO-PEG6-amine moiety.[1][2]

  • Analyze the purity of the conjugate by SDS-PAGE (for proteins) or HPLC.[9]

  • The degree of labeling can be estimated using MALDI-TOF mass spectrometry, where multiple peaks may be observed corresponding to different numbers of DBCO groups attached.[12]

  • Store the purified DBCO-conjugate in a suitable buffer at -20°C or -80°C.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Conjugation Yield - Inactive EDC or NHS due to hydrolysis.- Sub-optimal pH for activation or coupling.- Competing primary amines in buffer (e.g., Tris).- Insufficient molar excess of reagents.- Use fresh, anhydrous stocks of EDC/NHS. Equilibrate vials to RT before opening.[5]- Ensure Activation Buffer is pH 5.0-6.0 and Coupling Buffer is pH 7.2-8.5.[1]- Use amine-free buffers like MES and PBS for the reaction.[7]- Optimize the molar excess of EDC, NHS, and DBCO-amine.
Precipitation of Molecule - High concentration of organic solvent (DMSO/DMF).- DBCO reagent itself is hydrophobic.- Keep the final concentration of organic solvent below 20%.[9][11]- Use a more water-soluble Sulfo-NHS instead of NHS.[1]- Perform the reaction at a lower molecule concentration.
Difficulty in Purification - Similar physicochemical properties of conjugated and unconjugated molecules.- Optimize the HPLC purification method (e.g., adjust the gradient for reverse-phase or ion-exchange).[2]- Use a desalting column with an appropriate molecular weight cutoff (MWCO).

References

Application Notes and Protocols: DBCO-PEG6-amine TFA for Live Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing DBCO-PEG6-amine TFA for the targeted fluorescent labeling of biomolecules in live cells. This reagent is a key component in bioorthogonal chemistry, specifically for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, offering a powerful tool for real-time cellular imaging.

Introduction

This compound is a heterobifunctional linker molecule at the forefront of bioorthogonal labeling for live-cell imaging.[1] It features a dibenzocyclooctyne (DBCO) group, a highly reactive strained alkyne that spontaneously reacts with azide-functionalized molecules to form a stable triazole linkage without the need for a cytotoxic copper catalyst.[2][3][4][5] The molecule also possesses a primary amine group, which allows for straightforward conjugation to a wide range of molecules, including fluorescent dyes, biotin, or therapeutic agents, via amide bond formation.[5] A hydrophilic polyethylene glycol (PEG6) spacer enhances water solubility and reduces steric hindrance, improving biocompatibility and reaction efficiency in aqueous cellular environments.[4][5]

The primary application of this compound in live-cell imaging involves a two-step "tagging-then-labeling" strategy.[6] First, a biomolecule of interest within a living cell is metabolically or genetically tagged with an azide group. Subsequently, a fluorescent probe conjugated to this compound is introduced, which then selectively "clicks" onto the azide-tagged biomolecule, enabling its visualization and tracking in real-time.[6]

Core Applications in Live Cell Imaging

  • Cell Surface Glycan Imaging: Metabolic labeling with azide-modified sugars (e.g., Ac4ManNAz) allows for the visualization of glycans on the cell surface.[1]

  • Protein Labeling and Tracking: Site-specific incorporation of azide-bearing unnatural amino acids into proteins of interest enables their fluorescent labeling and subsequent tracking of their localization and dynamics.

  • Virus and Nanoparticle Tracking: The surface of viruses or nanoparticles can be functionalized with azides, allowing for their tracking as they interact with and enter live cells.

  • PROTAC Development: this compound can be used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2][3][7]

Data Presentation

Quantitative Data Summary
ParameterValueCell Type/ConditionsSource
Reaction Type Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)In vitro and in vivo[1][2][3]
Second-Order Rate Constant (DBCO with azides) 1–2 M⁻¹s⁻¹General[8]
DBCO Group Stability ~36% degradation after 24 hoursRAW264.7 cells[9]
Recommended Antibody Conjugate Concentration 1–10 µg/mLLive cell imaging buffer[1]
Recommended Azide Sugar (Ac4ManNAz) Concentration 25–50 µMCell culture medium[1]
Incubation Time for Metabolic Labeling 24–48 hours37°C, CO2 incubator[1]
Incubation Time for DBCO-Probe Labeling 1–2 hours37°C, CO2 incubator[1]

Experimental Protocols

Protocol 1: Conjugation of this compound to a Fluorescent Dye

This protocol describes the conjugation of the primary amine on this compound to an amine-reactive fluorescent dye containing an N-hydroxysuccinimide (NHS) ester.

Materials:

  • This compound

  • Amine-reactive fluorescent dye (e.g., Alexa Fluor™ NHS Ester, Cy5™ NHS Ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Prepare DBCO-PEG6-amine: Dissolve this compound in DMF or DMSO to a concentration of 10 mg/mL. Add 2 molar equivalents of TEA or DIPEA to neutralize the TFA salt and deprotonate the amine.

  • Prepare Fluorescent Dye: Immediately before use, dissolve the amine-reactive fluorescent dye in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction: Add the dissolved DBCO-PEG6-amine to the dissolved fluorescent dye at a 1.2:1 molar ratio of DBCO-PEG6-amine to dye.

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature in the dark with gentle stirring.

  • Purification: Purify the DBCO-PEG6-Fluorophore conjugate from unreacted components using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).

  • Characterization: Confirm the successful conjugation and determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at the dye's maximum absorbance wavelength and at 280 nm for the DBCO group (absorbance maximum around 309 nm).

Protocol 2: Metabolic Labeling of Live Cells with Azide Sugars

This protocol details the incorporation of azide groups onto cell surface glycans through metabolic labeling.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • Tetraacetylated N-azidoacetylmannosamine (Ac4ManNAz)

  • DMSO

  • Cell culture plates or flasks

Procedure:

  • Cell Seeding: Seed the cells of interest in a suitable culture vessel and allow them to adhere and grow to the desired confluency.

  • Prepare Ac4ManNAz Stock Solution: Prepare a 10 mM stock solution of Ac4ManNAz in sterile DMSO.

  • Metabolic Labeling: Add the Ac4ManNAz stock solution to the cell culture medium to a final concentration of 25-50 µM.

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator to allow for the metabolic incorporation of the azide sugar into the cell surface glycans.[1]

Protocol 3: Fluorescent Labeling and Imaging of Azide-Modified Live Cells

This protocol describes the final labeling step of azide-modified live cells with the DBCO-PEG6-Fluorophore conjugate for fluorescence microscopy.

Materials:

  • Azide-labeled live cells (from Protocol 2)

  • DBCO-PEG6-Fluorophore conjugate (from Protocol 1)

  • Live cell imaging buffer (e.g., phenol red-free medium supplemented with HEPES)

  • Fluorescence microscope equipped with a live-cell imaging chamber

Procedure:

  • Cell Preparation: Gently wash the azide-labeled cells twice with pre-warmed live cell imaging buffer to remove any residual culture medium.[1]

  • Labeling: Dilute the DBCO-PEG6-Fluorophore conjugate in the live cell imaging buffer to the desired final concentration (typically 1-10 µg/mL).[1]

  • Incubation: Add the diluted conjugate solution to the cells and incubate for 1-2 hours at 37°C in a CO2 incubator.[1]

  • Washing: Remove the labeling solution and wash the cells three times with pre-warmed live cell imaging buffer to remove any unbound conjugate.[1]

  • Imaging: Add fresh live cell imaging buffer to the cells and proceed with imaging on a fluorescence microscope equipped for live-cell imaging. Acquire images using the appropriate filter sets for the chosen fluorophore.[1]

Visualizations

Live_Cell_Imaging_Workflow cluster_conjugation Step 1: Probe Conjugation cluster_metabolic_labeling Step 2: Metabolic Labeling cluster_imaging Step 3: Labeling & Imaging DBCO DBCO-PEG6-amine Conjugate DBCO-PEG6-Fluorophore DBCO->Conjugate Dye Amine-Reactive Fluorophore Dye->Conjugate LabeledCell Fluorescently Labeled Live Cell Conjugate->LabeledCell AzideSugar Azide Sugar (e.g., Ac4ManNAz) AzideCell Azide-Labeled Live Cell AzideSugar->AzideCell LiveCell Live Cell LiveCell->AzideCell AzideCell->LabeledCell Microscope Fluorescence Microscopy LabeledCell->Microscope

Caption: Experimental workflow for live cell imaging using this compound.

Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction mechanism.

Receptor_Tracking_Pathway cluster_cell_surface Cell Surface cluster_intracellular Intracellular Ligand Ligand (e.g., EGF) Receptor Azide-Labeled Receptor (e.g., EGFR-N3) Ligand->Receptor Binding LabeledReceptor Fluorescently Labeled Receptor Receptor->LabeledReceptor DBCO-Fluorophore Labeling Endosome Endosome LabeledReceptor->Endosome Internalization Signaling Downstream Signaling Cascade LabeledReceptor->Signaling Signal Transduction Endosome->Receptor Recycling Lysosome Lysosome Endosome->Lysosome Degradation

Caption: Tracking receptor internalization and signaling using DBCO-based labeling.

References

Application Notes and Protocols for DB-PEG6-amine TFA Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBCO-PEG6-amine TFA is a bifunctional linker molecule that plays a crucial role in bioconjugation, particularly in the field of targeted drug delivery and proteomics.[1][2] This molecule features a Dibenzocyclooctyne (DBCO) group, which is highly reactive towards azides in a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][3] Additionally, it possesses a primary amine group, enabling covalent attachment to various functional groups, most commonly carboxylic acids, on biomolecules such as proteins, peptides, or antibodies.[1][4] The hexaethylene glycol (PEG6) spacer enhances the solubility and reduces steric hindrance of the conjugated molecules.[2]

This document provides a comprehensive, step-by-step guide for the successful conjugation of this compound to a target molecule, followed by the subsequent click reaction with an azide-containing molecule.

Principle of the Method

The conjugation process involves a two-step approach:

  • Amine Conjugation: The primary amine of DBCO-PEG6-amine is covalently linked to a carboxyl group (-COOH) on the target molecule (e.g., a protein) through the formation of a stable amide bond. This reaction is typically mediated by the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[5]

  • Copper-Free Click Chemistry (SPAAC): The DBCO group on the now-functionalized target molecule reacts specifically and efficiently with an azide (-N3) group on a second molecule of interest (e.g., a fluorescent dye, a drug molecule, or a biotin tag) to form a stable triazole linkage.[1][6] This reaction is bio-orthogonal, meaning it does not interfere with native biological processes, and proceeds without the need for a cytotoxic copper catalyst.[3][7]

Data Presentation

The following tables summarize key quantitative parameters for the two-step conjugation process. These values are starting points and may require optimization for specific applications.

Table 1: Quantitative Parameters for Amine-to-Carboxyl Conjugation

ParameterRecommended RangeKey Considerations
Molar Ratio (DBCO-PEG6-amine : Target Molecule) 10:1 to 20:1A molar excess of the linker is recommended to ensure efficient labeling of the target molecule.[5]
Molar Ratio (EDC : DBCO-PEG6-amine) 1.2:1A slight molar excess of EDC is used to activate the carboxyl groups.
Molar Ratio (NHS/Sulfo-NHS : DBCO-PEG6-amine) 1.2:1NHS or Sulfo-NHS is used to create a more stable amine-reactive intermediate.[5]
Reaction pH (Activation Step) 4.5 - 6.0Optimal pH for EDC/NHS activation of carboxyl groups.[5]
Reaction pH (Coupling Step) 7.2 - 8.0Optimal pH for the reaction of the activated carboxyl group with the primary amine.[5]
Reaction Time 1 - 2 hours at room temperature or overnight at 4°CLonger incubation times may be necessary for less reactive molecules.[5]
Quenching Agent Concentration 50 - 100 mMTris or glycine can be used to quench the reaction by reacting with any remaining activated esters.

Table 2: Quantitative Parameters for DBCO-Azide (SPAAC) Reaction

ParameterRecommended RangeKey Considerations
Molar Ratio (DBCO-functionalized Molecule : Azide-functionalized Molecule) 1.5:1 to 5:1A molar excess of one of the components is recommended to drive the reaction to completion.[8]
Reaction Temperature 4°C to 37°CHigher temperatures generally lead to faster reaction rates.[9]
Reaction Time 1 - 12 hoursReaction times can be optimized based on the specific reactants and temperature.[6][9]
Reaction Buffer PBS (pH 7.0 - 7.4), HEPESBuffers should be free of azides, which will react with the DBCO group.[6]
Final Organic Solvent Concentration < 20% (v/v)If using organic solvents like DMSO to dissolve reagents, keep the final concentration low to prevent protein denaturation.[10]

Experimental Protocols

Protocol 1: Conjugation of DBCO-PEG6-amine to a Carboxyl-Containing Molecule (e.g., a Protein)

This protocol describes the covalent attachment of the amine group of DBCO-PEG6-amine to the carboxylic acid groups of a protein using EDC/NHS chemistry.

Materials:

  • This compound

  • Target protein with accessible carboxyl groups

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Preparation of Reagents:

    • Equilibrate all reagents to room temperature before use.

    • Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.

    • Prepare fresh stock solutions of EDC (e.g., 100 mg/mL) and Sulfo-NHS (e.g., 100 mg/mL) in Activation Buffer immediately before use.[5]

    • Prepare the target protein at a concentration of 1-10 mg/mL in Activation Buffer.

  • Activation of Carboxyl Groups:

    • In a microcentrifuge tube, add the target protein solution.

    • Add the this compound stock solution to achieve a 10- to 20-fold molar excess over the protein.[5]

    • Add a 1.2-fold molar excess of the freshly prepared EDC and Sulfo-NHS solutions to the protein/DBCO-PEG6-amine mixture.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • Amine Coupling:

    • Adjust the pH of the reaction mixture to 7.2 - 7.5 by adding Coupling Buffer (PBS).

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted activated esters.

  • Purification:

    • Remove the excess, unreacted DBCO-PEG6-amine and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

  • Quantification of DBCO Labeling (Optional):

    • The degree of labeling (DOL) can be determined by measuring the UV absorbance of the purified DBCO-labeled protein at 280 nm (for protein concentration) and ~309 nm (for DBCO concentration).

Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the copper-free click reaction between the DBCO-functionalized molecule and an azide-containing molecule.

Materials:

  • Purified DBCO-functionalized molecule (from Protocol 1)

  • Azide-containing molecule (e.g., fluorescent probe, drug, biotin)

  • Reaction Buffer: PBS, pH 7.4 (azide-free)

  • Compatible organic solvent (e.g., DMSO or DMF), if needed for dissolving the azide-containing molecule

Procedure:

  • Preparation of Reactants:

    • Dissolve the azide-containing molecule in the Reaction Buffer. If solubility is an issue, first dissolve it in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute with the Reaction Buffer.

    • Ensure the DBCO-functionalized molecule is in the Reaction Buffer.

  • Click Reaction:

    • In a microcentrifuge tube, combine the DBCO-functionalized molecule and the azide-containing molecule. A 1.5- to 5-fold molar excess of the azide-containing molecule is often recommended.[8]

    • Incubate the reaction mixture for 1-12 hours at room temperature or 4°C.[6][9] The reaction time may need to be optimized depending on the specific reactants.

  • Purification (if necessary):

    • If the azide-containing molecule was used in a large excess or needs to be removed, purify the final conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or affinity chromatography.

Mandatory Visualization

Amine_to_Carboxyl_Conjugation_Workflow Start Start Prepare_Reagents Prepare Reagents (DBCO-PEG6-amine, Protein, EDC, Sulfo-NHS) Start->Prepare_Reagents Activation Activate Carboxyl Groups (Add EDC/Sulfo-NHS) Prepare_Reagents->Activation Coupling Amine Coupling (Incubate at RT or 4°C) Activation->Coupling Quench Quench Reaction (Add Tris or Glycine) Coupling->Quench Purification Purify Conjugate (Desalting/Dialysis) Quench->Purification End DBCO-functionalized Molecule Purification->End

Caption: Workflow for Amine-to-Carboxyl Conjugation.

DBCO_Azide_SPAAC_Workflow Start Start Prepare_Reactants Prepare Reactants (DBCO-Molecule, Azide-Molecule) Start->Prepare_Reactants Click_Reaction Perform SPAAC Reaction (Incubate at RT or 4°C) Prepare_Reactants->Click_Reaction Purification Purify Final Conjugate (Optional) Click_Reaction->Purification End Final Conjugate Purification->End

Caption: Workflow for DBCO-Azide SPAAC Reaction.

References

Troubleshooting & Optimization

Technical Support Center: DBCO-PEG6-amine TFA Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DBCO-PEG6-amine TFA salt in conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary application?

DBCO-PEG6-amine is a bifunctional linker molecule. It contains a Dibenzocyclooctyne (DBCO) group and a primary amine. The DBCO group is used for copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), where it reacts with azide-containing molecules.[1][2] The primary amine can be conjugated to molecules with amine-reactive functional groups, such as NHS esters or carboxylic acids.[3] The PEG6 (hexaethylene glycol) spacer increases the molecule's hydrophilicity and provides a flexible connection, which can minimize steric hindrance.[3][4] This reagent is often supplied as a trifluoroacetic acid (TFA) salt to improve its stability and handling. It is commonly used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other bioconjugates.[1][2]

Q2: Why is the amine group supplied as a TFA salt?

The primary amine in DBCO-PEG6-amine is basic and can be reactive. The trifluoroacetic acid (TFA) salt is formed by protonating the amine group, which protects it from degradation and unwanted side reactions during storage. This ensures the long-term stability and purity of the reagent. Before use in a conjugation reaction that requires a free primary amine, the TFA salt must be neutralized.

Q3: What is the significance of the DBCO group's sensitivity to acid?

The DBCO group can undergo an inactivating rearrangement in the presence of strong acids, such as high concentrations of trifluoroacetic acid (TFA).[5][6] This rearrangement alters the structure of the cyclooctyne, rendering it unable to participate in the desired click reaction with an azide.[5][7] Therefore, it is crucial to handle the reagent under appropriate pH conditions, especially after the removal of protecting groups during peptide synthesis, which often involves high concentrations of TFA.[5][6]

Troubleshooting Guide

Problem 1: Low or No Conjugation to an Azide-Containing Molecule
Potential Cause Troubleshooting Steps
Rearrangement of the DBCO group due to acidic conditions. - If the DBCO-PEG6-amine was exposed to strong acids (e.g., >30% TFA during peptide cleavage), the DBCO moiety may have rearranged and become inactive.[5][6] - Consider incorporating the DBCO group using a different strategy that avoids harsh acidic conditions. - It has been shown that the presence of copper(I) can protect the DBCO group from acid-mediated rearrangement.[5]
Suboptimal reaction conditions for SPAAC. - Ensure the reaction is performed in a compatible buffer (e.g., PBS at pH 7.4). - Allow for sufficient reaction time. While SPAAC is generally fast, reaction kinetics can vary depending on the specific reactants. - Optimize the molar ratio of DBCO-PEG6-amine to the azide-containing molecule. A slight excess of one reactant may be necessary.
Degradation of the azide-containing molecule. - Confirm the integrity and purity of your azide-containing molecule using an appropriate analytical method (e.g., mass spectrometry).
Steric hindrance. - The PEG6 spacer is designed to minimize steric hindrance, but in some cases, the conjugation site on either molecule may be inaccessible.[4] Consider a linker with a longer PEG chain if steric hindrance is suspected.
Problem 2: Low or No Conjugation of the Amine Group to a Carboxylic Acid or NHS Ester
Potential Cause Troubleshooting Steps
The primary amine is still protonated (as the TFA salt). - Before the conjugation reaction, the TFA salt must be neutralized to deprotonate the primary amine and make it nucleophilic. This can be achieved by adding a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the reaction mixture.
Hydrolysis of the NHS ester. - NHS esters are susceptible to hydrolysis, especially at high pH and in aqueous solutions.[8] Prepare the NHS ester solution immediately before use and add it to the reaction mixture promptly. - Ensure the reaction buffer pH is within the optimal range for NHS ester reactions (typically 7.2-8.5).[8]
Presence of competing nucleophiles. - Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the NHS ester.[8] Use a non-amine-containing buffer like PBS or HEPES. If your molecule is in a Tris-based buffer, perform a buffer exchange before the reaction.
Inactive carboxylic acid. - For conjugation to a carboxylic acid, a carbodiimide activator such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is typically required to form an active intermediate. Ensure the EDC is fresh and active. The addition of N-hydroxysuccinimide (NHS) or Sulfo-NHS can improve coupling efficiency.

Quantitative Data Summary

The following table summarizes key physical and chemical properties of a typical DBCO-PEG6-amine reagent.

ParameterValueSource
Molecular Formula C33H45N3O8[3][9]
Molecular Weight 611.7 g/mol [3][9]
Purity Typically >95%[3]
Solubility Soluble in DMSO, DMF, DCM[3][10][11]
Storage Conditions -20°C, desiccated, in the dark[3][4][9][10][11]
Shipping Conditions Ambient Temperature[3][10][11]

Experimental Protocols

Protocol 1: General Procedure for Neutralization of this compound Salt
  • Dissolve the this compound salt in a suitable anhydrous organic solvent (e.g., DMF or DMSO).

  • Add 1.5-2.0 equivalents of a non-nucleophilic base (e.g., triethylamine or DIPEA) relative to the amount of DBCO-PEG6-amine.

  • Allow the mixture to stir at room temperature for 15-30 minutes.

  • The neutralized DBCO-PEG6-amine solution is now ready to be used in the subsequent conjugation reaction.

Protocol 2: General Procedure for Conjugation of Neutralized DBCO-PEG6-amine to an NHS Ester
  • Dissolve your molecule containing the NHS ester in an amine-free buffer (e.g., PBS pH 7.2-8.0).

  • Add the freshly prepared and neutralized DBCO-PEG6-amine solution to the NHS ester solution. A 1.5 to 5-fold molar excess of the amine may be required to achieve efficient conjugation.

  • Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, HPLC, or SDS-PAGE).

  • Purify the resulting conjugate using a suitable method, such as size-exclusion chromatography or dialysis, to remove unreacted reagents.

Visualizations

Conjugation_Workflow cluster_reagent_prep Reagent Preparation cluster_conjugation Conjugation Reaction cluster_purification_analysis Purification & Analysis DBCO_TFA This compound Salt Neutralization Neutralize with Base (e.g., DIPEA) DBCO_TFA->Neutralization Free_Amine DBCO-PEG6-amine (Free Amine) Neutralization->Free_Amine Reaction Mix and Incubate (pH 7.2-8.5) Free_Amine->Reaction Target_Molecule Target Molecule (e.g., with NHS ester) Target_Molecule->Reaction Purification Purify Conjugate (e.g., SEC) Reaction->Purification Analysis Analyze Conjugate (e.g., LC-MS) Purification->Analysis Final_Product Final DBCO-Conjugate Analysis->Final_Product

Caption: Experimental workflow for DBCO-PEG6-amine conjugation.

Troubleshooting_Flowchart Start Low/No Conjugation Yield Check_Reaction Which reaction failed? Start->Check_Reaction SPAAC_Issues SPAAC (DBCO + Azide) Issues Check_Reaction->SPAAC_Issues SPAAC Amine_Issues Amine Coupling (to NHS/Acid) Issues Check_Reaction->Amine_Issues Amine Coupling DBCO_Integrity Was DBCO exposed to strong acid? SPAAC_Issues->DBCO_Integrity Amine_Neutralized Was TFA salt neutralized? Amine_Issues->Amine_Neutralized DBCO_Rearranged DBCO likely rearranged. Consider alternative synthesis. DBCO_Integrity->DBCO_Rearranged Yes Check_SPAAC_Conditions Optimize SPAAC reaction conditions (time, buffer, ratio). DBCO_Integrity->Check_SPAAC_Conditions No Neutralize_Amine Neutralize amine with non-nucleophilic base. Amine_Neutralized->Neutralize_Amine No Check_NHS_Hydrolysis Was NHS ester fresh? Any competing amines (Tris)? Amine_Neutralized->Check_NHS_Hydrolysis Yes NHS_Hydrolyzed Use fresh NHS ester. Use amine-free buffers (PBS, HEPES). Check_NHS_Hydrolysis->NHS_Hydrolyzed Yes Check_Acid_Activation If using a carboxylic acid, was an activator (EDC) used? Check_NHS_Hydrolysis->Check_Acid_Activation No Activate_Acid Use fresh EDC +/- NHS to activate carboxylic acid. Check_Acid_Activation->Activate_Acid No

Caption: Troubleshooting logic for DBCO-PEG6-amine conjugation issues.

References

Technical Support Center: Troubleshooting DBCO-PEG6-Amine TFA Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in reactions involving DBCO-PEG6-amine TFA salt. The following information is designed to help you identify and resolve common issues in your experimental workflow.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am seeing very low to no yield in my reaction with this compound salt. What are the primary causes?

Low reaction yields can stem from several factors, primarily related to the reagents, reaction conditions, and purification methods. The most common culprits include:

  • Incomplete Neutralization of the TFA Salt: The trifluoroacetic acid (TFA) salt form of DBCO-PEG6-amine improves the compound's stability and solubility. However, the TFA protonates the primary amine, making it a poor nucleophile for reactions with electrophiles like NHS esters.[1] It is crucial to neutralize the TFA salt to deprotonate the amine, rendering it reactive.

  • Suboptimal Reaction pH: The reaction between a primary amine and an NHS ester is most efficient at a pH range of 7.2-8.0.[1][2] If the pH is too low, the amine will be protonated and non-reactive. If the pH is too high, the NHS ester will rapidly hydrolyze.[2]

  • Degraded Reagents: DBCO reagents can be sensitive to acidic conditions and prolonged storage, which can lead to degradation.[3] NHS esters are moisture-sensitive and can hydrolyze over time, especially if not stored properly.[4][5]

  • Solubility Issues: Poor solubility of either the DBCO-PEG6-amine or the reaction partner in the chosen solvent can lead to a heterogeneous reaction mixture and significantly reduce the reaction rate.[3]

  • Incorrect Stoichiometry: An inappropriate molar ratio of the reactants can result in the incomplete consumption of the limiting reagent.[3]

  • Steric Hindrance: Bulky molecules or functional groups near the reactive sites of either the DBCO-PEG6-amine or its reaction partner can physically block the interaction, slowing down or preventing the reaction.[3]

  • Incompatible Buffer Components: Buffers containing primary amines, such as Tris or glycine, will compete with the DBCO-PEG6-amine for reaction with an NHS ester.[1][5]

Q2: How do I properly handle the this compound salt before starting my reaction?

To ensure the amine is reactive, you must neutralize the TFA salt. This can be achieved by adding a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), to the reaction mixture in situ. It is recommended to add a slight excess of the base to ensure complete neutralization.

Q3: My reaction involves conjugating the this compound salt to an NHS ester. What is the recommended protocol?

A detailed protocol for this reaction is provided in the "Experimental Protocols" section below. The key steps involve dissolving the this compound salt, adding a non-nucleophilic base to neutralize the TFA, and then introducing the NHS ester in a suitable buffer with a pH between 7.2 and 8.0.

Q4: Can residual TFA from my DBCO-PEG6-amine reagent affect the subsequent copper-free click reaction (SPAAC)?

While the primary issue with the TFA salt is the protonation of the amine, residual TFA can also create an acidic environment. The DBCO group itself can be unstable in strongly acidic conditions, potentially leading to an inactivating rearrangement.[6][7][8] Therefore, neutralizing the TFA is crucial for both the initial amine reaction and the stability of the DBCO moiety for the subsequent click reaction.

Q5: How can I improve the solubility of my reagents?

DBCO-PEG6-amine has a hydrophilic PEG spacer to improve water solubility.[3][9][10] However, if you encounter solubility issues with your reaction partner, consider using a co-solvent like DMSO or DMF.[4] It is important to keep the final concentration of the organic solvent low (typically under 20%) when working with proteins to avoid denaturation.[11]

Quantitative Data for Reaction Optimization

The efficiency of the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction is influenced by several factors. The following table summarizes key quantitative data to guide the optimization of your experiments.

ParameterRecommended RangeNotes
Molar Ratio (DBCO:Azide) 1.5:1 to 10:1The more abundant or less critical component should be in excess to drive the reaction to completion. For antibody-small molecule conjugations, a 7.5-fold excess is a good starting point.[12]
Reaction Temperature 4°C to 37°CHigher temperatures generally increase the reaction rate. For sensitive biomolecules, performing the reaction overnight at 4°C is recommended.[4][12]
Reaction Time 4 to 12 hoursLonger incubation times (up to 48 hours) may be necessary to maximize the yield, especially at lower temperatures or concentrations.[12]
pH 7.0 - 8.5Higher pH values can increase the reaction rate for some SPAAC reactions.[13] For the initial amine-NHS ester reaction, a pH of 7.2-8.0 is optimal.[1]
Concentration 50 µM to 500 µMHigher concentrations generally lead to faster reaction rates.[3]

Experimental Protocols

Protocol: Conjugation of this compound Salt to an NHS Ester-activated Molecule

This protocol provides a general guideline. Optimization may be required for your specific molecules.

Materials:

  • This compound salt

  • NHS ester-activated molecule

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M phosphate buffer, pH 7.2-7.5

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification equipment (e.g., size-exclusion chromatography column, dialysis cassette)

Procedure:

  • Reagent Preparation:

    • Allow all reagents to warm to room temperature before opening the vials to prevent moisture condensation.[4]

    • Prepare a stock solution of your NHS ester-activated molecule in anhydrous DMF or DMSO.

    • Prepare a stock solution of this compound salt in the Reaction Buffer.

  • Reaction Setup:

    • In a reaction tube, add the desired amount of the this compound salt solution.

    • Add 1.5-2.0 equivalents of DIPEA or TEA to the DBCO-PEG6-amine solution to neutralize the TFA salt. Vortex briefly.

    • Immediately add the desired molar excess of the NHS ester-activated molecule to the neutralized DBCO-PEG6-amine solution.

  • Incubation:

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

  • Quenching:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester.[7]

    • Incubate for 15-30 minutes at room temperature.[7]

  • Purification:

    • Purify the DBCO-PEG6-conjugate from excess reagents and byproducts using an appropriate method such as size-exclusion chromatography, dialysis, or HPLC.

Visualizations

Reaction_Pathway cluster_0 Step 1: Amine Deprotonation cluster_1 Step 2: Amide Bond Formation cluster_2 Step 3: Copper-Free Click Reaction (SPAAC) DBCO_Amine_TFA DBCO-PEG6-NH3+ TFA- DBCO_Amine_Free DBCO-PEG6-NH2 DBCO_Amine_TFA->DBCO_Amine_Free  + DIPEA or TEA - TFA-H+ Conjugate DBCO-PEG6-NH-Molecule DBCO_Amine_Free->Conjugate NHS_Ester Molecule-NHS Ester NHS_Ester->Conjugate pH 7.2-8.0 Final_Product Triazole Product Conjugate->Final_Product Azide Azide-Molecule Azide->Final_Product Troubleshooting_Workflow Start Low Reaction Yield Q1 Is the DBCO-amine TFA salt neutralized? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the reaction pH optimal (7.2-8.0)? A1_Yes->Q2 Sol1 Add non-nucleophilic base (e.g., DIPEA, TEA) A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Are reagents fresh and stored correctly? A2_Yes->Q3 Sol2 Adjust pH of reaction buffer A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Are all components soluble? A3_Yes->Q4 Sol3 Use fresh reagents; check storage conditions (desiccated, -20°C) A3_No->Sol3 A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No Q5 Is the buffer free of competing amines? A4_Yes->Q5 Sol4 Use co-solvents (DMSO, DMF) if necessary A4_No->Sol4 A5_Yes Yes Q5->A5_Yes A5_No No Q5->A5_No End Re-evaluate stoichiometry and steric hindrance A5_Yes->End Sol5 Use amine-free buffer (e.g., PBS) A5_No->Sol5 Logical_Relationships cluster_causes Potential Causes cluster_solutions Corrective Actions Cause Cause C1 Protonated Amine (TFA Salt) C2 Suboptimal pH C3 Reagent Degradation C4 Poor Solubility C5 Competing Amines in Buffer Solution Solution S1 Add Non-Nucleophilic Base C1->S1 leads to S2 Use Buffer pH 7.2-8.0 C2->S2 leads to S3 Use Fresh Reagents C3->S3 leads to S4 Use Co-solvents (e.g., DMSO) C4->S4 leads to S5 Use Amine-Free Buffers (e.g., PBS) C5->S5 leads to

References

Technical Support Center: Optimizing DBCO-PEG6-Amine TFA Labeling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize the labeling efficiency of DBCO-PEG6-amine TFA.

Troubleshooting Guide

Low or inconsistent labeling efficiency with this compound can arise from several factors. This guide provides a systematic approach to identifying and resolving common issues.

Problem: Low or No Conjugation

Possible Causes and Solutions

Possible Cause Recommended Action
Suboptimal Reaction pH The reaction of the amine on your molecule with an activated ester (like an NHS ester that you would first create from a carboxylic acid to react with DBCO-PEG6-amine) is pH-dependent. For efficient acylation, maintain a pH range of 7.2-8.0.[1] Buffers such as PBS (phosphate-buffered saline) at pH 7.4 are commonly recommended.[2]
Presence of Primary Amines or Azides in Buffer Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule for reaction with the activated ester.[1] Similarly, sodium azide in the buffer will react with the DBCO group and should be avoided.[1][2] Use amine-free and azide-free buffers like PBS or HEPES.[3]
Incorrect Molar Ratio of Reactants An insufficient molar excess of the DBCO reagent can lead to incomplete labeling. The optimal molar ratio should be determined empirically for each specific application.[4] For labeling proteins with a DBCO-NHS ester, a 10- to 40-fold molar excess is often a good starting point.[4]
Reagent Degradation DBCO reagents, particularly when functionalized as NHS esters for reaction with amines, are sensitive to moisture and can hydrolyze, rendering them inactive.[1] Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[3][4] Use freshly prepared solutions of the activated DBCO reagent.
Steric Hindrance The accessibility of the reactive amine on your target molecule can be limited by its three-dimensional structure.[1] The PEG6 linker in DBCO-PEG6-amine is designed to minimize steric hindrance, but for particularly bulky molecules, a longer PEG linker might be necessary.[1]
Side Reaction with Thiols The DBCO group can react with free thiols, such as those on cysteine residues in proteins.[5] This side reaction can consume the DBCO reagent and lead to non-specific labeling. To prevent this, free thiols can be blocked by reduction and alkylation prior to the labeling reaction.[6]
Precipitation of Reactants DBCO is inherently hydrophobic. Attaching too many DBCO molecules to a protein can cause it to precipitate.[1] The PEG linker enhances hydrophilicity, but it's important to control the degree of labeling and the concentration of organic co-solvents like DMSO (typically keep below 20%).[1][2]
Inadequate Incubation Time or Temperature Labeling reactions are often performed at room temperature for 1-4 hours or at 4°C overnight.[2][4] If labeling is inefficient, consider increasing the incubation time or performing the reaction at a higher temperature (e.g., 37°C), if your molecule's stability permits.[4]

Frequently Asked Questions (FAQs)

???+ question "What is the optimal buffer for DBCO-PEG6-amine labeling reactions?"

???+ question "How should I store this compound?"

???+ question "How can I monitor the progress of my labeling reaction?"

???+ question "How do I confirm that my molecule has been successfully labeled?"

???+ question "What is the purpose of the TFA salt form of DBCO-PEG6-amine?"

???+ question "Can I perform the subsequent click reaction with an azide-containing molecule in the same pot?"

Experimental Protocols

General Protocol for Labeling a Protein with DBCO-PEG6-Amine

This protocol outlines the general steps for labeling a protein with DBCO-PEG6-amine. Note that the amine group on DBCO-PEG6-amine itself is the reactive handle. To label a protein, you would typically react it with a protein that has been functionalized with an NHS ester. The following protocol is for the subsequent click chemistry step where the DBCO-labeled protein reacts with an azide-functionalized molecule.

1. Preparation of Reactants

  • DBCO-labeled Protein: Prepare your DBCO-labeled protein in an amine-free and azide-free buffer (e.g., PBS, pH 7.4).

  • Azide-functionalized Molecule: Dissolve your azide-functionalized molecule in a compatible buffer.

2. Copper-Free Click Reaction

  • Combine the DBCO-labeled protein with a 2- to 4-fold molar excess of the azide-functionalized molecule in a microcentrifuge tube.[7]

  • The final concentration of reactants will influence the reaction rate. Higher concentrations generally lead to faster reactions.

  • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.[2] Longer incubation times can improve efficiency.[8]

3. Purification of the Conjugate

  • Remove excess, unreacted azide-functionalized molecule using size-exclusion chromatography, dialysis, or spin filtration.

4. Characterization

  • Confirm the successful conjugation using analytical techniques such as SDS-PAGE, HPLC, or mass spectrometry.

Visualizations

experimental_workflow General Experimental Workflow for DBCO Labeling and Conjugation cluster_prep Preparation cluster_labeling Labeling Reaction cluster_purification Purification cluster_analysis Analysis & Conjugation prep_reagents Prepare Amine- & Azide-Free Buffer dissolve_protein Dissolve Target Molecule prep_reagents->dissolve_protein mix Mix Target Molecule and DBCO Reagent dissolve_protein->mix dissolve_dbco Prepare Activated DBCO Reagent dissolve_dbco->mix incubate Incubate (RT or 4°C) mix->incubate purify Remove Excess Reagent (e.g., Desalting Column) incubate->purify analyze Confirm Labeling (HPLC, MS, etc.) purify->analyze click_reaction Perform Copper-Free Click Reaction with Azide analyze->click_reaction troubleshooting_logic Troubleshooting Logic for Low DBCO Labeling Efficiency cluster_reagents Reagent Issues cluster_conditions Reaction Condition Issues cluster_molecule Molecular Issues start Low Labeling Efficiency check_buffer Buffer contains amines or azides? start->check_buffer check_reagent_age DBCO reagent degraded? start->check_reagent_age check_ratio Incorrect molar ratio? start->check_ratio check_ph Suboptimal pH? start->check_ph check_time_temp Incubation time/temp insufficient? start->check_time_temp check_solubility Reactant precipitation? start->check_solubility check_sterics Steric hindrance? start->check_sterics check_side_reactions Side reaction with thiols? start->check_side_reactions sol1 Use amine/azide-free buffer check_buffer->sol1 sol2 Use fresh reagent check_reagent_age->sol2 sol3 Optimize molar ratio check_ratio->sol3 sol4 Adjust pH to 7.2-8.0 check_ph->sol4 sol5 Increase incubation time/temp check_time_temp->sol5 sol6 Adjust solvent concentration check_solubility->sol6 sol7 Consider longer linker check_sterics->sol7 sol8 Block free thiols check_side_reactions->sol8

References

DBCO-PEG6-amine TFA stability and storage issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of DBCO-PEG6-amine TFA.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage procedure for this compound?

A1: To ensure the longevity and reactivity of this compound, adhere to the following storage guidelines. These recommendations are compiled from general practices for similar moisture-sensitive and reactive chemical compounds.

FormTemperatureDurationStorage Conditions
Solid 4°C or -20°CLong-termStore in a tightly sealed container, protected from moisture and light. A desiccator is recommended.
In Solvent -80°CUp to 6 monthsAliquot into single-use volumes to avoid repeated freeze-thaw cycles. Use anhydrous solvents.
In Solvent -20°CUp to 1 monthSuitable for short-term storage. Aliquot to minimize degradation from repeated temperature changes.

Q2: My this compound has been at room temperature for a few days. Is it still usable?

A2: While short excursions to room temperature during shipping are generally acceptable, prolonged exposure can lead to degradation, particularly if the compound has been exposed to moisture. It is highly recommended to equilibrate the vial to room temperature before opening to prevent condensation. For critical applications, it is advisable to perform a quality control check, such as a small-scale test reaction, to verify its reactivity.

Q3: What are the primary degradation pathways for this compound?

A3: The DBCO (Dibenzocyclooctyne) moiety is the most reactive part of the molecule and is susceptible to several degradation pathways:

  • Oxidation: The strained alkyne can be oxidized, leading to a loss of reactivity towards azides.

  • Hydrolysis: Addition of water across the triple bond can occur, especially under certain pH conditions, rendering the DBCO group inactive for click chemistry.

  • Acid-Mediated Rearrangement: Strong acidic conditions, such as high concentrations of trifluoroacetic acid (TFA) sometimes used in peptide synthesis, can cause an inactivating rearrangement of the DBCO ring structure.

  • Reaction with Nucleophiles: Some soft nucleophiles may react with the DBCO group, leading to its degradation.

The amine group is generally stable, but the TFA salt can influence the overall hygroscopicity and handling of the compound.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound.

Issue Potential Cause Recommended Solution
Low or no "click" reaction efficiency Degradation of this compound: Improper storage or handling may have led to oxidation or hydrolysis.1. Ensure the compound has been stored correctly. 2. Perform a small-scale test reaction with a fresh azide-containing compound of known quality. 3. Consider purchasing a new batch of the reagent.
Suboptimal reaction conditions: Incorrect pH, temperature, or solvent can hinder the reaction.1. Ensure the reaction buffer is free of substances that can react with the DBCO group. 2. Optimize the pH of the reaction medium; neutral to slightly basic conditions are generally preferred for the amine functionality.
Inconsistent results between experiments Variability in reagent quality: Different batches or aged reagents may have varying levels of purity and reactivity.1. Qualify each new batch of this compound before use in large-scale experiments. 2. Aliquot the reagent upon receipt to minimize degradation of the entire stock.
Presence of contaminants: Contaminants in the reaction mixture can interfere with the click reaction.1. Ensure all glassware and solvents are clean and dry. 2. Purify all reactants before use.
Non-specific binding in bioconjugation Hydrophobicity of the DBCO group: The DBCO moiety is hydrophobic and can interact non-specifically with proteins or other biomolecules.1. Include a non-ionic surfactant (e.g., 0.05% Tween-20) in your buffers. 2. Increase the stringency of washing steps. 3. The PEG6 linker in the molecule is designed to mitigate this, but for highly sensitive applications, further optimization may be needed.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Aqueous Solution via HPLC

This protocol provides a method to evaluate the stability of this compound in a specific buffer over time.

Materials:

  • This compound

  • Anhydrous DMSO

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column and UV detector

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

Procedure:

  • Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Prepare Working Solution: Dilute the stock solution 1:100 in the desired aqueous buffer to a final concentration of 100 µM.

  • Timepoint Zero (T=0): Immediately inject an aliquot of the working solution onto the HPLC system.

  • Incubation: Store the remaining working solution at the desired temperature (e.g., 4°C, 25°C, or 37°C), protected from light.

  • Collect Timepoints: At predetermined intervals (e.g., 1, 4, 8, 24, 48 hours), inject an equal volume of the working solution onto the HPLC.

  • HPLC Analysis: Use a suitable gradient (e.g., 5-95% Mobile Phase B over 20 minutes) to separate the intact compound from potential degradation products. Monitor the elution profile at the characteristic absorbance wavelength of the DBCO group (around 309 nm).

  • Data Analysis: Integrate the peak area of the intact this compound at each time point. Calculate the percentage of the remaining compound relative to the T=0 sample.

Visualizations

Stability_Troubleshooting_Workflow cluster_issue Problem Identification cluster_investigation Investigation Steps cluster_solutions Potential Solutions cluster_validation Validation start Experiment Fails (e.g., Low Yield) check_reagent Check this compound Storage & Handling start->check_reagent Potential Reagent Issue check_protocol Review Experimental Protocol start->check_protocol Potential Protocol Issue check_purity Verify Purity of Other Reagents start->check_purity Potential Contamination new_reagent Use Fresh/New This compound check_reagent->new_reagent optimize_reaction Optimize Reaction (pH, Temp, Solvent) check_protocol->optimize_reaction purify_reactants Purify All Reactants check_purity->purify_reactants small_scale_test Perform Small-Scale Test Reaction new_reagent->small_scale_test optimize_reaction->small_scale_test purify_reactants->small_scale_test success Successful Experiment small_scale_test->success

Caption: Troubleshooting workflow for experiments involving this compound.

Degradation_Pathways DBCO This compound (Active) Inactive Inactive Products (Loss of Click Reactivity) DBCO->Inactive Oxidation Oxidizing Agents Oxidation->DBCO Hydrolysis Water/Moisture Hydrolysis->DBCO Acid Strong Acid Acid->DBCO Nucleophiles Soft Nucleophiles Nucleophiles->DBCO

Caption: Potential degradation pathways for the DBCO moiety.

Technical Support Center: DBCO-PEG6-amine TFA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DBCO-PEG6-amine TFA. This guide is intended for researchers, scientists, and drug development professionals using this reagent in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential side reactions and other issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a chemical reagent used in bioconjugation, specifically in copper-free click chemistry. It contains three key components:

  • DBCO (Dibenzocyclooctyne): A strained alkyne that reacts with azide groups in a highly selective manner without the need for a copper catalyst. This reaction is known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

  • PEG6 (Hexaethylene glycol): A flexible and hydrophilic spacer that increases the solubility of the molecule in aqueous buffers and provides distance between the conjugated molecules, which can help reduce steric hindrance.

  • Amine (-NH2): A primary amine that can be used to conjugate the DBCO-PEG6 moiety to other molecules, typically through reaction with activated esters (like NHS esters) or carboxylic acids.

  • TFA (Trifluoroacetic acid): This indicates that the amine group is supplied as a salt with trifluoroacetic acid.

This reagent is commonly used to introduce a DBCO group onto a molecule of interest (e.g., a protein, peptide, or surface) to prepare it for subsequent conjugation with an azide-containing molecule.

Q2: What are the potential side reactions of the DBCO group itself?

While the DBCO group is highly selective for azides, it can undergo a few potential side reactions or degradation:

  • Reaction with Thiols: The strained alkyne of the DBCO group can react with free sulfhydryl groups (thiols), such as those found in cysteine residues of proteins, via a "thiol-yne" addition reaction.[1][2] This side reaction is generally much slower than the reaction with azides but can lead to non-specific labeling.[2]

  • Degradation in Aqueous Solutions: Prolonged incubation in aqueous buffers can lead to a gradual loss of reactivity of the DBCO group.[3] This can be due to oxidation or the addition of water to the strained triple bond.[4] A DBCO-modified antibody was found to lose about 3-5% of its reactivity over four weeks when stored at 4°C.[5]

  • Acid-Mediated Degradation: Strong acidic conditions can lead to the rearrangement and degradation of the DBCO ring.[3]

  • Reaction with Iodine: Exposure to iodine-based oxidizing agents can cause cleavage of the DBCO group from its linker.[6]

Q3: How does the TFA salt form of the amine affect my experiments?

The trifluoroacetate (TFA) counterion can have several effects on your experiments:

  • Biological Assays: Residual TFA can be toxic to cells and inhibit cell proliferation, which can be problematic for in vivo studies or cell-based assays.[7]

  • Physicochemical Properties: The TFA salt can affect the secondary structure of peptides and proteins and interfere with analytical techniques like FTIR and CD spectroscopy.[8]

  • Amine Reactivity: The TFA salt protonates the primary amine, which can reduce its nucleophilicity and reactivity in acylation reactions (e.g., with NHS esters). To ensure efficient conjugation, it may be necessary to neutralize the TFA salt or perform the reaction at a slightly basic pH.

  • Potential for Side Reactions: In some in vivo settings, TFA has been reported to trifluoroacetylate amino groups in proteins and phospholipids.[7]

Q4: How should I store this compound?

For long-term storage, it is recommended to store this compound as a solid at -20°C, protected from light and moisture.[3] For immediate use, stock solutions can be prepared in anhydrous DMSO or DMF and stored at -20°C for a limited time.[3] It is advisable to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles and exposure to moisture.[3] Aqueous working solutions should ideally be prepared fresh on the day of the experiment.[3]

Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments with this compound.

Issue 1: Low or No Yield of the Desired Conjugate

A low or non-existent yield of your final product is the most common issue. The underlying cause is often related to one of the factors below.

Potential Cause Recommended Solution
Degraded DBCO Reagent Use fresh this compound for your experiments. Ensure proper storage conditions (solid at -20°C, protected from light and moisture).[3] Prepare stock solutions in anhydrous DMSO or DMF and use them promptly.[3]
Inefficient Amine Coupling The TFA salt may be reducing the reactivity of the amine. Perform the acylation reaction at a pH of 7-9 to ensure the amine is deprotonated.[9] Alternatively, consider a buffer exchange or a protocol to convert the TFA salt to a free base or HCl salt before the reaction.[10][11]
Suboptimal SPAAC Reaction Conditions Ensure you are using an appropriate molar ratio of DBCO to azide (typically a 1.5 to 3-fold molar excess of one reactant).[12] The reaction can be performed at temperatures ranging from 4°C to 37°C, with higher temperatures generally leading to faster rates.[12] Reaction times are typically between 4 to 12 hours at room temperature.[12]
Incompatible Buffer Components Avoid buffers containing azides (e.g., sodium azide as a preservative) as they will react with the DBCO group.[5] If you are conjugating the amine via an NHS ester, avoid buffers containing primary amines (e.g., Tris, glycine).[5]
Steric Hindrance The PEG6 linker is designed to reduce steric hindrance, but if you are working with very large or bulky molecules, this can still be an issue. Consider using a linker with a longer PEG chain if available.
Precipitation of Reactants The DBCO group is hydrophobic and can cause aggregation or precipitation of labeled proteins, especially at high labeling densities.[13] Keep the final concentration of organic solvents (like DMSO or DMF) low (typically under 20%) to avoid protein precipitation.[12]

Troubleshooting Workflow for Low Conjugation Yield

G start Low or No Conjugation Product check_reagents 1. Check Reagents start->check_reagents check_conditions 2. Check Reaction Conditions check_reagents->check_conditions Reagents OK reagent_issue Use fresh reagents. Verify storage. check_reagents->reagent_issue Degradation Suspected check_labeling 3. Confirm Initial Labeling check_conditions->check_labeling Conditions Optimized conditions_issue Optimize molar ratio, temp, time. Check buffer compatibility. check_conditions->conditions_issue Suboptimal check_purification 4. Review Purification check_labeling->check_purification Labeling Confirmed labeling_issue Use analytical method (HPLC, MS, UV-Vis) to confirm initial DBCO/ azide incorporation. check_labeling->labeling_issue Labeling Uncertain success Successful Conjugation check_purification->success Purification OK purification_issue Check for product loss during purification steps. check_purification->purification_issue Product Loss

Caption: A step-by-step workflow for troubleshooting low or no yield in DBCO conjugation experiments.

Issue 2: Non-Specific Labeling or Unexpected Byproducts

If you observe non-specific labeling or the presence of unexpected molecules in your analysis, consider the following possibilities.

Potential Cause Recommended Solution
Thiol-yne Side Reaction If your protein of interest contains free cysteine residues, the DBCO group may be reacting with them.[1][2] To prevent this, you can block the free thiols with a reagent like iodoacetamide (IAM) before adding the DBCO-containing molecule.[2]
DBCO Degradation Products Under certain conditions (e.g., prolonged storage in aqueous buffer, exposure to acid or oxidizing agents), the DBCO group can degrade.[3][6] These degradation products may appear as unexpected peaks in your analysis. It is best to use fresh reagents and avoid harsh conditions.
TFA-Induced Side Reactions In rare cases, TFA may cause side reactions such as trifluoroacetylation of amines.[7] If you suspect this, consider converting the TFA salt to an HCl or acetate salt prior to your experiment.[10][11]

DBCO Reaction Pathways: Desired vs. Side Reactions

G cluster_0 Reaction Pathways DBCO DBCO-PEG6-amine Azide Azide-Molecule DBCO->Azide SPAAC (Fast, Desired) Thiol Thiol-Molecule (e.g., Cysteine) DBCO->Thiol Thiol-yne (Slow, Side Reaction) Degradation Degradation (e.g., H2O, acid) DBCO->Degradation Degradation (Side Reaction) Product Desired Conjugate (Triazole) Azide->Product Side_Product_1 Thiol-yne Adduct Thiol->Side_Product_1 Side_Product_2 Degraded DBCO Degradation->Side_Product_2

Caption: Diagram illustrating the intended SPAAC reaction of DBCO with azides versus potential side reactions.

Experimental Protocols

Protocol 1: General Procedure for Converting Amine TFA Salt to HCl Salt

This protocol is useful if you are concerned about the potential negative effects of the TFA counterion.

  • Dissolve the this compound in distilled water to a concentration of approximately 1 mg/mL.[11]

  • Add 100 mM HCl to the solution to achieve a final HCl concentration of 2-10 mM.[11]

  • Let the solution stand at room temperature for at least one minute.[11]

  • Freeze the solution using liquid nitrogen or a -80°C freezer.[11]

  • Lyophilize the frozen solution overnight to obtain a powder.[11]

  • To ensure complete exchange, repeat the process of re-dissolving in an HCl solution (steps 1-5) at least two more times.[11]

  • After the final lyophilization, the DBCO-PEG6-amine is in its HCl salt form and can be re-dissolved in your desired buffer for the conjugation reaction.

Protocol 2: Confirming DBCO Labeling of a Protein using UV-Vis Spectroscopy

This protocol allows for the determination of the degree of labeling (DOL), which is the average number of DBCO molecules per protein.

  • After labeling your protein with DBCO-PEG6-amine and purifying it from the excess labeling reagent, measure the absorbance of the conjugate solution at 280 nm (A280) and 309 nm (A309). The DBCO group has a characteristic absorbance maximum around 309 nm.[12]

  • Calculate the concentration of the protein. This requires correcting the A280 reading for the contribution of the DBCO group at that wavelength. A common correction factor for DBCO at 280 nm is approximately 1.089.[13]

    • Corrected A280 = A280 - (A309 x Correction Factor)

    • Protein Concentration (M) = Corrected A280 / (Molar extinction coefficient of the protein at 280 nm x path length in cm)

  • Calculate the concentration of the DBCO group. The molar extinction coefficient (ε) of DBCO at its absorbance maximum is approximately 12,000 M⁻¹cm⁻¹.[5]

    • DBCO Concentration (M) = A309 / (12,000 x path length in cm)

  • Calculate the Degree of Labeling (DOL):

    • DOL = DBCO Concentration (M) / Protein Concentration (M)

Quantitative Data Summary

The following table summarizes key quantitative data related to the stability and reactivity of DBCO.

Parameter Value Conditions Reference
DBCO-modified IgG Stability ~3-5% loss of reactivity4 weeks at 4°C or -20°C[5]
DBCO Aqueous Stability (General) Generally stable at pH 6-9. Degrades under strong acidic conditions.Aqueous buffers[3]
DBCO-NHCO-PEG4-acid Stability >95% intact48 hours at 4°C in PBS (pH 7.4)[3]
DBCO-NHCO-PEG4-acid Stability 80-85% intact24 hours at 37°C in PBS (pH 7.4)[3]
SPAAC Reaction Time 4-12 hoursRoom temperature[12]
SPAAC Reaction Temperature 4°C to 37°CAqueous or mixed aqueous/organic solvents[12]
DBCO Molar Extinction Coefficient ~12,000 M⁻¹cm⁻¹At ~309 nm[5]

References

how to improve solubility of DBCO-PEG6-amine TFA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with DBCO-PEG6-amine TFA.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a chemical compound that contains a Dibenzocyclooctyne (DBCO) group, a six-unit polyethylene glycol (PEG) spacer, and an amine group, with a trifluoroacetate (TFA) salt counterion.[1][2][3] The DBCO group is highly reactive towards azides in a copper-free click chemistry reaction known as strain-promoted alkyne-azide cycloaddition (SPAAC).[2] The amine group can be used for conjugation to molecules with carboxylic acids or activated esters. The hydrophilic PEG spacer enhances the water solubility of the molecule.[1][4] Common applications include its use as a PEG-based PROTAC linker and in bioconjugation for developing antibody-drug conjugates (ADCs) and targeted drug delivery systems.[2][5]

Q2: What are the general solubility properties of this compound?

A2: Due to the hydrophilic PEG spacer, DBCO-PEG compounds are generally soluble in water and aqueous buffers.[6][7] They are also typically soluble in many organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and chloroform.[5][6][7] However, the TFA salt form can influence the overall solubility, particularly in aqueous solutions.

Q3: Why is my this compound not dissolving?

A3: Several factors can contribute to poor solubility of this compound. The presence of the TFA salt can lower the pH of the solution, potentially protonating the amine group and affecting its interaction with the solvent. The concentration you are trying to achieve may also exceed its solubility limit in the chosen solvent. For hydrophobic drug conjugates, the properties of the conjugated molecule can significantly decrease the overall solubility of the DBCO-PEG6-amine construct.

Troubleshooting Guide: Improving Solubility

If you are encountering solubility issues with this compound, consider the following troubleshooting steps:

Problem: The compound is not dissolving in my desired aqueous buffer.

Possible Cause Suggested Solution
Low pH due to TFA salt Adjust the pH of the buffer. The terminal amine group's charge is pH-dependent. Increasing the pH to a neutral or slightly basic level (pH 7-8.5) can deprotonate the amine, potentially increasing solubility.[8] Use a buffer with sufficient buffering capacity to maintain the desired pH.
Concentration too high Start by dissolving the compound in a small amount of a compatible, water-miscible organic solvent like DMSO or DMF first.[5] Then, add the aqueous buffer dropwise to the organic solution while vortexing. This can help prevent immediate precipitation.
Compound has aggregated Gentle warming (to 30-40°C) and sonication can help break up aggregates and facilitate dissolution. However, be cautious with temperature-sensitive compounds.
Incorrect solvent While PEG enhances water solubility, for highly hydrophobic conjugates, a higher percentage of an organic co-solvent may be necessary. Consider trying different buffer systems or a solvent mixture.

Problem: The compound precipitates when I dilute my organic stock solution into an aqueous buffer.

Possible Cause Suggested Solution
"Salting out" effect High salt concentrations in the aqueous buffer can sometimes decrease the solubility of PEGylated compounds. Try diluting into a buffer with a lower salt concentration.
Rapid solvent change Add the aqueous buffer to the organic stock solution slowly and with continuous mixing. This gradual change in solvent polarity can prevent the compound from crashing out of solution.
Final concentration is still too high The final concentration in the aqueous buffer may still be above the solubility limit. Try preparing a more dilute final solution.

Experimental Protocol: Solubility Assessment of this compound

This protocol provides a general method for determining the approximate solubility of this compound in a specific solvent.

Materials:

  • This compound

  • Solvent of interest (e.g., PBS pH 7.4, deionized water, DMSO)

  • Vortex mixer

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Prepare a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a microcentrifuge tube.

    • Vortex the mixture vigorously for 2-5 minutes.

    • Incubate the suspension at a constant temperature (e.g., 25°C) for 24 hours with continuous agitation to ensure equilibrium is reached.

  • Separate Undissolved Solid:

    • Centrifuge the suspension at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.

  • Quantify the Soluble Fraction:

    • Carefully collect a known volume of the supernatant without disturbing the pellet.

    • Measure the concentration of the dissolved this compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry by measuring absorbance at a characteristic wavelength for the DBCO group, or by HPLC with a standard curve).

  • Calculate Solubility:

    • The determined concentration of the supernatant represents the solubility of the compound in that solvent at the tested temperature.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.

Solubility_Troubleshooting start Start: Solubility Issue with This compound solvent_choice Is the solvent aqueous or organic? start->solvent_choice aqueous_path Aqueous Buffer solvent_choice->aqueous_path Aqueous organic_path Organic Solvent solvent_choice->organic_path Organic ph_check Adjust pH to 7.0-8.5 aqueous_path->ph_check try_stronger_organic Try a different organic solvent (e.g., DMF, NMP) organic_path->try_stronger_organic cosolvent Add organic co-solvent (e.g., DMSO, DMF) ph_check->cosolvent sonicate_warm Gentle sonication and/or warming (30-40°C) cosolvent->sonicate_warm dissolved_q1 Dissolved? sonicate_warm->dissolved_q1 free_amine Consider converting to free amine dissolved_q1->free_amine No success Success: Compound is soluble dissolved_q1->success Yes dissolved_q2 Dissolved? try_stronger_organic->dissolved_q2 dissolved_q2->free_amine No dissolved_q2->success Yes fail Consult further technical support free_amine->fail

Caption: Troubleshooting workflow for this compound solubility.

References

preventing aggregation with DBCO-PEG6-amine TFA conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and answers to frequently asked questions regarding aggregation issues encountered with DBCO-PEG6-amine TFA conjugates during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound conjugate precipitating out of my aqueous buffer?

A: Aggregation and precipitation of this compound are common issues that can stem from several factors:

  • Inherent Hydrophobicity of DBCO: The dibenzocyclooctyne (DBCO) group is a large, nonpolar moiety, which significantly decreases the water solubility of the entire conjugate.[1]

  • TFA Salt Form: The trifluoroacetate (TFA) counterion, a remnant from HPLC purification, can make the conjugate preparation acidic.[2] This can alter the charge of your target biomolecule and the conjugate itself, leading to isoelectric precipitation or aggregation.

  • High Concentration: Attempting to dissolve the conjugate at a concentration that exceeds its solubility limit in a given buffer will inevitably lead to precipitation. Reactions with DBCO are generally more efficient at higher concentrations, but the solubility threshold must be respected.[3][4]

  • Improper Dissolution Technique: Directly adding the solid conjugate to an aqueous buffer is a common cause of aggregation. The recommended method involves pre-dissolving the conjugate in a water-miscible organic solvent.[3][5]

Q2: What is the correct procedure for dissolving and handling the this compound salt to avoid aggregation?

A: A systematic approach is crucial. First, always allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can hydrolyze the compound.[4][5] The most effective method is a two-step dissolution process. Dissolve the conjugate in a minimal amount of a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) first.[3][5] Then, add this stock solution dropwise to your aqueous reaction buffer while gently vortexing. This prevents the formation of localized high concentrations that can cause immediate precipitation.

Q3: What are the optimal buffer conditions for my conjugation reaction to minimize aggregation?

A: Buffer selection is critical for maintaining solubility and reactivity.

  • pH: For reactions involving the amine group of the conjugate (e.g., with an NHS ester), a pH between 7 and 9 is generally recommended.[4][5]

  • Buffer Composition: Use non-amine-containing buffers. Buffers like PBS (phosphate-buffered saline), HEPES, or borate buffer are excellent choices.[3][4]

  • Buffers to Avoid:

    • Do not use buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule, reducing conjugation efficiency.[3][4]

    • Crucially, avoid any buffer containing sodium azide. The azide will react directly with the DBCO group in a "click" reaction, consuming your reagent.[3][6]

Q4: Does the TFA counterion contribute to aggregation, and should I consider removing it?

A: Yes, the TFA counterion can contribute to aggregation by lowering the pH of your stock solution and can sometimes interfere with biological assays.[2][7] For most standard applications, its effect can be mitigated by using a well-buffered final reaction solution. However, for highly sensitive experiments or if aggregation persists, you may consider exchanging the TFA counterion for a more biocompatible one like hydrochloride or acetate.[2][8] This typically involves an additional purification or processing step.

Q5: My reaction solution appears cloudy. Can I still proceed with my experiment?

A: A slight cloudiness may appear when the DBCO conjugate is first added to the aqueous buffer due to its low aqueous solubility.[3] In many cases, this solution will become clearer as the reaction progresses and the DBCO-PEG linker is conjugated to a more soluble biomolecule. However, if a significant precipitate forms and settles out of solution, this indicates a critical aggregation issue that needs to be addressed by optimizing concentrations or buffer conditions.

Troubleshooting Guides

This section provides specific troubleshooting steps for common problems encountered during conjugation.

Problem 1: Immediate Precipitation Upon Addition to Buffer
Possible Cause Recommended Solution
High Localized Concentration Ensure the conjugate is first dissolved in a small volume of DMSO/DMF and then added slowly and dropwise to the vortexing aqueous buffer.[3][5]
Incorrect Solvent The conjugate may not be readily soluble directly in aqueous media. Always use a water-miscible organic solvent as the primary stock solvent.[1][5]
Buffer pH is at Isoelectric Point Check the pI of your target protein/peptide. Adjust the buffer pH to be at least one unit away from the pI to ensure the molecule is charged and soluble.
Low Temperature If working at 4°C, solubility may be reduced. Try performing the initial dissolution and addition at room temperature before cooling the reaction.
Problem 2: Low Conjugation Efficiency and/or Aggregation During Reaction
Possible Cause Recommended Solution
Suboptimal Molar Ratio An excess of the hydrophobic DBCO-PEG reagent can lead to aggregation. Try reducing the molar excess of the DBCO conjugate.[4]
High Organic Solvent Concentration If your target protein is sensitive to organic solvents, ensure the final concentration of DMSO or DMF in the reaction does not exceed 10-15%, as this can cause protein precipitation.[3]
Incompatible Buffer Components Confirm your buffer does not contain primary amines (Tris, glycine) or azides.[3][4][6]
Incorrect pH Ensure the reaction pH is maintained within the optimal range (typically pH 7-9) for the duration of the incubation.[5]

Experimental Protocols & Visualizations

Protocol 1: General Procedure for Dissolving this compound
  • Equilibrate: Allow the vial of lyophilized this compound to warm to room temperature before opening.

  • Primary Dissolution: Add a sufficient volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-50 mM). Vortex thoroughly until all solid is dissolved.

  • Prepare Reaction Buffer: Prepare your protein or other biomolecule in a suitable reaction buffer (e.g., 1X PBS, pH 7.4).

  • Dilution: While gently vortexing the biomolecule solution, add the required volume of the DBCO-PEG6-amine stock solution dropwise.

  • Final Concentration: Ensure the final concentration of the organic solvent (DMSO/DMF) is compatible with your biomolecule's stability, ideally below 15%.[3]

G cluster_0 Solubilization Workflow start Start: Lyophilized This compound step1 Equilibrate vial to room temperature start->step1 step2 Dissolve in anhydrous DMSO or DMF to create stock solution step1->step2 step3 Add stock solution dropwise to vortexing aqueous buffer step2->step3 end Ready for Conjugation Reaction step3->end

Caption: Workflow for dissolving this compound.

Factors Contributing to Aggregation

The aggregation of this compound is a multifactorial issue. The inherent chemical properties of the molecule and the experimental conditions both play a significant role. Understanding these relationships is key to preventing precipitation and ensuring successful conjugation.

G cluster_1 Factors Influencing Aggregation cluster_props cluster_conds agg Aggregation / Precipitation f1 Chemical Properties p1 Hydrophobic DBCO Group f1->p1 p2 Acidic TFA Counterion f1->p2 f2 Experimental Conditions c1 High Concentration f2->c1 c2 Suboptimal Buffer pH f2->c2 c3 Improper Dissolution Method f2->c3 c4 Incompatible Buffer Components f2->c4 p1->agg p2->agg c1->agg c2->agg c3->agg c4->agg

Caption: Key factors contributing to conjugate aggregation.

Troubleshooting Logic for Solubility Issues

When encountering solubility problems, a logical, stepwise approach to troubleshooting is most effective. Start with the simplest and most common solutions before moving to more complex modifications like buffer exchange.

G cluster_2 Troubleshooting Flowchart start Problem: Precipitate Observed q1 Was conjugate dissolved in DMSO/DMF before adding to buffer? start->q1 s1 Action: Re-dissolve using a 2-step method (Protocol 1) q1->s1 No q2 Is the final concentration too high? q1->q2 Yes end Problem Resolved s1->end s2 Action: Lower the final concentration of the conjugate. q2->s2 Yes q3 Is the buffer pH appropriate (e.g., not at the pI of the protein)? q2->q3 No s2->end s3 Action: Adjust buffer pH away from the isoelectric point (pI). q3->s3 No q3->end Yes s3->end

Caption: A logical workflow for troubleshooting aggregation.

References

Purification of DBCO-PEG6-Amine Reaction Products: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of DBCO-PEG6-amine TFA reaction products.

Frequently Asked Questions (FAQs)

Q1: What is this compound salt and what are its common applications?

DBCO-PEG6-amine is a bifunctional linker molecule. It contains a dibenzocyclooctyne (DBCO) group, which is used for copper-free click chemistry reactions (strain-promoted alkyne-azide cycloaddition or SPAAC), and a primary amine group.[1][2] The amine group can be reacted with various functional groups like carboxylic acids or NHS esters to form stable amide bonds.[1][2] The polyethylene glycol (PEG) spacer (PEG6) increases the hydrophilicity and solubility of the molecule in aqueous solutions.[1][2] It is often supplied as a trifluoroacetic acid (TFA) salt, which results from purification steps using TFA, a common ion-pairing agent in reverse-phase chromatography.[3] This reagent is frequently used in bioconjugation, such as in the creation of antibody-drug conjugates (ADCs) and targeted drug delivery systems.[4][5]

Q2: Why is it necessary to remove the TFA salt from my purified product?

Trifluoroacetic acid (TFA) is often used as an ion-pairing agent during reverse-phase HPLC purification to improve peak shape and resolution.[3] However, residual TFA in the final product can be problematic for several reasons:

  • Toxicity: TFA can be toxic to cells, which is a critical consideration for in vitro and in vivo biological applications.[3]

  • Interference with Biological Assays: The acidic nature of TFA can alter the pH of your sample, potentially affecting the structure and function of biomolecules and interfering with downstream biological assays.

  • Alteration of Product Properties: The presence of the TFA counterion can affect the overall charge and solubility of your final product.

Q3: What are the common methods for purifying DBCO-PEG6-amine reaction products?

The choice of purification method depends on the properties of the molecule it has been conjugated to. Common methods include:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique that separates molecules based on their hydrophobicity.[6] It is effective at removing unreacted starting materials and other non-polar impurities.

  • Ion-Exchange Chromatography (IEX): This method separates molecules based on their net charge.[7] It is particularly useful for removing TFA salts and for purifying charged biomolecules like peptides and proteins.[7][8]

  • Size-Exclusion Chromatography (SEC): Also known as gel filtration, this technique separates molecules based on their size. It is ideal for removing small molecule impurities, like unreacted DBCO-PEG6-amine, from large biomolecules like antibodies.[9]

  • Solid-Phase Extraction (SPE): This can be a rapid method for desalting and removing major impurities before a final high-resolution purification step.[10]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of your DBCO-PEG6-amine reaction products.

Problem 1: Low recovery of the final product.
Possible Cause Recommended Solution
Product Precipitation The hydrophobicity of the DBCO group can sometimes lead to aggregation and precipitation, especially when conjugated to larger biomolecules.[9] To address this, consider using buffers with optimal pH and ionic strength for your specific molecule. Including a PEGylated DBCO reagent can also increase hydrophilicity and reduce aggregation.[9]
Non-specific Binding Your product may be binding irreversibly to the purification column or other surfaces. If using chromatography, screen different resins to find one with minimal non-specific binding. For protein conjugates, adjusting the buffer conditions (pH, salt concentration) can help minimize these interactions.[9]
Inefficient Elution The elution conditions may not be optimal for your product. For RP-HPLC, a shallower gradient may be necessary to effectively elute your compound. For IEX, ensure the salt concentration or pH gradient is appropriate to displace your molecule from the column.
Problem 2: Presence of unreacted starting materials in the final product.
Possible Cause Recommended Solution
Incomplete Reaction The conjugation reaction may not have gone to completion. Optimize the reaction conditions, such as reaction time, temperature, and stoichiometry of reactants.
Co-elution of Product and Starting Material The purification method may not be providing sufficient resolution. For RP-HPLC, try adjusting the gradient, mobile phase composition, or using a different column chemistry (e.g., C18 vs. C8). For SEC, ensure the column's fractionation range is appropriate for the size difference between your product and the unreacted starting materials.[9]
Problem 3: Residual TFA in the final product.
Possible Cause Recommended Solution
TFA from RP-HPLC Purification TFA is a strong ion-pairing agent and can be difficult to remove completely by lyophilization alone.
Ion-Exchange Chromatography: This is a highly effective method for TFA removal. You can perform a salt exchange to a more biocompatible counterion like acetate or chloride.[3][7]
Repeated Lyophilization with a Volatile Base: Dissolve the product in a solution containing a volatile base, such as ammonium bicarbonate or triethylamine, and then lyophilize. Repeating this process can help remove the TFA.[10]
Dialysis or Tangential Flow Filtration (TFF): For larger biomolecules, these methods are effective for buffer exchange and removal of small molecules like TFA.[9]

Experimental Protocols

Protocol 1: General Reverse-Phase HPLC (RP-HPLC) Purification

This protocol provides a general starting point for the purification of a reaction product where DBCO-PEG6-amine has been conjugated to a small molecule or peptide.

Workflow for RP-HPLC Purification

Caption: General workflow for RP-HPLC purification.

Methodology:

  • Sample Preparation: After the reaction is complete, quench the reaction if necessary. If the reaction solvent is not compatible with the HPLC mobile phase, evaporate the solvent and reconstitute the residue in the initial mobile phase. Filter the sample through a 0.22 µm syringe filter.

  • Column: A C18 stationary phase is a common starting point.

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 30 minutes. This should be optimized based on the hydrophobicity of your product.

  • Detection: Monitor the elution profile using a UV detector at wavelengths relevant to your molecule (e.g., 280 nm for proteins, and around 309 nm for the DBCO group).[6]

  • Fraction Collection: Collect fractions corresponding to the product peak.

  • Analysis: Analyze the collected fractions for purity using an appropriate analytical technique, such as LC-MS.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a TFA salt.

Protocol 2: TFA Salt Removal using Anion Exchange Chromatography

This protocol describes how to exchange the TFA counterion for acetate.

Logical Flow for TFA Removal

TFA_Removal Start Product with TFA Salt PrepColumn Prepare Strong Anion Exchange Column Start->PrepColumn Equilibrate Equilibrate with 1M Sodium Acetate PrepColumn->Equilibrate Wash Wash with DI Water Equilibrate->Wash Load Dissolve Product in DI Water & Load Wash->Load Elute Elute with DI Water Load->Elute Collect Collect Fractions Elute->Collect Lyophilize Lyophilize Collect->Lyophilize End Product with Acetate Salt Lyophilize->End

Caption: Workflow for TFA salt exchange.

Methodology:

  • Prepare the Column: Use a strong anion exchange resin. The column should have a 10 to 50-fold excess of anion exchange sites relative to the amount of TFA in your sample.[3]

  • Equilibrate the Resin: Elute the column with a 1 M solution of sodium acetate.[3]

  • Wash: Wash the column thoroughly with deionized water to remove excess sodium acetate.[3]

  • Load Sample: Dissolve your TFA salt product in deionized water and apply it to the column.[3]

  • Elute and Collect: Elute the column with deionized water and collect the fractions containing your product.[3] The TFA will remain bound to the resin.

  • Lyophilize: Combine the fractions containing your product and lyophilize to obtain the final product as an acetate salt.[3]

References

Technical Support Center: Scaling Up DBCO-PEG6-amine TFA Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DBCO-PEG6-amine TFA, focusing on the challenges encountered when scaling up reactions.

Troubleshooting Guide

Scaling up reactions involving this compound can introduce variability. This guide addresses common issues, their potential causes, and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Reaction Yield Degradation of DBCO Moiety: The strained alkyne of the DBCO group is susceptible to degradation under strongly acidic conditions or via oxidation. The TFA salt may contribute to a lower pH environment.[1] Inefficient Mixing at Scale: In larger volumes, inhomogeneous mixing can lead to localized concentration gradients and incomplete reactions. Steric Hindrance: The accessibility of the reacting partners might be limited, especially with large biomolecules.pH Control: Ensure the reaction buffer is within the optimal pH range of 7-9 for strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.[2] Inert Atmosphere: Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the DBCO group. Optimize Mixing: Employ appropriate mixing techniques for the vessel size, such as overhead stirring, to ensure homogeneity. Reagent Excess: A modest excess (1.5-3 fold) of one reagent can be used to drive the reaction to completion.[3]
Product Instability/Degradation Presence of TFA: Trifluoroacetic acid can cause an inactivating rearrangement of the DBCO group, especially at higher concentrations. While the TFA salt of the amine is generally stable, residual free TFA could be problematic. Oxidation: The DBCO group can be susceptible to oxidation over time.[4]Buffer Exchange: If residual free TFA is a concern, consider a buffer exchange of the this compound raw material before use. Storage Conditions: Store the this compound solid at -20°C, protected from light and moisture.[5][6] Prepare aqueous solutions fresh for each use.[1]
Difficulty in Purification Co-elution of Product and Excess Reagents: At a larger scale, chromatographic separation can be challenging due to column overloading and similar retention times of PEGylated species. High Viscosity of Product Solution: Concentrated solutions of PEGylated molecules can be viscous, affecting purification efficiency.Alternative Purification Methods: For large-scale purification, consider methods like tangential flow filtration (TFF) or precipitation to remove the bulk of impurities before a final polishing step with chromatography. Optimize Chromatography: If using chromatography, adjust the gradient and consider using a larger column to avoid overloading. Solvent Selection: For precipitation or extraction, careful selection of solvent/anti-solvent systems is crucial.
Inconsistent Reaction Times Temperature Fluctuations: Larger reaction volumes may have different heating and cooling profiles, affecting reaction kinetics. Mixing Inefficiency: As mentioned, poor mixing can lead to slower and more variable reaction rates.Temperature Control: Use a jacketed reactor or a temperature-controlled bath to maintain a consistent reaction temperature. Process Analytical Technology (PAT): Consider using in-situ monitoring techniques (e.g., UV-Vis spectroscopy to monitor DBCO absorbance at ~310 nm) to track reaction progress in real-time.[4]

Frequently Asked Questions (FAQs)

Reagent Handling and Stability

Q1: How should I store and handle this compound, especially for large quantities?

A: For long-term storage, this compound should be kept as a solid at -20°C, protected from light and moisture.[5][6] Before use, allow the container to equilibrate to room temperature before opening to prevent moisture condensation. For reactions, it is recommended to prepare fresh solutions. Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for a limited time, but aqueous solutions should be used immediately.[1]

Q2: What is the impact of the TFA salt on the stability and reactivity of the DBCO-PEG6-amine?

A: The TFA salt is formed with the amine group and is generally stable. However, trifluoroacetic acid can affect the stability of the DBCO moiety if present in its free form, potentially causing an acid-mediated rearrangement.[7] The TFA counter-ion can also influence the physicochemical properties of the molecule and may affect cellular assays.[7][8] For sensitive applications, exchanging the TFA counter-ion for one like hydrochloride may be considered.

Reaction Conditions

Q3: What are the key parameters to consider when scaling up a SPAAC reaction with this compound?

A: The key parameters to consider are:

  • Mixing: Ensuring efficient and homogenous mixing in larger reactors is critical for consistent reaction kinetics.

  • Temperature Control: Maintaining a stable temperature is important as reaction rates are temperature-dependent. Be aware of potential exotherms in very large-scale reactions.

  • Solvent Selection: The choice of solvent can impact solubility of reactants and products, as well as reaction kinetics. While aqueous buffers are common, co-solvents like DMSO or DMF may be used, but their concentration should be carefully controlled to avoid protein precipitation if applicable.[2]

  • Reagent Addition Strategy: The rate and order of reagent addition can be more critical at scale to avoid high local concentrations.

Q4: What are typical reaction conditions for a SPAAC reaction involving a DBCO-PEG reagent?

A: The following table summarizes typical laboratory-scale reaction conditions. These may need to be optimized for specific substrates and scale.

ParameterRecommended Condition
Solvent Aqueous buffer (e.g., PBS, pH 7.4)
Co-solvent DMSO or DMF (up to 20% if needed for solubility)[4]
Temperature Room temperature (or 4°C for longer incubations)[3]
Molar Ratio 1.5 to 3-fold molar excess of one reagent[3]
Reaction Time 2-12 hours, depending on the reactants and concentrations[3]
Purification and Analysis

Q5: What are the recommended methods for purifying the product of a scaled-up reaction?

A: While laboratory-scale purifications often rely on HPLC, this can be a bottleneck at larger scales. A multi-step purification strategy is often employed for industrial-scale processes:

  • Initial Bulk Purification: Techniques like tangential flow filtration (TFF) or diafiltration are effective for removing unreacted small molecules and for buffer exchange in large volumes. Precipitation and extraction can also be considered.

  • Chromatographic Polishing: A final purification step using techniques like size-exclusion chromatography (SEC) or reversed-phase HPLC can be used to achieve high purity.

Q6: How can I monitor the progress of the reaction and the purity of the final product at scale?

A:

  • Reaction Monitoring: The disappearance of the DBCO group can be monitored by UV-Vis spectroscopy by observing the decrease in absorbance at approximately 310 nm.[4] LC-MS is also a powerful tool for monitoring the formation of the product and the consumption of reactants.

  • Purity Analysis: The purity of the final product can be assessed by HPLC (e.g., reversed-phase or size-exclusion). For bioconjugates, SDS-PAGE can show the shift in molecular weight upon conjugation. Mass spectrometry is used to confirm the identity of the final product.

Experimental Protocols and Workflows

Generalized Protocol for a Laboratory-Scale SPAAC Reaction

This protocol describes a general procedure for conjugating this compound to an azide-containing molecule.

  • Reagent Preparation:

    • Dissolve the azide-containing molecule in an appropriate reaction buffer (e.g., PBS, pH 7.4) to a known concentration.

    • Immediately before use, dissolve the this compound in the reaction buffer or a minimal amount of a compatible organic solvent like DMSO.

  • Reaction Setup:

    • In a reaction vessel, add the solution of the azide-containing molecule.

    • Add the desired molar equivalent of the this compound solution to the reaction vessel. A 1.5 to 3-fold molar excess is a good starting point.

  • Incubation:

    • Allow the reaction to proceed at room temperature for 2-12 hours with gentle mixing. The optimal reaction time should be determined empirically.

  • Monitoring (Optional):

    • At various time points, an aliquot of the reaction mixture can be taken and analyzed by LC-MS or HPLC to monitor the progress.

  • Purification:

    • Upon completion, purify the conjugate from unreacted starting materials using an appropriate method such as size-exclusion chromatography, dialysis, or reversed-phase HPLC.

Workflow for Scaling Up a SPAAC Reaction

The following diagram illustrates a logical workflow for scaling up a SPAAC reaction involving this compound.

scale_up_workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_downstream Downstream Processing small_scale 1. Small-Scale Optimization reagent_sourcing 2. Reagent Sourcing & QC small_scale->reagent_sourcing process_dev 3. Process Development reagent_sourcing->process_dev reactor_setup 4. Reactor Setup & Parameter Control process_dev->reactor_setup reaction 5. Scaled-Up Reaction reactor_setup->reaction monitoring 6. In-Process Monitoring reaction->monitoring bulk_purification 7. Bulk Purification (e.g., TFF) reaction->bulk_purification monitoring->reaction Feedback polishing 8. Chromatographic Polishing bulk_purification->polishing final_qc 9. Final Product QC & Formulation polishing->final_qc

Caption: Workflow for scaling up a SPAAC reaction.

Generalized Purification Workflow for a Scaled-Up Reaction

This diagram outlines a typical purification workflow for a large-scale bioconjugation reaction.

purification_workflow start Crude Reaction Mixture tff Tangential Flow Filtration (TFF) - Buffer Exchange - Removal of Small Molecules start->tff intermediate_qc Intermediate QC (e.g., Concentration, Purity) tff->intermediate_qc chromatography Preparative Chromatography (e.g., SEC, IEX) - Separation of Aggregates - Final Purity intermediate_qc->chromatography concentration Concentration & Formulation - Final Buffer Exchange - Addition of Excipients chromatography->concentration final_product Purified Final Product concentration->final_product

Caption: Generalized large-scale purification workflow.

References

Technical Support Center: Monitoring DBCO-PEG6-Amine TFA Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DBCO-PEG6-amine TFA. The information is designed to help you effectively monitor reaction progress and troubleshoot common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its primary reactive functionalities?

This compound is a heterobifunctional linker molecule. It consists of a dibenzocyclooctyne (DBCO) group, a hexaethylene glycol (PEG6) spacer, and a primary amine group. The trifluoroacetic acid (TFA) salt form helps to improve the solubility and stability of the amine.

  • DBCO Group: Reacts with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry.[1][2]

  • Amine Group (-NH2): Reacts with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.[1][3]

Q2: Which reaction involving DBCO-PEG6-amine are you monitoring?

The monitoring strategy depends on which end of the molecule is reacting. This guide covers the two most common scenarios:

  • Amine reacting with an activated ester (e.g., NHS ester): This forms an amide bond.

  • DBCO group reacting with an azide: This forms a triazole ring via SPAAC.

Q3: What are the most common methods for monitoring the progress of these reactions?

The most common techniques to monitor the reaction progress are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[4] For SPAAC reactions, UV-Vis spectroscopy can also be utilized.[5]

Q4: How can I use TLC to monitor my reaction?

Thin-Layer Chromatography (TLC) is a quick and effective method to qualitatively track the consumption of starting materials and the formation of the product.[4] You will need to identify a suitable solvent system that provides good separation between your starting materials and the product.

Q21: What should I do if my starting material and product have the same Rf value on TLC?

If your spots do not separate, you will need to experiment with different solvent systems.[6] Try changing the polarity by varying the ratios of your solvents. Consider using a different solvent mixture altogether. For example, if a hexane/ethyl acetate system fails, you could try a dichloromethane/methanol system.[6] Using different types of TLC plates, such as alumina or reverse-phase plates, can also provide different selectivity.[6]

Troubleshooting Guide

Issue 1: The reaction is not proceeding or is very slow.
Possible Cause Troubleshooting Steps
Degraded Reagents DBCO reagents can be sensitive to moisture and oxidation.[7] Ensure your this compound and other reagents are stored under the recommended conditions (typically at -20°C, desiccated).[8] If you are using an NHS ester, it is particularly moisture-sensitive and should be used immediately after being dissolved.[4]
Incorrect Reagent Ratio A suboptimal molar ratio of reactants can limit the reaction. For reactions with NHS esters, a slight excess of the amine component may be used. For SPAAC reactions, a 1.5 to 3-fold molar excess of the DBCO-conjugate to the azide-containing protein is a common starting point.[9]
Suboptimal Reaction Conditions Ensure the pH of your reaction buffer is appropriate. For amine-NHS ester reactions, a pH between 7 and 9 is generally recommended.[9] Avoid buffers containing primary amines like Tris, as they will compete with your intended reaction.[4] For SPAAC, reactions are typically efficient at room temperature but can be performed at 4°C for sensitive biomolecules, though this may require longer incubation times.[5]
Steric Hindrance The reactive groups on large biomolecules may be sterically hindered. The PEG6 spacer in DBCO-PEG6-amine helps to minimize this, but if you are conjugating to a particularly bulky molecule, you may need to optimize reaction conditions such as temperature and incubation time.[8]
Issue 2: Multiple spots are visible on the TLC plate, or multiple peaks in the HPLC chromatogram.
Possible Cause Troubleshooting Steps
Side Reactions or Impurities Ensure the purity of your starting materials. If you are using an NHS ester, hydrolysis can occur, leading to the corresponding carboxylic acid. This can result in an additional spot on your TLC or peak in your HPLC.
Incomplete Reaction If you see spots/peaks corresponding to both starting materials and the product, the reaction has not gone to completion. You may need to increase the reaction time or adjust the temperature.
Product Degradation Depending on the stability of your molecules, the product may be degrading under the reaction conditions. Consider running the reaction at a lower temperature.

Experimental Protocols & Data Presentation

Monitoring by Thin-Layer Chromatography (TLC)

A general protocol for monitoring a reaction using TLC involves spotting a small amount of the reaction mixture onto a TLC plate at different time points (e.g., 0, 1, 2, 4, and 24 hours). The plate is then developed in an appropriate solvent system and visualized.

Parameter Description
Stationary Phase Silica gel is most common.
Mobile Phase (Solvent System) A mixture of a non-polar solvent (e.g., hexane, dichloromethane) and a polar solvent (e.g., ethyl acetate, methanol). The optimal ratio needs to be determined experimentally.
Visualization UV light (254 nm) is often used if the compounds are UV-active. Staining with reagents like potassium permanganate or ninhydrin (for primary amines) can also be used.

Table 1: Representative TLC Data

Compound Typical Rf Value Notes
DBCO-PEG6-amine Lower RfThe amine group makes it more polar.
NHS-ester activated molecule Higher RfTypically less polar than the amine.
Product (Amide conjugate) Intermediate RfPolarity will be between the two starting materials.
Azide-containing molecule VariesDepends on the specific molecule.
Product (Triazole conjugate) VariesRf will be different from the starting materials.

Note: The exact Rf values will depend on the specific molecules and the TLC solvent system used.

Monitoring by High-Performance Liquid Chromatography (HPLC)

HPLC provides a more quantitative assessment of the reaction progress. A small aliquot of the reaction mixture is injected at various time points, and the peak areas of the starting materials and the product are monitored.

Parameter Description
Column A reverse-phase column (e.g., C18) is commonly used.
Mobile Phase A gradient of water and an organic solvent (e.g., acetonitrile), often with an additive like trifluoroacetic acid (TFA) or formic acid.
Detection UV detection at a wavelength where the components absorb (e.g., ~260 nm for the DBCO group).

Table 2: Representative HPLC Data

Compound Typical Retention Time Notes
DBCO-PEG6-amine ShorterMore polar compounds elute earlier in reverse-phase HPLC.
NHS-ester activated molecule LongerLess polar compounds have longer retention times.
Product (Amide conjugate) IntermediateThe retention time will be different from the starting materials.
Azide-containing molecule VariesDepends on the polarity of the molecule.
Product (Triazole conjugate) VariesWill have a distinct retention time from the reactants.

Note: Absolute retention times will vary based on the HPLC system, column, and method used.

Visualizing the Experimental Workflow

The following diagram illustrates a general workflow for monitoring the progress of a reaction involving DBCO-PEG6-amine.

reaction_monitoring_workflow cluster_prep Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis cluster_decision Decision Start Start Reactants Combine Reactants: DBCO-PEG6-amine + Substrate Start->Reactants Timepoint Take Aliquot at Time (t) Reactants->Timepoint TLC TLC Analysis Timepoint->TLC HPLC HPLC/LC-MS Analysis Timepoint->HPLC UV_Vis UV-Vis (for SPAAC) Timepoint->UV_Vis Analyze_TLC Compare Spots: Reactants vs. Product TLC->Analyze_TLC Analyze_HPLC Quantify Peak Areas: Consumption & Formation HPLC->Analyze_HPLC Analyze_UV Monitor DBCO Absorbance at ~310 nm UV_Vis->Analyze_UV Decision Reaction Complete? Analyze_TLC->Decision Analyze_HPLC->Decision Analyze_UV->Decision Workup Proceed to Work-up & Purification Decision->Workup Yes Continue Continue Reaction Decision->Continue No Continue->Timepoint

Workflow for Monitoring DBCO-PEG6-Amine Reactions

References

Validation & Comparative

A Head-to-Head Comparison of DBCO-PEG6-amine TFA and SMCC Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of bioconjugation, particularly in the development of targeted therapeutics like antibody-drug conjugates (ADCs) and PROTACs, the choice of a chemical linker is a critical determinant of the final product's stability, efficacy, and safety. This guide provides an objective, data-driven comparison between two prominent heterobifunctional linkers: DBCO-PEG6-amine TFA, a modern linker utilizing copper-free click chemistry, and the conventional SMCC linker, which relies on amine-to-thiol coupling.

Chemical Properties and Reaction Mechanisms

This compound is a bioorthogonal linker that leverages Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry" that proceeds efficiently without the need for a cytotoxic copper(I) catalyst.[1][2] Its structure comprises three key components:

  • A Dibenzocyclooctyne (DBCO) group, which reacts specifically and rapidly with azide moieties to form a stable triazole linkage.[1][2]

  • A hydrophilic polyethylene glycol (PEG6) spacer, which enhances water solubility, reduces aggregation, and minimizes steric hindrance between the conjugated molecules.[2][3]

  • An amine group, which can be conjugated to a molecule of interest, often after the DBCO group has reacted with an azide-modified component.[4]

SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a classic heterobifunctional crosslinker that connects molecules through a two-step process involving an amine-reactive N-hydroxysuccinimide (NHS) ester and a sulfhydryl-reactive maleimide group.[5][6][] This allows for the covalent linkage of biomolecules, a critical process in the development of ADCs, immunoassays, and various protein-based diagnostics and therapeutics.[5][8] The cyclohexane bridge in its spacer arm provides stability to the maleimide group, reducing its susceptibility to hydrolysis.[5][9][10]

Reaction Mechanism: this compound (SPAAC)

DBCO_Reaction cluster_0 Step 1: Copper-Free Click Chemistry cluster_1 Step 2: Amine Conjugation (Optional) Molecule_A Molecule A (with Azide group) Conjugate_1 Molecule A - Triazole - PEG6 - Amine Molecule_A->Conjugate_1 SPAAC Reaction (Bioorthogonal) DBCO_Linker DBCO-PEG6-amine DBCO_Linker->Conjugate_1 Molecule_B Molecule B (to be conjugated to amine) Final_Conjugate Molecule A - Linker - Molecule B Molecule_B->Final_Conjugate Amide Bond Formation Conjugate_1->Final_Conjugate SMCC_Reaction cluster_0 Step 1: Amine Acylation cluster_1 Step 2: Thiol Conjugation Molecule_A Molecule A (with Primary Amine, e.g., Protein) Conjugate_1 Molecule A - SMCC (Maleimide activated) Molecule_A->Conjugate_1 Amide Bond Formation (pH 7.0-9.0) SMCC SMCC Linker SMCC->Conjugate_1 Molecule_B Molecule B (with Sulfhydryl group, e.g., Drug) Final_Conjugate Molecule A - Linker - Molecule B Molecule_B->Final_Conjugate Thioether Bond Formation (pH 6.5-7.5) Conjugate_1->Final_Conjugate ADC_Workflow cluster_DBCO This compound Workflow cluster_SMCC SMCC Workflow DBCO_Start Start: Azide-modified Antibody DBCO_Step1 1. Add DBCO-PEG6-amine-Drug conjugate DBCO_Start->DBCO_Step1 DBCO_Step2 2. Incubate (e.g., 4°C overnight) for SPAAC reaction DBCO_Step1->DBCO_Step2 DBCO_Step3 3. Purify ADC (e.g., Size-Exclusion Chromatography) DBCO_Step2->DBCO_Step3 DBCO_Step4 4. Characterize ADC (e.g., LC-MS for DAR) DBCO_Step3->DBCO_Step4 SMCC_Start Start: Antibody in amine-free buffer SMCC_Step1 1. React with excess SMCC to introduce maleimide groups SMCC_Start->SMCC_Step1 SMCC_Step2 2. Remove excess SMCC (e.g., Desalting column) SMCC_Step1->SMCC_Step2 SMCC_Step3 3. Add thiol-containing drug SMCC_Step2->SMCC_Step3 SMCC_Step4 4. Incubate (e.g., RT for 1-2 hours) SMCC_Step3->SMCC_Step4 SMCC_Step5 5. Purify ADC (e.g., Size-Exclusion Chromatography) SMCC_Step4->SMCC_Step5 SMCC_Step6 6. Characterize ADC (e.g., LC-MS for DAR) SMCC_Step5->SMCC_Step6

References

A Comparative Guide to the Validation of DBCO-PEG6-Amine TFA Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the validation of covalent linkages is a critical step to ensure the efficacy and reliability of the final product. This guide provides an objective comparison of methodologies for validating the conjugation of DBCO-PEG6-amine TFA, a widely used heterobifunctional linker in copper-free click chemistry. We will explore its performance in the context of alternative bioconjugation strategies and provide the supporting experimental data and protocols necessary for an informed selection of validation techniques.

This compound is a key reagent in the field of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.[1] It features a dibenzocyclooctyne (DBCO) group for strain-promoted alkyne-azide cycloaddition (SPAAC) and an amine group for conjugation to molecules with reactive carboxylic acids or activated esters.[2][3] The six-unit polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance.[4][5]

Performance Comparison of Cyclooctynes in SPAAC Reactions

The core of this compound's utility lies in the SPAAC reaction. The choice of the cyclooctyne can significantly impact the reaction kinetics. The table below compares the second-order rate constants of DBCO with other common cyclooctynes, DIBO and BCN, when reacting with benzyl azide.

CyclooctyneAzide ReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Key Characteristics
DBCO Benzyl Azide~0.6 - 1.0 [6]High ring strain leads to fast reaction kinetics, making it ideal for rapid labeling at low concentrations.[6][7]
DIBOBenzyl Azide~0.3 - 0.7[6]Exhibits robust reactivity.
BCNBenzyl Azide~0.06 - 0.1[6]Slower reaction rate, but offers advantages in its smaller size and lower lipophilicity.[6][7]

As the data indicates, DBCO generally exhibits the fastest reaction kinetics, making it a preferred choice for applications where reaction speed is critical.[6][7]

Validation of DBCO-PEG6-Amine Conjugation: A Multi-faceted Approach

Successful conjugation must be confirmed through a series of analytical techniques. The following table summarizes the primary methods for validating a this compound conjugation.

Analytical TechniquePrincipleInformation ProvidedTypical Outcome
UV-Vis Spectroscopy Measures the decrease in absorbance of the DBCO group at ~309-310 nm as it is consumed in the reaction with an azide.[8][9]Quantitative (Degree of Labeling - DOL)A significant reduction in the DBCO peak indicates successful conjugation.[8] The DOL can be calculated from the absorbance at 280 nm and 309 nm.[10]
HPLC (RP-HPLC, IEX, HIC) Separates molecules based on hydrophobicity, charge, or surface hydrophobicity.[10]Purity of the conjugate and separation of labeled from unlabeled species.The DBCO-conjugated molecule will have a different retention time compared to the unconjugated starting materials.[1]
Mass Spectrometry (ESI-MS, MALDI-TOF) Measures the mass-to-charge ratio of molecules.Confirms the precise mass of the conjugate, providing definitive evidence of successful conjugation and the distribution of labeled species.[10][11]The mass of the conjugate will be the sum of the masses of the two starting molecules.
SDS-PAGE Separates proteins based on their molecular weight.Qualitative confirmation of conjugation.A slight shift to a higher molecular weight for the conjugated protein compared to the unconjugated protein.[8][11]

Experimental Protocols

Protocol 1: General DBCO-PEG6-Amine Conjugation to an Azide-Containing Protein

This protocol outlines a general procedure for the conjugation of this compound to a protein that has been previously modified to contain an azide group.

  • Reagent Preparation :

    • Dissolve the azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0) to a concentration of 1-5 mg/mL.[10]

    • Prepare a 10 mM stock solution of this compound in an anhydrous solvent such as DMSO or DMF.[2]

  • Conjugation Reaction :

    • Add a 2- to 4-fold molar excess of the this compound solution to the azide-modified protein solution.[8]

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[8]

  • Purification :

    • Remove unreacted this compound using a desalting spin column, dialysis, or HPLC (e.g., size-exclusion or ion-exchange chromatography).[8][10]

Protocol 2: Validation by UV-Vis Spectroscopy to Determine Degree of Labeling (DOL)

This protocol allows for the quantification of the average number of DBCO molecules conjugated to a protein.

  • Measurement :

    • Measure the absorbance of the purified DBCO-protein conjugate solution at 280 nm (A₂₈₀) and 309 nm (A₃₀₉) using a spectrophotometer.[10]

  • Calculation :

    • Calculate the DOL using the following formula[10]:

      • A₃₀₉ and A₂₈₀ : Absorbance at 309 nm and 280 nm.

      • ε_protein : Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).[10]

      • ε_DBCO : Molar extinction coefficient of the DBCO group at 309 nm (~12,000 M⁻¹cm⁻¹).[10]

      • CF : Correction factor for the DBCO group's absorbance at 280 nm (typically ~0.90 to 1.089).[10]

Protocol 3: Purification and Analysis by HPLC

Reverse-phase HPLC (RP-HPLC) is a powerful technique for both purifying the conjugate and assessing its purity.

  • Instrumentation :

    • Column : C18 column (e.g., 3-5 µm particle size).[12]

    • Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in water.[12]

    • Mobile Phase B : Acetonitrile with 0.1% TFA.[12]

    • Detector : UV detector set to 220 nm (for peptide bonds), 280 nm (for protein), and 309 nm (for DBCO).[10]

  • Gradient Elution :

    • A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 20-30 minutes.[12]

    • The flow rate is typically 0.5 - 1.0 mL/min for analytical columns.[10]

  • Analysis :

    • The conjugated product will have a different retention time than the starting materials. The purity of the conjugate can be determined by integrating the area of the product peak relative to the total peak area in the chromatogram.

Visualizing the Workflow and Reaction

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for DBCO conjugation and validation, as well as the underlying chemical reaction.

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_validation Validation Reagent_Prep Reagent Preparation (Azide-Protein & DBCO-Linker) Conjugation SPAAC Reaction (Mixing Reagents) Reagent_Prep->Conjugation Purification Purification (HPLC / Desalting) Conjugation->Purification UV_Vis UV-Vis (DOL) Purification->UV_Vis HPLC_Analysis HPLC (Purity) Purification->HPLC_Analysis MS Mass Spectrometry Purification->MS SDS_PAGE SDS-PAGE Purification->SDS_PAGE

Experimental workflow for DBCO conjugation and validation.

spaac_reaction Reactants Azide-Molecule + DBCO-PEG6-Amine Product Stable Triazole Conjugate Reactants->Product Strain-Promoted [3+2] Cycloaddition

The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.

References

A Comparative Guide to Alternatives for DBCO Linkers in Copper-Free Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of creating targeted therapeutics and diagnostics, the limitations of traditional copper-catalyzed click chemistry (CuAAC) in biological systems are a significant hurdle. The inherent cytotoxicity of copper catalysts has driven the development of bioorthogonal, copper-free alternatives that provide comparable efficiency and specificity without compromising cellular viability.[1] This guide offers an objective comparison of leading alternatives to the widely used dibenzocyclooctyne (DBCO) linkers for copper-free click chemistry, supported by experimental data and detailed protocols to guide your selection of the optimal bioconjugation strategy.

The two primary alternatives to DBCO for copper-free click chemistry are other strained cyclooctynes used in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction, also known as tetrazine ligation.[2][3] While DBCO is a popular choice due to its commercial availability and good reaction kinetics, other linkers may be more suitable for specific applications depending on the required reaction speed, stability, size, and hydrophobicity.[4]

Performance Comparison of Copper-Free Click Chemistry Linkers

The choice between different copper-free click chemistry linkers is often determined by the kinetics of the reaction, which is crucial for applications involving low concentrations of reactants or requiring rapid conjugation.[4] The stability of the linker and its physicochemical properties also play a vital role in the success of a bioconjugation experiment.[4]

FeatureDBCO (SPAAC)BCN (SPAAC)Other Strained Alkynes (e.g., DIFO, BARAC)Tetrazine Ligation (IEDDA with TCO)
Reaction Chemistry Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Inverse-Electron-Demand Diels-Alder (IEDDA)
Bioorthogonal Pair Azide + CyclooctyneAzide + CyclooctyneAzide + CyclooctyneTetrazine + Strained Alkene (e.g., trans-Cyclooctene)
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) ~1[5]Slower than DBCO with aliphatic azides, faster with aromatic azides[4]DIFO: ~0.1, BARAC: >0.3[6]Up to 10⁷, typically 800 - 30,000[5]
Biocompatibility Excellent (copper-free)[1][5]Excellent (copper-free)[4]Excellent (copper-free)[6][7]Excellent (copper-free)[5]
Key Advantages Widely available, good kinetics for many applications.[1]Smaller, more hydrophilic, and more stable in the presence of thiols compared to DBCO.[4]Can offer even faster kinetics than DBCO.[6][8]Exceptionally fast kinetics, highly specific, fluorogenic potential.[5][9][10]
Key Limitations Can be hydrophobic, potentially leading to non-specific binding; susceptible to degradation by some reducing agents.[4]Generally slower reaction kinetics than DBCO with aliphatic azides.[4]Synthesis can be complex and they may be less stable than other cyclooctynes.[7][11]Tetrazine and strained alkene probes can be larger and more complex to synthesize.[12]

Reaction Mechanisms and Experimental Workflows

The following diagrams illustrate the fundamental mechanisms of SPAAC and IEDDA, along with a typical workflow for a bioconjugation experiment.

SPAAC_Mechanism Azide Azide-modified Biomolecule TransitionState [3+2] Cycloaddition Transition State Azide->TransitionState Cyclooctyne Strained Cyclooctyne (e.g., DBCO, BCN) Cyclooctyne->TransitionState Triazole Stable Triazole Linkage TransitionState->Triazole Release of ring strain

SPAAC Reaction Mechanism

IEDDA_Mechanism Tetrazine Tetrazine Diels_Alder [4+2] Cycloaddition Tetrazine->Diels_Alder Strained_Alkene Strained Alkene (e.g., TCO) Strained_Alkene->Diels_Alder Dihydropyridazine Dihydropyridazine Adduct Diels_Alder->Dihydropyridazine Final_Product Stable Conjugate Dihydropyridazine->Final_Product Retro-Diels-Alder (N₂ release)

IEDDA (Tetrazine Ligation) Mechanism

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Biomolecule Azide- or Alkene- modified Biomolecule Incubation Incubate at Room Temperature Biomolecule->Incubation Linker Linker Solution (e.g., DBCO-NHS ester) Linker->Incubation Purify Purify Conjugate (e.g., Chromatography) Incubation->Purify Analysis Analyze Conjugate (e.g., SDS-PAGE, MS) Purify->Analysis

Bioconjugation Experimental Workflow

Detailed Experimental Protocols

The following are generalized protocols for labeling proteins using SPAAC and tetrazine ligation. These should be optimized for specific applications.

Protocol 1: Protein Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) [1]

This protocol describes the labeling of an azide-modified protein with a DBCO-functionalized molecule.

  • Materials:

    • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

    • DBCO-NHS ester (or other DBCO derivative)

    • Anhydrous DMSO

    • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

    • Desalting column

  • Procedure:

    • Preparation of DBCO-Protein:

      • Dissolve the DBCO-NHS ester in DMSO to a stock concentration of 10 mM.

      • Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the azide-modified protein solution. The final DMSO concentration should be below 20%.

      • Incubate the reaction for 60 minutes at room temperature.

    • Quenching:

      • Quench the reaction by adding Tris-HCl to a final concentration of 50-100 mM and incubate for 15 minutes.

    • Purification of DBCO-labeled protein:

      • Remove excess, unreacted DBCO reagent using a desalting column.

    • SPAAC Reaction:

      • Mix the purified DBCO-labeled protein with the azide-containing molecule of interest.

    • Purification of Final Conjugate:

      • Purify the final conjugate using a suitable method such as size-exclusion chromatography or affinity chromatography.

Protocol 2: Protein Labeling via Tetrazine Ligation (IEDDA) [5]

This protocol outlines the conjugation of a tetrazine-modified molecule to a protein containing a trans-cyclooctene (TCO) group.

  • Materials:

    • TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

    • Tetrazine-functionalized probe (e.g., a fluorescent dye)

    • PBS, pH 7.4

  • Procedure:

    • Reactant Preparation:

      • Dissolve the TCO-modified protein in PBS to the desired concentration.

      • Dissolve the tetrazine-functionalized probe in a compatible solvent (e.g., DMSO) and then dilute in PBS to the desired concentration.

    • Reaction Initiation:

      • Mix equimolar concentrations of the TCO-modified protein and the tetrazine probe in PBS at a controlled temperature (e.g., 25°C or 37°C). The final concentrations should be in the low millimolar to micromolar range.

    • Incubation:

      • Incubate the reaction mixture. Reaction times are typically very short due to the fast kinetics of the IEDDA reaction.

    • Purification:

      • Purify the final conjugate to remove any unreacted probe using a suitable method like size-exclusion chromatography or dialysis.

Conclusion

While DBCO linkers are a robust and widely used tool for copper-free click chemistry, several excellent alternatives are available that may be better suited for specific research needs.[1] BCN offers a smaller, more hydrophilic option, while other strained alkynes can provide even faster reaction rates for SPAAC.[4] For applications demanding the utmost speed and specificity, tetrazine ligation (IEDDA) stands out as the premier choice.[5][9] By carefully considering the kinetic and physicochemical properties of each linker, researchers can select the optimal tool to advance their work in bioconjugation, drug development, and molecular imaging.

References

A Researcher's Guide to the Quantification of DBCO-PEG6-Amine TFA Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise quantification of labeling is paramount for reproducible and reliable results. This guide provides a comprehensive comparison of methods for quantifying the labeling efficiency of DBCO-PEG6-amine TFA, a popular reagent for introducing dibenzocyclooctyne (DBCO) moieties onto molecules containing primary amines. This enables subsequent copper-free click chemistry, a powerful tool for attaching biomolecules, fluorophores, or drugs.

This guide will delve into the quantitative analysis of DBCO labeling, compare its performance with alternative amine-labeling methods, and provide detailed experimental protocols and workflows.

Performance Comparison: DBCO-PEG6-Amine vs. Alternative Amine Labeling Reagents

The efficiency of labeling primary amines is a critical factor in bioconjugation. While Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which utilizes DBCO, is renowned for its high efficiency and bioorthogonality, other methods are also available. The following table compares the labeling efficiency of DBCO-based labeling with traditional N-hydroxysuccinimide (NHS) ester-based methods.

FeatureDBCO-PEG-Amine Labeling (via activated ester)NHS Ester-based Labeling
Reaction Chemistry Amine reacts with an activated ester (e.g., NHS or TFP ester) of a DBCO-PEG reagent to form a stable amide bond, introducing the DBCO group for subsequent SPAAC.Amine reacts directly with an NHS ester-activated molecule to form a stable amide bond.
Labeling Efficiency High to near-quantitative. Studies have shown that SPAAC reactions can approach 100% efficiency.[1]Can be variable, with efficiencies reportedly ranging from 5% to 50%, and is highly dependent on reaction conditions and the specific protein.[2]
Stability of Conjugate Conjugates formed via SPAAC are highly stable. One study showed no detectable dissociation of a fluorophore attached via a DBCO linker after 100 days of storage.[2]Can be less stable, with some reports of non-covalently bound reagents dissociating over time, leading to the presence of free label in the purified conjugate.[2]
Specificity The subsequent SPAAC reaction is highly specific between the DBCO group and an azide, with minimal off-target reactions in complex biological systems.[3]NHS esters react with primary amines, which are abundant in biological samples, potentially leading to less specific labeling.
Biocompatibility The copper-free nature of SPAAC makes it highly biocompatible and suitable for use in living systems.[3]The labeling reaction itself is generally biocompatible, but the potential for non-specific labeling can be a concern.

Experimental Protocols

Accurate quantification of DBCO labeling is essential for determining the degree of labeling (DOL), which is the average number of DBCO molecules conjugated to each target molecule.

Quantification of DBCO Labeling using UV-Vis Spectroscopy

This is the most common and direct method for quantifying DBCO incorporation. It relies on the characteristic absorbance of the DBCO group at approximately 309 nm.[3][4][5][6]

Materials:

  • DBCO-labeled protein or molecule of interest, purified from excess labeling reagent.

  • Phosphate-buffered saline (PBS) or other suitable amine-free buffer.

  • UV-Vis spectrophotometer.

Procedure:

  • Sample Preparation: Prepare a solution of the purified DBCO-labeled molecule in a suitable buffer. If the sample is highly concentrated, dilute it to bring the absorbance within the linear range of the spectrophotometer.

  • Spectrophotometer Measurement: Measure the absorbance of the solution at 280 nm (A280) and 309 nm (A309).

  • Calculation of Degree of Labeling (DOL): The DOL can be calculated using the following formulas:[3][7]

    • Concentration of DBCO (M): [DBCO] = A309 / ε_DBCO where ε_DBCO is the molar extinction coefficient of DBCO, which is approximately 12,000 M⁻¹cm⁻¹.[3]

    • Concentration of Protein (M): [Protein] = (A280 - (A309 * CF)) / ε_Protein where ε_Protein is the molar extinction coefficient of the protein at 280 nm and CF is a correction factor for the absorbance of the DBCO group at 280 nm (a typical value is around 0.90 to 1.089).[3][5][7]

    • Degree of Labeling (DOL): DOL = [DBCO] / [Protein]

Protocol for Labeling a Primary Amine-Containing Protein with a DBCO-NHS Ester

This protocol describes the initial step of introducing the DBCO moiety onto a protein using a DBCO-PEG-NHS ester.

Materials:

  • Protein to be labeled (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-8.0).

  • DBCO-PEG-NHS ester.

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Spin desalting column for purification.

Procedure:

  • Reagent Preparation: Immediately before use, dissolve the DBCO-PEG-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.[5]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the DBCO-PEG-NHS ester solution to the protein solution. The final concentration of the organic solvent should be kept below 20% to maintain protein stability.[5]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[5]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature to quench any unreacted NHS ester.[5]

  • Purification: Remove the excess, unreacted DBCO reagent using a spin desalting column according to the manufacturer's instructions.[5]

  • Quantification: Determine the degree of labeling of the purified DBCO-protein conjugate using the UV-Vis spectroscopy method described above.

Visualizing the Workflow and Concepts

To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the underlying chemical principles.

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Labeling Reaction cluster_analysis Purification & Analysis protein_prep Prepare Protein Solution (Amine-free buffer) mixing Mix Protein and DBCO-PEG-NHS protein_prep->mixing dbco_prep Dissolve DBCO-PEG-NHS (DMSO or DMF) dbco_prep->mixing incubation Incubate (RT or on ice) mixing->incubation quenching Quench Reaction (Tris buffer) incubation->quenching purification Purify Conjugate (Desalting Column) quenching->purification quantification Quantify DOL (UV-Vis Spectroscopy) purification->quantification spaac Proceed to SPAAC Reaction quantification->spaac signaling_pathway cluster_step1 Step 1: Amine Labeling cluster_step2 Step 2: Copper-Free Click Chemistry (SPAAC) Protein Protein-NH2 Labeled_Protein Protein-NH-CO-PEG-DBCO Protein->Labeled_Protein Reaction DBCO_NHS DBCO-PEG-NHS DBCO_NHS->Labeled_Protein Final_Conjugate Protein-NH-CO-PEG-Triazole-Molecule Labeled_Protein->Final_Conjugate SPAAC Reaction Azide_Molecule Azide-Molecule Azide_Molecule->Final_Conjugate

References

A Comparative Analysis of DBCO Linkers: The Impact of PEG Spacer Length on Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics, the choice of a linker is a critical determinant of the final product's success. Dibenzocyclooctyne (DBCO) linkers, utilized in copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), have become a staple for their biocompatibility and efficiency.[1][2] A key design feature of these linkers is the incorporation of a polyethylene glycol (PEG) spacer. This guide provides an objective comparison of DBCO linkers with varying PEG spacer lengths, supported by experimental data and detailed protocols to aid researchers in selecting the optimal linker for their specific application.

The length of the PEG spacer is not a trivial consideration; it significantly influences the physicochemical and biological properties of the resulting bioconjugate.[1] Longer PEG chains generally enhance aqueous solubility and reduce aggregation of hydrophobic molecules, a crucial factor in ADC development where hydrophobic payloads can otherwise lead to accelerated plasma clearance.[1][3] However, this benefit can be offset by potential steric hindrance, which may interfere with the binding of the bioconjugate to its target.[1] Conversely, shorter PEG linkers like PEG4 are less likely to cause significant steric hindrance but may not provide the same degree of solubility enhancement.[1]

Key Performance Parameters: A Head-to-Head Comparison

The selection of a PEG spacer length for a DBCO linker involves a trade-off between several key performance parameters. The following table summarizes the general trends observed with varying PEG lengths.

PropertyShorter PEG Spacers (e.g., PEG4)Longer PEG Spacers (e.g., PEG12, PEG24, >2kDa)References
Aqueous Solubility Good, significantly improves solubility of hydrophobic DBCO moiety.Excellent, highly effective at solubilizing hydrophobic payloads and preventing aggregation.[1][3][4]
Aggregation Reduces aggregation compared to non-PEGylated linkers.Highly effective at preventing aggregation of bioconjugates.[1][3]
Steric Hindrance Lower potential for steric hindrance, preserving binding affinity.Higher potential for steric hindrance, which may impact target binding.[1]
Pharmacokinetics (in vivo) May have shorter circulation half-life compared to longer PEGs.Can increase hydrodynamic size, leading to reduced kidney clearance and extended circulation half-life.[5][6]
Immunogenicity Can help mask the conjugated molecule from the immune system.More effective at shielding the bioconjugate from the immune system.[5][7]
Reaction Kinetics (SPAAC) Can lead to faster and more complete conjugation by minimizing steric hindrance near the DBCO group.May slightly decrease reaction rates due to increased steric hindrance, though still highly efficient.[3]
In Vitro Cytotoxicity (for ADCs) May lead to higher immediate cytotoxicity due to less hindered payload delivery.May show reduced immediate cytotoxicity due to slower internalization or steric hindrance, but can enhance the in vivo therapeutic window.[1]
In Vivo Targeting May be optimal for some cell lines.Can be more effective for targeting certain primary cells and in vivo models by overcoming the biomolecular corona.[8][9][10]

Experimental Data Insights

A study on antibody-based nanocarrier targeting of dendritic cell subsets demonstrated that PEG linker length significantly impacts targeting efficiency. While a shorter PEG linker (0.65 kDa) showed the best targeting in a DC2.4 cell line, longer PEG linkers (2 kDa and 5 kDa) were required for specific accumulation in primary bone marrow-derived dendritic cells (BMDCs) and splenocytic cDC1s.[9] Specifically, the 2 kDa and 5 kDa linkers resulted in a 6.6-fold and 7.5-fold higher specific uptake, respectively, compared to a 2.6-fold increase with the 0.65 kDa linker in BMDCs.[8]

Another study investigating PEGylated carbonic anhydrase inhibitors found that cell killing efficiency in 3D tumor spheroid models decreased with an increase in PEG linker length.[11] Shorter and medium-length PEG linkers (1K, 2K, and 3.4K) were the most effective in all three cancer cell models tested under hypoxic conditions.[11]

Experimental Protocols

Below are detailed methodologies for key experiments to evaluate and compare the performance of DBCO linkers with different PEG spacer lengths.

Protocol 1: General Protein Conjugation with DBCO-PEG-NHS Ester

This protocol describes the conjugation of a DBCO-PEG-acid linker to a protein containing primary amines, followed by a click reaction with an azide-modified molecule.[1]

Materials:

  • DBCO-PEG-NHS ester (e.g., DBCO-PEG4-NHS, DBCO-PEG12-NHS)

  • Amine-containing protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Azide-modified molecule

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Anhydrous DMSO or DMF

  • Spin desalting columns

Procedure:

  • DBCO Labeling of Protein:

    • Prepare a stock solution of the DBCO-PEG-NHS ester in anhydrous DMSO or DMF.[2]

    • Add a 5- to 20-fold molar excess of the DBCO-PEG-NHS ester to the protein solution.[12]

    • Incubate the reaction for 30-60 minutes at room temperature or overnight on ice.[2][13]

    • Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for an additional 15 minutes at room temperature.[2]

    • Remove the excess, unreacted linker using a spin desalting column.[1][2]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):

    • Prepare the azide-containing molecule in an azide-free buffer like PBS.[1][13]

    • Add the azide-modified molecule to the DBCO-labeled protein. A molar excess of 1.5-10 equivalents of the azide molecule can be used.[1][12][13]

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight.[1][12][13]

  • Final Purification:

    • Purify the final conjugate using size-exclusion chromatography or another appropriate method to remove any unreacted components.[1]

Protocol 2: Quantification of DBCO Conjugation using UV-Vis Spectroscopy

This protocol allows for the determination of the Degree of Labeling (DOL), which is the number of DBCO molecules per protein.[13][14]

Procedure:

  • Measure the absorbance of the purified DBCO-labeled protein solution at 280 nm (A280) and ~309 nm (A309) using a spectrophotometer.[13][14]

  • Calculate the concentration of the protein. For an IgG antibody, the following formula can be used:

    • Protein Concentration (M) = [A280 - (A309 * 0.90)] / 203,000[13]

    • Where 203,000 is the molar extinction coefficient (ε) of a typical IgG at 280 nm, and 0.90 is a correction factor for the DBCO contribution to A280.

  • Calculate the Degree of Labeling (DOL) using the following formula:

    • DOL = (A309 * Dilution Factor) / (ε_DBCO * Protein Concentration (M))

    • The molar extinction coefficient (ε) for DBCO is typically around 12,000 cm⁻¹M⁻¹.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the cytotoxic effect of an antibody-drug conjugate (ADC) with different PEG linkers on cancer cells.[1]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • ADCs with different DBCO-PEG linkers

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the different ADCs and incubate for a specified period (e.g., 72 hours). Include untreated cells as a control.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours.[1]

  • Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the ADC concentration to determine the IC50 value.[1]

Visualizing the Impact and Workflow

To better understand the relationships between PEG spacer length and its effects, as well as a typical experimental workflow, the following diagrams are provided.

PEG_Spacer_Length_Influence cluster_0 PEG Spacer Length cluster_1 Physicochemical Properties cluster_2 Biological Performance Shorter PEG Shorter PEG Solubility Solubility Shorter PEG->Solubility Good Aggregation Aggregation Shorter PEG->Aggregation Reduced Steric Hindrance Steric Hindrance Shorter PEG->Steric Hindrance Low Binding Affinity Binding Affinity Shorter PEG->Binding Affinity High Longer PEG Longer PEG Longer PEG->Solubility Excellent Longer PEG->Aggregation Very Reduced Longer PEG->Steric Hindrance High Pharmacokinetics Pharmacokinetics Longer PEG->Pharmacokinetics Extended Half-life Immunogenicity Immunogenicity Longer PEG->Immunogenicity Reduced In Vivo Efficacy In Vivo Efficacy Solubility->In Vivo Efficacy Improves Aggregation->In Vivo Efficacy Decreases Steric Hindrance->Binding Affinity Decreases Pharmacokinetics->In Vivo Efficacy Improves Immunogenicity->In Vivo Efficacy Improves

Caption: Influence of PEG spacer length on DBCO linker properties.

Experimental_Workflow cluster_0 Preparation & Conjugation cluster_1 Characterization cluster_2 Functional Assessment cluster_3 Analysis A Select DBCO-PEG Linkers (e.g., PEG4, PEG8, PEG12) B Conjugate to Antibody A->B C Purify Conjugates B->C D Determine Degree of Labeling (DOL) (UV-Vis or Mass Spec) C->D E Assess Solubility & Aggregation (DLS or SEC) C->E F In Vitro Cytotoxicity Assay (e.g., MTT) C->F G Binding Affinity Assay (e.g., ELISA, SPR) C->G D->F D->G H In Vivo Efficacy Study (Animal Model) D->H E->F E->G E->H I Compare Performance Metrics (IC50, Tumor Growth Inhibition) F->I G->I H->I

Caption: Workflow for comparing different DBCO-PEG linkers.

References

A Head-to-Head Comparison of DBCO-PEG6-Amine TFA and BCN Linkers for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the selection of the appropriate chemical tools is paramount for experimental success. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a powerful and widely adopted bioorthogonal ligation technique, enabling the precise covalent modification of biomolecules under physiological conditions without the need for cytotoxic copper catalysts. At the heart of this reaction are strained alkyne linkers, with Dibenzocyclooctyne (DBCO) and Bicyclo[6.1.0]nonyne (BCN) derivatives being two of the most prominent choices.

This guide provides a comprehensive, data-driven comparison of DBCO-PEG6-amine TFA and BCN-based linkers for SPAAC applications. We will delve into their reaction kinetics, stability, and physicochemical properties to empower you to make an informed decision for your specific research needs, from live-cell imaging and proteomics to the development of antibody-drug conjugates (ADCs).

At a Glance: Key Differences Between DBCO and BCN Linkers

FeatureThis compoundBCN Linkers
Reaction Kinetics Generally faster with a broad range of azides, particularly aliphatic azides.Slower than DBCO with aliphatic azides, but can be faster with aromatic azides.
Stability Less stable in the presence of thiols (e.g., glutathione) and reducing agents (e.g., TCEP). Prone to rearrangement under strongly acidic conditions.More stable in the presence of thiols and reducing agents. Also susceptible to degradation under acidic conditions.
Hydrophilicity The PEG6 linker significantly increases hydrophilicity, improving solubility in aqueous buffers and reducing aggregation.Inherently more hydrophilic and less lipophilic than the core DBCO structure. PEGylated versions are also available.
Size & Sterics Larger and bulkier, which can sometimes lead to steric hindrance.Smaller and more compact, potentially minimizing disruption to biomolecule function.
Homogeneity Asymmetric structure can lead to the formation of regioisomers upon conjugation.Symmetric structure results in a single conjugation product, ensuring homogeneity.
TFA Salt The trifluoroacetate salt of the amine requires the addition of a non-nucleophilic base for deprotonation prior to conjugation with activated esters or other amine-reactive reagents.Amine-functionalized BCN linkers are also available and require similar considerations for subsequent reactions.

Performance Deep Dive: A Quantitative Comparison

Reaction Kinetics

The rate of the SPAAC reaction is a critical parameter, especially in applications with low reactant concentrations or where rapid conjugation is required. DBCO linkers are well-regarded for their high second-order rate constants, which are a direct result of their significant ring strain.

Table 1: Second-Order Rate Constants (k₂) for SPAAC Reactions

CyclooctyneAzide ReactantRate Constant (k₂) (M⁻¹s⁻¹)Solvent
DBCOBenzyl azide0.24CH₃CN:H₂O (3:1)
BCNBenzyl azide0.07CH₃CN:H₂O (3:1)
DBCOPhenyl azide0.033CH₃CN:H₂O (3:1)
BCNPhenyl azide0.2CH₃CN:H₂O (3:1)
ADIBO (DBCO analog)Primary Azide (2-azidoethanol)0.90Not specified
BCNPrimary Azide (2-azidoethanol)0.024Not specified
ADIBO (DBCO analog)Secondary Azide (2-azidopropanol)0.25Not specified
BCNSecondary Azide (2-azidopropanol)0.018Not specified
ADIBO (DBCO analog)Tertiary Azide (2-azido-2-methylpropanol)4.7 x 10⁻⁶Not specified
BCNTertiary Azide (2-azido-2-methylpropanol)0.012Not specified

Note: Reaction rates can vary depending on the specific derivatives of the cyclooctyne and azide, solvent, and temperature.

As the data indicates, DBCO derivatives generally exhibit faster reaction kinetics with primary and secondary azides compared to BCN.[1][2] However, an interesting exception is the reaction with aromatic azides like phenyl azide, where BCN shows a significantly higher reaction rate.[3] This highlights the importance of considering the electronic properties of the azide on your target molecule. Furthermore, for sterically hindered tertiary azides, the reactivity of DBCO drops dramatically, while BCN maintains a more consistent, albeit slower, reaction rate.[2]

Stability

The stability of the linker is crucial for the integrity of the bioconjugate, particularly in the complex intracellular environment. Both DBCO and BCN have distinct stability profiles.

Table 2: Stability of DBCO and BCN Linkers under Various Conditions

ConditionDBCO StabilityBCN StabilityKey Observations
Glutathione (GSH)Less stable (half-life ~71 min)More stable (half-life ~6 h)BCN is significantly more stable in the presence of this common intracellular antioxidant.[4]
Tris(2-carboxyethyl)phosphine (TCEP)Unstable over 24 hoursMore stableBCN is the preferred choice when reducing conditions are necessary.[4]
Acidic Conditions (e.g., high concentrations of TFA)Prone to rearrangement, leading to inactive species.[5]Labile, can also form inactive species.Both linkers have limitations under strongly acidic conditions.
Aqueous Buffers (e.g., PBS)Generally stable, but reactivity can decrease over time at -20°C due to oxidation and hydration.Generally stable.Long-term storage of functionalized molecules should be considered carefully.
Cellular Lysate (RAW264.7 cells, 24h)~36% degradation~79% degradationThis suggests that in a complex biological milieu, other factors beyond thiol reactivity can influence stability.[2]

The superior stability of BCN in the presence of thiols and reducing agents makes it a more robust choice for intracellular labeling studies or for protocols that involve these reagents.[4]

Physicochemical Properties: The Role of the PEG6-Amine Moiety

The physicochemical properties of the linker can significantly impact the solubility, aggregation, and in vivo behavior of the resulting bioconjugate.

Table 3: Physicochemical Properties of DBCO and BCN Cores

PropertyDBCO (core)BCN (core)Implications
Molecular Size LargerSmallerBCN's smaller size can minimize steric hindrance and potential disruption of biomolecule function.
Lipophilicity More lipophilic/hydrophobicLess lipophilic/more hydrophilicBCN offers a less hydrophobic alternative, which can improve solubility and reduce non-specific binding.
Symmetry AsymmetricSymmetricBCN's symmetry prevents the formation of regioisomers, leading to a more homogeneous product.

The this compound linker is specifically designed to address the inherent hydrophobicity of the DBCO core. The hexaethylene glycol (PEG6) spacer significantly enhances water solubility, making it highly suitable for bioconjugation in aqueous buffers.[6] This PEGylation also provides a flexible spacer arm that can reduce steric hindrance between the conjugated biomolecules. While BCN is intrinsically less lipophilic, PEGylated versions of BCN-amine are also commercially available to further enhance hydrophilicity for demanding applications.

The terminal amine group on both linkers provides a versatile handle for conjugation to various functional groups, most commonly activated esters (e.g., NHS esters) on biomolecules. The trifluoroacetate (TFA) counter-ion on the DBCO-PEG6-amine is a remnant of the purification process and necessitates the addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to deprotonate the amine in situ during the coupling reaction.

Experimental Protocols

Protocol 1: General Procedure for SPAAC Bioconjugation with DBCO-PEG6-Amine

This protocol outlines the conjugation of an azide-modified protein with DBCO-PEG6-amine.

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound salt

  • Anhydrous DMSO

  • Non-nucleophilic base (e.g., DIPEA) if conjugating the amine to an activated ester

  • Size-exclusion chromatography column for purification

Procedure:

  • Preparation of DBCO-PEG6-Amine Stock Solution: Dissolve the this compound salt in anhydrous DMSO to a stock concentration of 10 mM.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-modified protein solution.

    • Add a 2-4 fold molar excess of the DBCO-PEG6-amine stock solution to the protein solution.

    • If the amine is to be reacted subsequently, this step serves to introduce the DBCO moiety. For direct SPAAC, the DBCO-linker would already be attached to one of the molecules.

  • Incubation: Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours with gentle mixing. Reaction times may need to be optimized depending on the specific reactants.

  • Purification: Remove the excess, unreacted DBCO-PEG6-amine using a desalting column or dialysis.

  • Characterization: The success of the conjugation can be confirmed by techniques such as SDS-PAGE (which may show a band shift) or mass spectrometry (which will show an increase in molecular weight).

Protocol 2: General Procedure for SPAAC Bioconjugation with a BCN-Amine Linker

This protocol describes the conjugation of an azide-modified biomolecule with a BCN-amine linker.

Materials:

  • Azide-modified biomolecule in an appropriate buffer (e.g., PBS, pH 7.4)

  • BCN-amine linker

  • Anhydrous DMSO

  • Size-exclusion chromatography column for purification

Procedure:

  • Preparation of BCN-Amine Stock Solution: Prepare a 10 mM stock solution of the BCN-amine linker in anhydrous DMSO.

  • Reaction Setup:

    • Combine the azide-modified biomolecule with a 2-4 fold molar excess of the BCN-amine stock solution.

    • The final concentration of DMSO in the reaction should be kept below 5% (v/v) to minimize potential effects on biomolecule stability.

  • Incubation: Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.

  • Purification: Purify the conjugate from excess BCN-amine linker using size-exclusion chromatography.

  • Analysis: Analyze the conjugate using methods such as SDS-PAGE or mass spectrometry.

Visualizing the Process: Workflows and Mechanisms

To further clarify the concepts discussed, the following diagrams illustrate the SPAAC reaction mechanism and a typical experimental workflow.

SPAAC_Mechanism cluster_DBCO DBCO Pathway cluster_BCN BCN Pathway DBCO DBCO-PEG6-Amine Triazole1 Stable Triazole (DBCO Conjugate) DBCO->Triazole1 SPAAC Azide1 Azide-modified Biomolecule Azide1->Triazole1 BCN BCN Linker Triazole2 Stable Triazole (BCN Conjugate) BCN->Triazole2 SPAAC Azide2 Azide-modified Biomolecule Azide2->Triazole2

Caption: SPAAC reaction mechanism for DBCO and BCN linkers.

Experimental_Workflow Start Start: Azide-modified Biomolecule & Linker (DBCO or BCN) Prepare_Solutions Prepare Stock Solutions of Linker and Biomolecule Start->Prepare_Solutions Mix_Reactants Mix Azide-Biomolecule with Molar Excess of Linker Prepare_Solutions->Mix_Reactants Incubate Incubate at RT (4-12h) or 4°C (12-24h) Mix_Reactants->Incubate Purify Purify Conjugate via Size-Exclusion Chromatography Incubate->Purify Analyze Analyze Conjugate (SDS-PAGE, Mass Spec) Purify->Analyze End End: Purified Bioconjugate Analyze->End

Caption: General experimental workflow for SPAAC bioconjugation.

Conclusion: Making the Right Choice for Your Application

The choice between DBCO-PEG6-amine and BCN linkers is a nuanced one that depends on the specific demands of your experiment.

Choose DBCO-PEG6-amine when:

  • Speed is critical: For applications requiring rapid labeling, such as in dynamic live-cell imaging, the generally superior kinetics of DBCO are a distinct advantage.

  • The azide is primary or secondary: DBCO reacts most efficiently with less sterically hindered azides.

  • Enhanced water solubility is paramount: The PEG6 linker provides excellent hydrophilicity.

Choose a BCN linker when:

  • Stability in reducing or thiol-containing environments is essential: BCN's greater stability makes it the preferred choice for intracellular applications.

  • The azide is aromatic or sterically hindered: BCN can exhibit faster kinetics with aromatic azides and is less sensitive to steric hindrance from tertiary azides.

  • Minimizing linker size and potential steric effects is a priority: The smaller core structure of BCN may be advantageous.

  • A homogeneous product is required: The symmetry of BCN avoids the formation of regioisomers.

By carefully considering the kinetic, stability, and physicochemical properties of each linker in the context of your experimental design, you can select the optimal tool to achieve your bioconjugation goals and advance your research.

References

Characterization of DBCO-PEG6-amine TFA Conjugates by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the characterization of DBCO-PEG6-amine trifluoroacetic acid (TFA) salt conjugates using mass spectrometry. We offer a comparative analysis of mass spectrometry with other common analytical techniques, supported by detailed experimental protocols and expected data, to assist researchers in selecting the most appropriate methods for their specific needs.

Introduction to DBCO-PEG6-amine TFA

DBCO-PEG6-amine is a bifunctional linker widely used in bioconjugation and drug delivery. It features a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a hydrophilic hexaethylene glycol (PEG6) spacer to enhance solubility and reduce steric hindrance, and a primary amine for conjugation to various functional groups.[1][2] These linkers are often supplied as TFA salts to improve stability and handling. Accurate characterization of these conjugates is crucial for ensuring the quality, consistency, and efficacy of the final bioconjugate.

Mass Spectrometry for Characterization

Mass spectrometry (MS) is a cornerstone technique for the detailed characterization of this compound conjugates. It provides precise molecular weight information, enabling confirmation of the covalent structure and identification of impurities. Electrospray ionization (ESI) is the most common ionization technique for this class of molecules due to their polar nature and moderate molecular weight.

Expected Mass Spectral Data

The theoretical molecular weight of the free base DBCO-PEG6-amine is 611.7 g/mol .[1][3][4][5] As a TFA salt, the molecular weight of the conjugate is the sum of the free base and trifluoroacetic acid (TFA), which is approximately 114.02 g/mol . Therefore, the expected monoisotopic mass of the this compound salt is approximately 725.72 g/mol .

In a typical positive ion ESI mass spectrum, several species are expected to be observed. The primary ion will be the protonated molecule of the free amine, [M+H]⁺. Due to the presence of the TFA counter-ion and potential metal cation contaminants in solvents and glassware, adducts are also commonly observed.

Table 1: Predicted m/z Values for DBCO-PEG6-amine in Positive Ion ESI-MS

Ion SpeciesDescriptionTheoretical m/z
[M+H]⁺Protonated free amine612.7
[M+Na]⁺Sodium adduct of the free amine634.7
[M+K]⁺Potassium adduct of the free amine650.8
[M+NH₄]⁺Ammonium adduct of the free amine629.7
[M+H-TFA]⁺Protonated molecule of the TFA salt726.7

Note: "M" refers to the neutral DBCO-PEG6-amine molecule. The resolution and accuracy of the mass analyzer will determine the precision of the observed m/z values.

Fragmentation Analysis by Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) provides valuable structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. For DBCO-PEG6-amine, MS/MS can confirm the identity of the different structural components.

Expected Fragmentation Pathways:

  • PEG Chain Fragmentation: The PEG linker is expected to fragment via cleavage of the C-O bonds, resulting in a characteristic neutral loss of ethylene glycol units (44.03 Da).

  • DBCO Moiety Fragmentation: The DBCO group can undergo characteristic fragmentation, although it is generally more stable than the PEG chain.

  • Amine Terminus Fragmentation: Cleavage adjacent to the amine group can also occur.

A detailed analysis of the fragmentation pattern can unequivocally confirm the structure of the conjugate.

Comparison with Alternative Characterization Methods

While mass spectrometry is a powerful tool, a comprehensive characterization often involves orthogonal techniques.

Table 2: Comparison of Analytical Techniques for DBCO-PEG6-amine Characterization

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Precise molecular weight, confirmation of covalent structure, impurity profiling, fragmentation analysis.High sensitivity and specificity, provides detailed structural information.Can be complex to interpret due to adduct formation and multiple charge states, may require specialized equipment.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information, confirmation of functional groups, purity assessment.[6]Provides unambiguous structural elucidation.Lower sensitivity compared to MS, requires larger sample amounts, can be complex for large molecules.
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification, separation of isomers and impurities.High resolution and reproducibility, well-established technique.Does not provide direct structural information, requires reference standards for identification.

Experimental Protocols

Mass Spectrometry (LC-MS) Protocol

This protocol is a general guideline and may require optimization based on the specific instrument and sample.

  • Sample Preparation:

    • Dissolve the this compound salt in a suitable solvent, such as a mixture of water and acetonitrile, to a final concentration of 10-100 µg/mL.

    • Acidify the sample solution with 0.1% formic acid to promote protonation.

  • Liquid Chromatography (LC):

    • Column: A reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm) is suitable for separating the analyte from potential impurities.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% mobile phase B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurements.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Drying Gas Temperature: 250 - 350 °C.

    • Drying Gas Flow: 5 - 10 L/min.

    • Scan Range: m/z 100 - 1000.

    • For MS/MS: Select the [M+H]⁺ ion (m/z 612.7) as the precursor and apply collision-induced dissociation (CID) with a collision energy of 10-30 eV.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 1-5 mg of the this compound salt in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Analysis: The ¹H NMR spectrum is expected to show characteristic peaks for the aromatic protons of the DBCO group (around 7-8 ppm), the protons of the PEG chain (around 3.6 ppm), and protons adjacent to the amine group.[6]

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the characterization process.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data_analysis Data Analysis Dissolution Dissolve in Water/Acetonitrile Acidification Add 0.1% Formic Acid Dissolution->Acidification Injection Inject Sample Acidification->Injection Separation Reversed-Phase Separation Injection->Separation ESI Electrospray Ionization (+) Separation->ESI MS1 MS1 Scan (Full Spectrum) ESI->MS1 Precursor Precursor Ion Selection MS1->Precursor Mass_Assignment Mass Assignment (m/z) MS1->Mass_Assignment MS2 MS/MS (Fragmentation) Precursor->MS2 Fragmentation_Analysis Fragmentation Pattern Analysis MS2->Fragmentation_Analysis

Caption: Workflow for LC-MS/MS characterization.

Characterization_Logic cluster_methods Characterization Methods cluster_information Information Obtained Compound DBCO-PEG6-amine TFA Conjugate MS Mass Spectrometry Compound->MS NMR NMR Spectroscopy Compound->NMR HPLC HPLC Compound->HPLC MW Molecular Weight MS->MW Structure Covalent Structure MS->Structure Impurity Impurity Profile MS->Impurity Fragmentation Fragmentation Pattern MS->Fragmentation NMR->Structure Purity Purity NMR->Purity HPLC->Purity

Caption: Logic for selecting characterization methods.

References

Assessing the Stability of DBCO-PEG6-Amine TFA Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of bioconjugation reagents is a critical factor influencing experimental success and the therapeutic efficacy of the final product. Dibenzocyclooctyne (DBCO) reagents, particularly DBCO-PEG6-amine TFA conjugates, are widely utilized in copper-free click chemistry for their ability to form stable covalent bonds with azide-modified molecules under physiological conditions. This guide provides an objective comparison of the stability of this compound conjugates with other common bioconjugation alternatives, supported by experimental data and detailed protocols.

Comparative Stability of Bioconjugation Linkers

The choice of linker chemistry significantly impacts the in vivo stability and pharmacokinetics of bioconjugates. The stability of the linkage formed is paramount for ensuring that the conjugate remains intact until it reaches its target. The following tables summarize the stability of DBCO-containing molecules under various conditions and compare the stability of the DBCO-azide linkage with other common bioconjugation chemistries.

Table 1: Aqueous Stability of a DBCO-PEG Conjugate

The following data, based on a closely related compound (DBCO-NHCO-PEG4-acid), provides insight into the stability of the DBCO group in aqueous solutions under different pH and temperature conditions. Stability is presented as the percentage of the intact reagent remaining after a specified duration, as determined by HPLC analysis.

pHTemperature (°C)Duration (hours)% Intact Reagent RemainingKey Stability Considerations
5.0252485 - 90%Potential for slow acid-mediated degradation of the DBCO group.[1]
7.4 (PBS)448>95%Optimal short-term storage condition for working solutions.[1]
7.4 (PBS)252490 - 95%Good stability at room temperature for typical reaction times.[1]
7.4 (PBS)372480 - 85%Increased temperature accelerates degradation.[1]
8.5252490 - 95%Generally stable, but higher pH can increase the hydrolysis rate of other functional groups if present.[1]
Table 2: Comparative Stability of Bioconjugation Linkers in the Presence of Glutathione (GSH)

Glutathione (GSH) is a major component of the intracellular environment and can affect the stability of certain linkages. This table compares the half-life of different bioconjugation linkers in the presence of GSH.

Linker ChemistryReactive PartnersHalf-life in presence of GSHKey Stability Considerations
DBCO-Azide (SPAAC) DBCO + Azide ~71 minutes [2]The hydrophobicity of the DBCO group can lead to aggregation and faster clearance.[2]
BCN-Azide (SPAAC)BCN + Azide~6 hours[2]BCN is generally more stable to thiols like GSH compared to DBCO.[2]
Tetrazine LigationTetrazine + TCOVariable, moiety-dependentTetrazine and TCO stability can be influenced by serum components and isomerization.[2]
Maleimide-ThiolMaleimide + Thiol~4 minutes[2]Susceptible to retro-Michael reaction and exchange with serum thiols like albumin.[2]
Amide BondNHS Ester + AmineVery HighAmide bonds are generally very stable under physiological conditions.[2]

Factors Affecting Stability

Several factors can influence the stability of this compound conjugates:

  • pH: The DBCO group is sensitive to acidic conditions and should not be subjected to a pH below 5 during reaction or workup.[3] Strong acidic conditions (e.g., high concentrations of TFA) can lead to an inactivating rearrangement of the DBCO ring.

  • Temperature: As indicated in Table 1, higher temperatures can accelerate the degradation of the DBCO group. For long-term storage, temperatures of -20°C are recommended.

  • Solvent and Storage: For long-term storage, this compound should be stored as a solid at -20°C, protected from light and moisture.[1] Stock solutions should be prepared in anhydrous solvents like DMSO or DMF and can be stored at -20°C for short periods, though fresh preparation is recommended.[1]

  • Presence of Thiols: The strained alkyne of the DBCO group can react with thiols, which can be a consideration in biological systems with high concentrations of molecules like glutathione.[2]

  • TFA Salt: The trifluoroacetate salt form enhances the solubility and stability of the compound in various solvents, making it suitable for biological applications.[4] TFA salts are generally stable in the environment.[5][6]

Experimental Protocols

Protocol 1: Aqueous Stability Assessment by HPLC

This protocol allows for the quantification of the stability of a DBCO-PEG conjugate in a specific aqueous buffer.

Objective: To determine the rate of degradation of the DBCO moiety in an aqueous solution over time.

Materials:

  • This compound conjugate

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Aqueous buffer of choice (e.g., 1x PBS, pH 7.4)

  • Reverse-Phase HPLC (RP-HPLC) with a C18 column

  • UV Detector (set to monitor DBCO absorbance, ~309 nm)

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Thermostated incubator or water bath

Procedure:

  • Prepare Stock Solution: Dissolve the this compound conjugate in anhydrous DMSO to a final concentration of 10 mM.[1]

  • Prepare Working Solution: Dilute the stock solution in the aqueous buffer of choice to a final concentration of 1 mM.

  • Initial Timepoint (T=0): Immediately after preparation, inject a 20 µL aliquot of the working solution onto the HPLC system.[1]

  • Incubation: Incubate the remaining working solution at the desired temperature (e.g., 4°C, 25°C, or 37°C).

  • Collect Timepoints: At regular intervals (e.g., 2, 4, 8, 12, and 24 hours), inject another 20 µL aliquot onto the HPLC.[1]

  • HPLC Analysis: Run a gradient elution (e.g., 5% to 95% Mobile Phase B over 20 minutes) to separate the intact compound from any potential degradation products.[1]

  • Data Analysis:

    • Identify the peak corresponding to the intact this compound conjugate in the T=0 chromatogram.

    • Integrate the area of this peak for each timepoint.

    • Calculate the percentage of intact reagent remaining at each timepoint relative to the T=0 peak area.[1]

    • Plot the percentage remaining versus time to determine the degradation kinetics.[1]

Protocol 2: Assessing Serum Stability of Bioconjugates

This protocol outlines a general method for determining the stability of a bioconjugate in serum.

Objective: To evaluate the stability of a DBCO-conjugate in a biological matrix.

Materials:

  • DBCO-conjugated molecule of interest

  • Phosphate-Buffered Saline (PBS)

  • Serum (e.g., human or mouse)

  • Acetonitrile (cold)

  • LC-MS system

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the bioconjugate in PBS.[2]

  • Sample Preparation: Dilute the bioconjugate stock solution into serum to a final concentration of 1 mg/mL. A control sample should be prepared by diluting the bioconjugate in PBS to the same final concentration.[2]

  • Incubation: Incubate the serum and PBS samples at 37°C.[2]

  • Timepoints: At designated time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each sample.[2]

  • Protein Precipitation: To precipitate serum proteins, add three volumes of cold acetonitrile to the serum sample aliquots. For the PBS control, simply dilute with the mobile phase.[2]

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • LC-MS Analysis: Inject the supernatant into an LC-MS system. Separate the components using a suitable chromatographic gradient. Analyze the eluent by mass spectrometry to identify the intact bioconjugate and any degradation products.[2]

Visualizing Experimental Workflows and Applications

To better understand the processes involved in assessing stability and the potential applications of this compound conjugates, the following diagrams illustrate a typical experimental workflow and a relevant signaling pathway.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis prep_stock Prepare 10 mM Stock Solution in Anhydrous DMSO prep_work Dilute to 1 mM Working Solution in Aqueous Buffer prep_stock->prep_work t0 Inject T=0 Aliquot prep_work->t0 incubate Incubate at Desired Temperature prep_work->incubate hplc RP-HPLC Separation t0->hplc timepoints Inject Aliquots at Various Timepoints incubate->timepoints timepoints->hplc detect UV Detection (~309 nm) hplc->detect data Integrate Peak Area & Calculate % Remaining detect->data

Caption: Workflow for Aqueous Stability Assessment by HPLC.

cluster_cell_surface Cell Surface Labeling cluster_signaling Receptor-Mediated Signaling antibody Antibody conjugate Antibody-DBCO Conjugate antibody->conjugate Amine-reactive conjugation dbco_peg DBCO-PEG6-Amine dbco_peg->conjugate binding Conjugate Binding (Click Reaction) conjugate->binding receptor Cell Surface Receptor (Azide-Modified) receptor->binding internalization Receptor Internalization binding->internalization downstream Downstream Signaling (e.g., Kinase Cascade) internalization->downstream

Caption: Application in Cell Surface Receptor Labeling and Signaling.

References

literature review of DBCO-PEG6-amine TFA applications

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Application of DBCO-PEG6-Amine TFA in Bioconjugation

The strategic selection of a chemical linker is paramount in the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The linker not only connects the targeting moiety to the payload but also critically influences the stability, solubility, and overall efficacy of the conjugate. This guide provides a comparative analysis of this compound, a heterobifunctional linker utilizing copper-free click chemistry, in the context of alternative bioconjugation strategies.

This compound belongs to a class of bioorthogonal linkers that employ Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a highly efficient and biocompatible reaction.[1] The dibenzocyclooctyne (DBCO) group reacts specifically with azide moieties to form a stable triazole linkage without the need for a cytotoxic copper(I) catalyst.[1] The molecule also contains a primary amine for the attachment of payloads or other molecules, and a polyethylene glycol (PEG) spacer. The PEG6 spacer enhances the hydrophilicity of the resulting conjugate, which can improve its pharmacokinetic profile and reduce aggregation.[2][3]

Comparative Analysis of Linker Technologies

The performance of bioconjugates is significantly impacted by the choice of linker. Below, we compare key characteristics of DBCO-PEG linkers with other commonly used linker types.

DBCO-PEG Linkers vs. Maleimide-Based Linkers

Maleimide-based linkers, such as SMCC, are a conventional choice for conjugating molecules to antibodies via cysteine residues. However, ADCs constructed with maleimide-based linkers can exhibit instability in plasma, leading to premature drug release. In contrast, the triazole linkage formed through the DBCO-azide reaction is highly stable.

FeatureDBCO-PEG Linker (e.g., DBCO-PEG6-amine)Maleimide Linker (e.g., SMCC)References
Reaction Chemistry Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Michael Addition[1]
Catalyst Requirement Copper-freeNot required[1]
Reaction Specificity High (DBCO reacts specifically with azides)High (Maleimide reacts with thiols)[1]
Linkage Stability High (Stable triazole ring)Moderate (Potential for retro-Michael reaction leading to deconjugation)[4]
Hydrophilicity High (due to PEG spacer)Low (inherently hydrophobic)[2][3]
Homogeneity of Product High (site-specific conjugation with azide-modified antibodies)Can be heterogeneous if multiple cysteines are targeted[2]
The Influence of PEG Linker Length

The length of the PEG chain in a linker is a critical parameter that can be modulated to optimize the properties of a bioconjugate.[5] Longer PEG chains generally lead to increased hydrophilicity, which can be advantageous for hydrophobic payloads by reducing aggregation and improving pharmacokinetics.[6][7] However, an excessively long linker might negatively impact the binding affinity or cellular uptake of the conjugate.[8]

A study on affibody-drug conjugates demonstrated that increasing the PEG chain length from no PEG to a 10 kDa PEG significantly extended the circulation half-life and reduced off-target toxicity, although it also decreased the in vitro cytotoxicity.[8][9]

ParameterNo PEG Linker4 kDa PEG Linker10 kDa PEG LinkerReference
Half-life Extension -2.5-fold increase11.2-fold increase[9]
In Vitro Cytotoxicity (IC50) Baseline4.5-fold reduction22-fold reduction[9]
Off-Target Toxicity Higher-Reduced by >4 times[9]
In Vivo Tumor Accumulation Lower-Higher[9]

Data from a study on affibody-drug conjugates with an MMAE payload.[9]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and application of bioconjugates. Below are generalized protocols for antibody modification and conjugation using DBCO-based linkers.

Protocol 1: Antibody Modification with an Azide and Conjugation to a DBCO-Payload

This two-step protocol first introduces an azide group onto the antibody, followed by the click chemistry reaction with a DBCO-functionalized payload.

Materials:

  • Antibody (1-2 mg/mL in PBS)

  • Azide-PEG-NHS ester (10-fold molar excess over the antibody)

  • DBCO-functionalized payload (dissolved in DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Desalting columns

Procedure:

  • Antibody-Azide Modification:

    • Incubate the antibody solution with a 10-fold molar excess of Azide-PEG-NHS ester for 60 minutes at room temperature.

    • Remove unreacted linker by dialysis against PBS.[]

  • Payload Preparation:

    • Dissolve the DBCO-functionalized payload in anhydrous DMSO to a concentration of 10 mM.[]

  • Click Chemistry Conjugation:

    • Combine the azide-modified antibody with the DBCO-functionalized payload. A molar excess of the payload is often used to drive the reaction.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[11]

  • Purification:

    • Purify the resulting antibody-drug conjugate using a desalting column to remove excess payload.[11]

Protocol 2: General Bioconjugation using DBCO-PEG-Acid Linker

This protocol describes the conjugation of a DBCO-PEG-acid linker to a primary amine on a protein, followed by a click reaction with an azide-modified molecule.

Materials:

  • Amine-containing protein (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)

  • DBCO-PEG-acid linker (e.g., DBCO-PEG6-amine where the amine has been modified to a payload with a free acid)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Azide-modified molecule

  • DMSO or DMF

  • Spin desalting columns

Procedure:

  • Protein Preparation:

    • Prepare the protein at a concentration of 1-5 mg/mL in an amine-free buffer.[9]

  • Activation of Carboxylic Acid on Payload-Linker:

    • Dissolve the DBCO-PEG-acid linker construct in DMSO or DMF to a stock concentration of 10 mM.

    • In a separate tube, prepare a fresh solution of EDC and Sulfo-NHS in water or buffer.

    • Add a 5-20 fold molar excess of the DBCO-PEG-acid linker to the protein solution.

    • Add a 1.5-2 fold molar excess of EDC and Sulfo-NHS (relative to the linker) to the reaction mixture.[9]

    • Incubate for 1 hour at room temperature to form the active ester and react with the protein amine.

  • Purification of DBCO-labeled Protein:

    • Remove excess linker and reagents using a spin desalting column.

  • Click Reaction:

    • Add the azide-modified molecule to the purified DBCO-labeled protein.

    • Incubate for 2-12 hours at room temperature or 4°C.

  • Final Purification:

    • Purify the final conjugate using an appropriate chromatography method.

Visualizing Experimental Workflows

The following diagrams illustrate the key steps in the bioconjugation processes described above.

G cluster_0 Step 1: Antibody-Azide Modification cluster_1 Step 2: Click Chemistry Conjugation Ab Antibody in PBS Incubate_1 Incubate at RT (60 min) Ab->Incubate_1 Azide_NHS Azide-PEG-NHS Ester Azide_NHS->Incubate_1 Purify_1 Purify (Dialysis) Incubate_1->Purify_1 Ab_Azide Azide-Modified Antibody Purify_1->Ab_Azide Incubate_2 Incubate at RT or 4°C (2-4h or overnight) Ab_Azide->Incubate_2 DBCO_Payload DBCO-Payload in DMSO DBCO_Payload->Incubate_2 Purify_2 Purify (Desalting Column) Incubate_2->Purify_2 ADC Antibody-Drug Conjugate Purify_2->ADC

Workflow for Antibody-Azide Modification and Conjugation.

G cluster_0 Step 1: Protein-DBCO Labeling cluster_1 Step 2: Click Reaction Protein Amine-Containing Protein Activate Activate & Conjugate (1h at RT) Protein->Activate DBCO_Acid DBCO-PEG-Acid Payload DBCO_Acid->Activate EDC_NHS EDC / Sulfo-NHS EDC_NHS->Activate Purify_1 Purify (Desalting) Activate->Purify_1 Protein_DBCO DBCO-Labeled Protein Purify_1->Protein_DBCO Incubate Incubate (2-12h at RT or 4°C) Protein_DBCO->Incubate Azide_Molecule Azide-Modified Molecule Azide_Molecule->Incubate Purify_2 Final Purification Incubate->Purify_2 Final_Conjugate Final Bioconjugate Purify_2->Final_Conjugate

Workflow for DBCO-PEG-Acid Linker Conjugation.

References

Safety Operating Guide

Navigating the Disposal of DBCO-PEG6-amine TFA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and bioconjugation, the proper handling and disposal of specialized chemical reagents like DBCO-PEG6-amine TFA is a critical aspect of laboratory safety and environmental stewardship. While this compound is integral to advancements in targeted therapies, its end-of-life management requires a structured approach. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance with safety protocols and minimizing environmental impact.

This compound is a molecule comprised of three key components: a dibenzocyclooctyne (DBCO) group, a polyethylene glycol (PEG) spacer, and a trifluoroacetic acid (TFA) salt. While the DBCO-PEG-amine portion is generally not classified as hazardous, the presence of TFA necessitates that the entire compound be treated as chemical waste.[1][2]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This is a foundational step in minimizing any potential exposure to the chemical.

Table 1: Required Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Gloves Chemical-resistant, such as nitrileTo prevent skin contact.
Eye Protection Safety goggles with side-shieldsTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Work in a well-ventilated area or a chemical fume hoodTo avoid inhalation of any dust or aerosols.[3][4]

Step-by-Step Disposal Procedure

The recommended and safest method for the disposal of this compound is through a licensed chemical waste disposal service or your institution's Environmental Health and Safety (EHS) office.[1][5] This ensures that the material is managed in an environmentally responsible and compliant manner.

1. Waste Collection and Segregation:

  • Solid Waste: Collect any unused or expired solid this compound in a clearly labeled, sealed container. The container must be compatible with the chemical and prominently marked with its full chemical name: "this compound".

  • Liquid Waste (Solutions): If the compound is dissolved in a solvent (e.g., DMSO, DMF), it should be collected in a separate, sealed, and clearly labeled waste container. Do not mix this with aqueous waste or other incompatible chemical waste streams.[6]

  • Contaminated Labware: Any disposable materials that have come into direct contact with this compound, such as pipette tips, tubes, and weighing paper, must be disposed of in a designated solid chemical waste container.[7]

2. Waste Labeling:

All waste containers must be accurately labeled. The label should include:

  • The full chemical name: "this compound" (no abbreviations).[8]

  • The words "Hazardous Waste".[8]

  • The primary hazards associated with the components (e.g., "Corrosive" due to TFA).

  • The date of accumulation.

3. Storage Pending Disposal:

  • Store the sealed waste container in a designated, well-ventilated chemical waste storage area.[8]

  • Ensure the storage area is away from incompatible materials such as bases, hydrides, and strong oxidizing agents.[5][8]

4. Arrange for Professional Disposal:

  • Contact your institution's EHS office or a licensed chemical waste disposal contractor to schedule a pickup.[5][6]

  • Provide them with the full chemical name and any available Safety Data Sheet (SDS) information.

Disposal of Constituent Components

Understanding the disposal requirements for the individual components of this compound can provide further insight into its handling as a whole.

Table 2: Disposal Summary of Individual Components

ComponentHazard ClassificationDisposal Recommendation
Dibenzocyclooctyne (DBCO) Generally not classified as hazardous.Treat as chemical waste; dispose of through a licensed contractor.
Polyethylene Glycol (PEG) Not considered hazardous waste; readily biodegradable.[9]Avoid release into wastewater systems.[9] Dispose of through a licensed contractor.
Trifluoroacetic Acid (TFA) Strong organic acid; corrosive and harmful.[2][7]Treat as hazardous waste.[5] Do not dispose of down the drain.[5] Segregate from incompatible materials.[5]

Experimental Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound.

A Start: Unused or Expired This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste: - Solid Compound - Liquid Solutions - Contaminated Labware B->C D Label Waste Container: - Full Chemical Name - 'Hazardous Waste' - Date C->D E Store in Designated Chemical Waste Area D->E F Contact EHS or Licensed Waste Disposal Contractor E->F G End: Professional Disposal F->G

Disposal Workflow for this compound

In the event of a spill, absorb the material with an inert substance like vermiculite or sand, and place it in a suitable container for disposal.[8] For larger spills, evacuate the area and contact your institution's emergency personnel.[8] By adhering to these procedures, laboratory professionals can ensure the safe and responsible management of this compound waste, contributing to a safer research environment and protecting our ecosystem.

References

Personal protective equipment for handling DBCO-PEG6-amine TFA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with DBCO-PEG6-amine TFA. The following procedures are based on the known hazards associated with the components of this molecule: the dibenzocyclooctyne (DBCO) group, the polyethylene glycol (PEG) linker, the terminal amine group, and the trifluoroacetate (TFA) salt.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is essential to ensure personnel safety when handling this compound. Due to the presence of an amine group and a TFA salt, this compound should be handled with care to prevent skin and eye irritation.[1][2][3]

Summary of Required Personal Protective Equipment

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn over goggles if there is a significant risk of splashing.Protects against potential splashes of the compound which could cause eye irritation.[1][4]
Skin Protection Chemical-resistant gloves (nitrile or neoprene recommended). A standard laboratory coat should be worn. Closed-toe shoes are mandatory.Prevents skin contact with the amine and TFA salt, which can cause irritation or burns.[1][2][4]
Respiratory Protection Work should be conducted in a well-ventilated area or a certified chemical fume hood, especially when handling the powder form to avoid inhalation of dust.Minimizes the risk of inhaling airborne particles of the compound.[5][6]

Operational and Disposal Plans

Adherence to a strict operational workflow and proper disposal protocol is critical for the safe handling and disposal of this compound.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate Work Area (Fume Hood) don_ppe 2. Don Appropriate PPE gather_materials 3. Gather Materials & Spill Kit weigh 4. Weigh Compound in Hood gather_materials->weigh dissolve 5. Dissolve in Appropriate Solvent react 6. Perform Reaction decontaminate 7. Decontaminate Glassware & Surfaces react->decontaminate dispose_waste 8. Dispose of Waste in Designated Containers doff_ppe 9. Doff PPE & Wash Hands

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Procedure:

  • Preparation :

    • Designate a specific work area, preferably within a chemical fume hood, for handling the compound.

    • Ensure a chemical spill kit appropriate for amines and acids is readily accessible.[7]

    • Before handling, put on all required PPE as detailed in the table above.[2]

  • Handling :

    • When handling the solid, avoid generating dust.[6][8]

    • Carefully weigh the required amount of this compound in the fume hood.

    • Keep the container tightly closed when not in use.[2][5]

    • If dissolving the compound, add the solvent slowly to avoid splashing. DBCO-PEG6-amine is soluble in solvents like DCM, DMSO, and DMF.[9]

  • Storage :

    • Store the compound at 4°C in a sealed container, away from moisture.[10][11]

    • For long-term storage in solvent, it is recommended to store at -80°C for up to 6 months or -20°C for up to 1 month.[10][11]

  • Post-Handling :

    • After use, decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Remove PPE carefully to avoid cross-contamination and wash hands thoroughly with soap and water.[5][6]

Disposal Plan:

  • Waste Collection : All waste materials, including empty containers, contaminated gloves, and disposable labware, should be collected in a designated and clearly labeled hazardous waste container.

  • Waste Disposal : Dispose of the chemical waste in accordance with local, state, and federal regulations. Do not empty into drains or release into the environment.[5][12] The trifluoroacetate salt is stable in the environment and should be disposed of responsibly.[13] Contaminated packaging should be handled in the same manner as the substance itself.[5]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.